molecular formula C11H12O3 B1305595 1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)ethan-1-one CAS No. 22776-09-6

1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)ethan-1-one

Cat. No.: B1305595
CAS No.: 22776-09-6
M. Wt: 192.21 g/mol
InChI Key: VGRSZNPWUZDPCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)ethan-1-one is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8(12)9-3-4-10-11(7-9)14-6-2-5-13-10/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGRSZNPWUZDPCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379489
Record name 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22776-09-6
Record name 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one (CAS 22776-09-6)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the known and predicted properties of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one. Specific experimental data for this compound is limited in publicly available literature. Therefore, some experimental protocols and mechanistic pathways are presented as representative examples based on closely related compounds.

Introduction

This compound, with the CAS number 22776-09-6, is an aromatic ketone belonging to the benzodioxepin class of compounds. The benzodioxepin moiety is a recurring scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities. This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly those with therapeutic potential. This guide summarizes the available physicochemical data, outlines a probable synthetic route, and explores potential biological applications based on the activities of analogous structures.

Physicochemical Properties

The fundamental properties of this compound are summarized below. It is important to note that some of these values are predicted and should be confirmed experimentally.

PropertyValueSource
CAS Number 22776-09-6-
Molecular Formula C₁₁H₁₂O₃-
Molecular Weight 192.21 g/mol -
Boiling Point 120 °C at 0.5 mmHg[1]
Density (Predicted) 1.146 g/cm³[2]
Appearance Colorless Liquid[3]
Synonyms 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine[3]

Synthesis

Synthesis of 3,4-Dihydro-2H-1,5-benzodioxepine (Precursor)

Experimental Protocol (Adapted from a general procedure):

  • To a stirred suspension of catechol (1.0 eq) and potassium carbonate (2.5 eq) in anhydrous dimethylformamide (DMF), add 1,3-dibromopropane (1.1 eq).

  • Heat the reaction mixture to 120°C and maintain for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • The filtrate is then diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with an aqueous solution of sodium hydroxide to remove any unreacted catechol, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield pure 3,4-dihydro-2H-1,5-benzodioxepine.

Friedel-Crafts Acylation of 3,4-Dihydro-2H-1,5-benzodioxepine

Experimental Protocol (Hypothetical, based on standard Friedel-Crafts procedures):

  • To a cooled (0°C) and stirred solution of 3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq) in a dry, inert solvent (e.g., dichloromethane or carbon disulfide), add a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃, 1.1-1.5 eq) portion-wise.

  • To this mixture, add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring by TLC.

  • Upon completion, the reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with water, a saturated solution of sodium bicarbonate, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude product, this compound, can be purified by column chromatography on silica gel or by vacuum distillation.

G cluster_0 Synthesis of Precursor cluster_1 Friedel-Crafts Acylation Catechol Catechol Precursor 3,4-Dihydro-2H-1,5-benzodioxepine Catechol->Precursor K2CO3, DMF Dibromopropane 1,3-Dibromopropane Dibromopropane->Precursor Target This compound Precursor->Target AlCl3 AcylatingAgent Acetyl Chloride or Acetic Anhydride AcylatingAgent->Target G Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose NAD+ -> NADH SDH DiabeticComplications Diabetic Complications Sorbitol->DiabeticComplications AldoseReductase Aldose Reductase SDH Sorbitol Dehydrogenase TargetCompound 1-(3,4-Dihydro-2H-1,5- benzodioxepin-7-yl)ethan-1-one TargetCompound->AldoseReductase Inhibition

References

An In-depth Technical Guide on the Physicochemical Properties of 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine, a heterocyclic compound with the CAS number 22776-09-6, holds significance as a versatile intermediate in organic synthesis, particularly within the pharmaceutical industry.[1] Its molecular structure, characterized by an acetyl group attached to a dihydro-benzodioxepine core, provides a valuable scaffold for the development of novel active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Due to a lack of extensive experimental data in publicly available literature, this document presents a combination of basic identifiers and computationally predicted properties to serve as a foundational resource. Furthermore, it outlines detailed, generalized experimental protocols for the determination of key physicochemical parameters, which can be applied to this and structurally similar molecules.

Chemical Identity and Structure

7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine is a bicyclic compound featuring a benzene ring fused to a seven-membered dioxepine ring, substituted with an acetyl group.

IdentifierValueReference
IUPAC Name 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one
CAS Number 22776-09-6[2]
Molecular Formula C₁₁H₁₂O₃[2]
Molecular Weight 192.21 g/mol [2]
Canonical SMILES CC(=O)C1=CC2=C(OCCOC2)C=C1
InChI Key YFGYFINXKIWCSB-UHFFFAOYSA-N

Physicochemical Properties

PropertyPredicted ValueNotes
Melting Point Not available
Boiling Point ~315.7 °C at 760 mmHgPredicted
Water Solubility LowInferred from high LogP
pKa Not availableNo readily ionizable groups
LogP (Octanol/Water Partition Coefficient) ~2.1Predicted; indicates moderate lipophilicity
Polar Surface Area 44.76 ŲPredicted
Refractive Index ~1.56Predicted
Density ~1.2 g/cm³Predicted

Experimental Protocols for Physicochemical Property Determination

To facilitate further research and verification of the predicted properties, this section provides detailed, standard experimental methodologies.

Synthesis of 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine

A general synthetic route for the formation of the benzodioxepine ring involves the cyclization of a dihydroxybenzene derivative. A plausible pathway for the synthesis of the target compound is outlined below.

G General Synthesis Workflow A Starting Material: 4-Acetylcatechol C Reaction: Williamson Ether Synthesis A->C B Reagent: 1,3-Dibromopropane B->C D Product: 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine C->D E Conditions: Base (e.g., K2CO3), Solvent (e.g., DMF), Heat E->C

A generalized synthetic workflow for 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine.
Determination of Melting Point

The melting point of a crystalline solid is a crucial indicator of its purity.

G Melting Point Determination Workflow A Sample Preparation: Dry and finely powder the crystalline solid. B Capillary Loading: Pack the solid into a capillary tube to a height of 2-3 mm. A->B C Apparatus Setup: Place the capillary in a melting point apparatus. B->C D Heating: Heat rapidly to ~15-20°C below the expected melting point, then slow the rate to 1-2°C/min. C->D E Observation: Record the temperature at which the first liquid appears and the temperature at which the solid is completely molten. D->E F Result: Report the melting point as a range. E->F G Shake-Flask Solubility Determination Workflow A Preparation: Add an excess amount of the solid compound to a known volume of water in a flask. B Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium. A->B C Phase Separation: Allow the undissolved solid to settle. Centrifuge or filter the solution to obtain a clear supernatant. B->C D Quantification: Analyze the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy). C->D E Calculation: The determined concentration represents the aqueous solubility at that temperature. D->E G LogP Determination Workflow (Shake-Flask Method) A Preparation: Dissolve the compound in either n-octanol or water (pre-saturated with the other solvent). B Partitioning: Add a known volume of the other pre-saturated solvent to a flask containing the solution. Agitate until equilibrium is reached. A->B C Phase Separation: Separate the n-octanol and aqueous phases, typically by centrifugation. B->C D Quantification: Determine the concentration of the compound in each phase using an appropriate analytical technique. C->D E Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP = log10(P). D->E

References

Synthesis and Characterization of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the compound 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one. This ketone derivative is of interest in medicinal chemistry and drug development due to its structural similarity to other biologically active molecules. The synthesis is primarily achieved through a Friedel-Crafts acylation reaction, a fundamental and widely used method for the formation of carbon-carbon bonds with aromatic rings.[1][2]

Compound Properties

The key chemical properties of the target compound, this compound, are summarized in the table below.

PropertyValueReference
CAS Number 22776-09-6[3][4][5][6]
Molecular Formula C₁₁H₁₂O₃[4]
Molecular Weight 192.21 g/mol [4]
IUPAC Name This compound[4]

Synthesis Protocol: Friedel-Crafts Acylation

The synthesis of this compound is accomplished via the Friedel-Crafts acylation of 3,4-dihydro-2H-1,5-benzodioxepine with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.[1][2] The following protocol is a standard procedure adapted for this specific synthesis.

Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )
3,4-Dihydro-2H-1,5-benzodioxepineC₉H₁₀O₂150.17
Acetyl ChlorideC₂H₃ClO78.50
Anhydrous Aluminum ChlorideAlCl₃133.34
Dichloromethane (DCM)CH₂Cl₂84.93
Hydrochloric Acid (conc.)HCl36.46
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01
Anhydrous Magnesium SulfateMgSO₄120.37
Deionized WaterH₂O18.02
Ice--

Experimental Procedure

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane (DCM).

  • Addition of Acetyl Chloride: Cool the suspension to 0°C using an ice bath. Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.

  • Addition of Substrate: After the addition of acetyl chloride is complete, add a solution of 3,4-dihydro-2H-1,5-benzodioxepine (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture at 0°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Suspend AlCl3 in DCM B Add Acetyl Chloride at 0°C A->B C Add 3,4-dihydro-2H-1,5-benzodioxepine at 0°C B->C D Stir at Room Temperature C->D E Quench with HCl/Ice D->E Proceed to Work-up F Extract with DCM E->F G Wash with H2O, NaHCO3, Brine F->G H Dry with MgSO4 G->H I Concentrate in vacuo H->I Proceed to Purification J Column Chromatography I->J K Pure Product J->K

Caption: Workflow for the synthesis of this compound.

Characterization

The structural elucidation of the synthesized compound is performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. These predictions are based on the analysis of similar structures and standard chemical shift values.[7][8]

¹H NMR (400 MHz, CDCl₃) Predicted Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5 - 7.3m2HAr-H
~6.9d1HAr-H
~4.2t4H-O-CH₂-
~2.5s3H-C(O)-CH₃
~2.2p2H-CH₂-

¹³C NMR (100 MHz, CDCl₃) Predicted Data

Chemical Shift (δ) ppmAssignment
~197.0C=O
~155.0Ar-C-O
~131.0Ar-C
~129.0Ar-C
~122.0Ar-CH
~118.0Ar-CH
~117.0Ar-CH
~71.0-O-CH₂-
~32.0-CH₂-
~26.0-C(O)-CH₃

Infrared (IR) Spectroscopy

The expected characteristic IR absorption bands for the functional groups present in the molecule are listed below.[9]

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch
~1675StrongC=O (Aryl ketone) stretch
~1600, ~1480Medium-WeakAromatic C=C stretch
~1250StrongAryl-O-C stretch
~1100StrongAliphatic C-O stretch

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.[10][11]

m/zInterpretation
192[M]⁺ (Molecular Ion)
177[M - CH₃]⁺
149[M - CH₃CO]⁺
121Fragmentation of the benzodioxepine ring

Characterization Logic Diagram

Characterization_Logic Start Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Structure Structural Confirmation NMR->Structure Connectivity and Carbon Skeleton IR->Structure Functional Groups (C=O, C-O) MS->Structure Molecular Weight and Fragmentation

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one, a compound of interest in medicinal chemistry and drug discovery. This document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring such a spectrum, and visual aids to facilitate understanding of the molecular structure and experimental workflow.

Predicted ¹H NMR Spectral Data

While a publicly available experimental spectrum for this compound is not readily accessible, a detailed prediction of the chemical shifts (δ), multiplicities, and coupling constants (J) can be derived from established principles of NMR spectroscopy and data from analogous structures. The predicted data is summarized in Table 1.

The structure of the molecule contains a 1,2,4-trisubstituted benzene ring and a seven-membered dioxepine ring. The acetyl group at the 7-position is an electron-withdrawing group, which will deshield the aromatic protons ortho and para to it. The ether linkages of the dioxepine ring are electron-donating and will shield the aromatic protons. The aliphatic protons of the dioxepine ring will appear in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-6~7.55dJ ≈ 2.01H
H-8~7.50ddJ ≈ 8.5, 2.01H
H-9~6.95dJ ≈ 8.51H
H-2/H-4 (OCH₂)~4.20tJ ≈ 5.54H
H-3 (CH₂)~2.15pJ ≈ 5.52H
CH₃ (acetyl)~2.50s-3H

Note: Predicted values are based on additive models and analysis of similar compounds. Actual experimental values may vary.

Molecular Structure and Proton Assignments

The following diagram illustrates the molecular structure of this compound with the non-equivalent protons labeled for correlation with the data in Table 1.

Molecular structure with proton labeling.

Experimental Protocol for ¹H NMR Spectroscopy

This section provides a detailed methodology for acquiring a high-resolution ¹H NMR spectrum of this compound.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the solid compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Reference Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

The following are typical instrument settings for a 400 MHz NMR spectrometer. These parameters may need to be optimized based on the specific instrument and sample concentration.

  • Spectrometer Frequency: 400 MHz for ¹H

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).

  • Pulse Width: A 30° or 45° pulse angle is recommended to ensure adequate signal intensity while allowing for a shorter relaxation delay.

  • Spectral Width: A spectral width of approximately 12-16 ppm is typically sufficient to cover the entire proton chemical shift range for most organic molecules.

  • Acquisition Time: An acquisition time of 2-4 seconds is generally adequate for good resolution.

  • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.

  • Number of Scans: Depending on the sample concentration, 16 to 64 scans are typically co-added to achieve a good signal-to-noise ratio.

  • Locking and Shimming: The instrument should be locked onto the deuterium signal of the solvent. The magnetic field homogeneity should be optimized by shimming on the sample to obtain sharp, symmetrical peaks.

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm.

  • Integration: The area under each signal is integrated to determine the relative number of protons giving rise to that signal.

  • Peak Picking: The chemical shift of each peak is accurately determined.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a ¹H NMR experiment, from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock_shim Lock and Shim insert->lock_shim setup Set Acquisition Parameters lock_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference integrate Integrate and Analyze reference->integrate

General workflow for a ¹H NMR experiment.

This guide provides a foundational understanding of the ¹H NMR characteristics of this compound and the experimental procedures required for its analysis. For researchers in drug development, this information is crucial for structural verification and further investigation of this and related compounds.

A Technical Guide to the ¹³C NMR Chemical Shifts of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one. Aimed at researchers, scientists, and professionals in drug development, this document presents predicted spectral data, outlines comprehensive experimental protocols for data acquisition, and visualizes key structural and procedural information. The content is structured to facilitate a deep understanding of the molecule's spectral characteristics for its identification and characterization.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in organic chemistry, providing unparalleled insight into molecular structure. Specifically, ¹³C NMR spectroscopy offers a "fingerprint" of a molecule's carbon skeleton, where each unique carbon atom produces a distinct signal. The chemical shift (δ) of each signal is highly sensitive to the local electronic environment, making it invaluable for structure elucidation and verification.

Molecular Structure and Carbon Numbering

To facilitate the assignment of ¹³C NMR signals, a standardized numbering system for the carbon atoms of this compound is essential. The structure and corresponding atom numbering are depicted below.

logical_relationship cluster_molecule This compound cluster_shifts Predicted Chemical Shift Regions (ppm) C=O Carbonyl (C10) carbonyl_shift ~197.5 C=O->carbonyl_shift Corresponds to CH3 Methyl (C11) methyl_shift ~26.4 CH3->methyl_shift Corresponds to Aromatic Ring Aromatic Carbons (C4, C5, C6, C7, C8, C9) aromatic_shifts 118 - 149 Aromatic Ring->aromatic_shifts Corresponds to Dioxepin Ring Aliphatic Carbons (C1, C2, C3) aliphatic_ether_shifts ~70.8 Dioxepin Ring->aliphatic_ether_shifts C1, C3 aliphatic_alkane_shift ~31.5 Dioxepin Ring->aliphatic_alkane_shift C2 experimental_workflow cluster_prep cluster_acq cluster_proc cluster_analysis prep Sample Preparation dissolve Dissolve in CDCl3 prep->dissolve filter Filter into NMR Tube dissolve->filter acq Data Acquisition setup Lock & Shim filter->setup acq->setup run Run 13C Pulse Sequence setup->run proc Data Processing ft Fourier Transform (FID -> Spectrum) run->ft proc->ft phase Phase & Baseline Correction ft->phase analysis Spectral Analysis ref Reference to Solvent (77.16 ppm) phase->ref analysis->ref assign Assign Peaks to Carbons ref->assign

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This technical guide delves into the anticipated mass spectrometry fragmentation of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one, a compound of interest due to its benzodioxepine core, a scaffold present in various biologically active molecules. Understanding its fragmentation behavior is crucial for its identification, characterization, and metabolism studies.

Predicted Mass Spectrum Data

m/z (Predicted) Proposed Ion Structure Fragmentation Pathway Relative Abundance (Predicted)
192[M]•+Molecular IonModerate
177[M - CH₃]⁺α-cleavage of the methyl group from the acetyl moiety.High
149[M - CH₃CO]⁺Cleavage of the acetyl group.Moderate to High
121[C₇H₅O₂]⁺Loss of CO from the [M - CH₃]⁺ fragment.Moderate
105[C₇H₅O]⁺Benzoyl cation from acetophenone-like fragmentation.[1][2]Low
77[C₆H₅]⁺Phenyl cation resulting from further fragmentation.[1]Low
43[CH₃CO]⁺Acetyl cation.[1]Moderate

Core Fragmentation Pathways

The fragmentation of this compound is expected to be driven by the presence of the carbonyl group of the acetophenone moiety and the ether linkages within the dihydrobenzodioxepine ring. Aromatic systems, in general, tend to produce a relatively stable molecular ion, which would be observed in the mass spectrum.[3]

The primary and most favored fragmentation is anticipated to be the α-cleavage at the carbonyl group. This involves the loss of a methyl radical (•CH₃) to form a highly stable acylium ion at m/z 177. This fragment is expected to be one of the most abundant peaks, if not the base peak, in the spectrum.

A competing fragmentation pathway involves the cleavage of the bond between the carbonyl carbon and the aromatic ring, leading to the formation of an acylium ion ([CH₃CO]⁺) at m/z 43 and a dihydrobenzodioxepinyl radical.

Further fragmentation of the initial acylium ion (m/z 177) can occur through the loss of a neutral carbon monoxide (CO) molecule, a common fragmentation for benzoyl-type cations, resulting in a fragment at m/z 149.[1]

The dihydrobenzodioxepine ring itself can undergo fragmentation, typically involving cleavage adjacent to the ether oxygen atoms.[3][4] However, the fragmentation initiated by the acetyl group is expected to be more dominant due to the formation of highly resonance-stabilized cations.

Experimental Protocols

To acquire the mass spectrum of this compound, the following general experimental methodology would be employed.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, coupled with an appropriate ionization source would be utilized.

Ionization Method: Electron Ionization (EI) is a common and effective method for the fragmentation of relatively small, volatile organic molecules and would be suitable for this compound. The standard electron energy used is 70 eV to ensure reproducible fragmentation patterns.[5]

Sample Introduction: The sample would be introduced into the mass spectrometer via a direct insertion probe or, for a more complex mixture, through a gas chromatography (GC) system for separation prior to mass analysis.

Mass Analysis:

  • The sample is vaporized and introduced into the ion source.

  • In the ion source, the sample molecules are bombarded with a beam of high-energy electrons, leading to the formation of a positively charged molecular ion ([M]•+) and subsequent fragmentation.

  • The resulting ions are accelerated into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, generating a mass spectrum.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the various fragment ions. The fragmentation pattern is then interpreted to deduce the structure of the molecule. High-resolution mass spectrometry would allow for the determination of the elemental composition of each fragment, further confirming the proposed fragmentation pathways.

Visualizing the Fragmentation Pathways

To clearly illustrate the logical flow of the fragmentation process, the following diagrams are provided in the DOT language.

Fragmentation_Pathway_1 M Molecular Ion [C₁₁H₁₂O₃]•+ m/z = 192 F1 Acylium Ion [C₁₀H₉O₃]⁺ m/z = 177 M->F1 - •CH₃

Caption: Primary α-cleavage of the methyl group.

Fragmentation_Pathway_2 M Molecular Ion [C₁₁H₁₂O₃]•+ m/z = 192 F2 Acetyl Cation [C₂H₃O]⁺ m/z = 43 M->F2 - [C₉H₉O₂]• F3 Benzodioxepinyl Radical [C₉H₉O₂]•

Caption: Cleavage of the acetyl group.

Fragmentation_Pathway_3 F1 Acylium Ion [C₁₀H₉O₃]⁺ m/z = 177 F4 [C₉H₉O₂]⁺ m/z = 149 F1->F4 - CO

Caption: Secondary fragmentation via loss of CO.

Conclusion

The mass spectrometry fragmentation of this compound is predicted to be dominated by characteristic cleavages of the acetophenone moiety. The formation of a stable acylium ion through the loss of a methyl radical is the most probable primary fragmentation event. Subsequent loss of carbon monoxide and other cleavages of the benzodioxepine ring would lead to the characteristic pattern of fragment ions detailed in this guide. The provided experimental protocol and fragmentation pathway diagrams offer a robust framework for the identification and structural confirmation of this compound and its analogs in various research and development settings. Experimental verification will be essential to confirm these predicted pathways and to determine the relative abundances of the resulting fragments with certainty.

References

Crystal Structure Analysis of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical whitepaper provides a detailed guide to the crystal structure analysis of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one, a compound of interest for researchers, scientists, and drug development professionals. A comprehensive search of crystallographic databases indicates that the specific crystal structure of this compound has not been publicly reported. Therefore, this guide presents a complete crystal structure analysis of the closely related and structurally analogous compound, 1-(1,3-Benzodioxol-5-yl)ethanone , as a representative example. The methodologies and data presentation herein serve as a blueprint for the experimental determination and analysis of the target compound. This paper details the experimental protocols for crystallization, X-ray diffraction data collection, and structure refinement. All quantitative crystallographic data is summarized in structured tables for clarity and comparative purposes. Furthermore, a generalized experimental workflow for single-crystal X-ray diffraction is visualized using a Graphviz diagram.

Introduction

This compound belongs to the benzodioxepine class of compounds, which are recognized for their diverse pharmacological activities. A thorough understanding of the three-dimensional atomic arrangement of this molecule is crucial for structure-activity relationship (SAR) studies, computational modeling, and rational drug design. X-ray crystallography remains the gold standard for elucidating the precise molecular geometry and intermolecular interactions in the solid state.

As of the date of this publication, a search of the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD) yielded no public entry for the crystal structure of this compound. This guide therefore utilizes the publicly available data for 1-(1,3-Benzodioxol-5-yl)ethanone to illustrate the process and expected outcomes of a comprehensive crystal structure analysis.[1][2][3][4]

Representative Crystal Structure Analysis: 1-(1,3-Benzodioxol-5-yl)ethanone

The following sections detail the crystal structure analysis of 1-(1,3-Benzodioxol-5-yl)ethanone, as reported by Jasinski et al.[1][2][4]

Data Presentation

The crystallographic data and refinement parameters for 1-(1,3-Benzodioxol-5-yl)ethanone are summarized in the tables below for easy reference and comparison.

Table 1: Crystal Data and Structure Refinement Details [1]

ParameterValue
Empirical FormulaC₉H₈O₃
Formula Weight164.15 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a9.4697 (3) Å
b10.8445 (3) Å
c7.5148 (3) Å
α90°
β105.973 (3)°
γ90°
Volume741.93 (4) ų
Z4
Data Collection
DiffractometerOxford Diffraction R Gemini
RadiationMo Kα (λ = 0.71073 Å)
Temperature200 K
Reflections Collected12470
Independent Reflections3061
Refinement
Refinement MethodFull-matrix least-squares on F²
R-factor (R1)0.045
wR-factor (wR2)0.133
Goodness-of-fit (S)1.08

Table 2: Hydrogen-bond Geometry (Å, °) [1]

D—H···AD—HH···AD···AD—H···A
C3—H3A···O3ⁱ0.952.503.423 (1)165
Symmetry code: (i) x, -y+1/2, z+1/2
Molecular and Crystal Structure

The molecular structure of 1-(1,3-Benzodioxol-5-yl)ethanone consists of an ethanoyl group attached to a 1,3-benzodioxole moiety.[1][2] The benzene and dioxole rings are nearly coplanar, with a dihedral angle of 1.4 (8)° between their mean planes.[1][3][4] The dioxole group adopts a slightly distorted envelope conformation.[1][3][4]

In the crystal, molecules are linked into chains by weak intermolecular C—H···O hydrogen bonds.[1][2][4] The crystal packing also exhibits weak π–π stacking interactions between the centroids of adjacent benzene rings, with a separation of 3.801 (9) Å.[1][2][4]

Experimental Protocols

The following sections provide a detailed methodology for the synthesis, crystallization, and structure determination of the representative compound, 1-(1,3-Benzodioxol-5-yl)ethanone. These protocols are standard and can be adapted for the analysis of this compound.

Synthesis and Crystallization

The title compound, 1-(1,3-Benzodioxol-5-yl)ethanone, was obtained from a commercial supplier (Aldrich Chemical Company) and purified by recrystallization.[1] Single crystals suitable for X-ray diffraction were grown from a solution of the compound in dimethylformamide (DMF) by slow evaporation at room temperature.[1] The melting point of the recrystallized compound was determined to be 360–362 K.[1]

G cluster_synthesis Synthesis and Purification Commercial Commercial Compound Recrystallization Recrystallization from DMF Commercial->Recrystallization Dissolve Crystals Single Crystals Recrystallization->Crystals Slow Evaporation

Caption: Synthesis and Crystallization Workflow.

X-ray Data Collection and Structure Solution

A suitable single crystal was mounted on an Oxford Diffraction R Gemini diffractometer.[1] The crystal was kept at a constant temperature of 200 K during data collection.[1] The data were collected using graphite-monochromated Mo Kα radiation. A multi-scan absorption correction was applied to the collected data.[1]

The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

G cluster_xray X-ray Diffraction and Structure Analysis Workflow CrystalSelection Crystal Selection and Mounting DataCollection X-ray Data Collection (Oxford Diffraction R Gemini) CrystalSelection->DataCollection DataProcessing Data Reduction and Absorption Correction DataCollection->DataProcessing StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement (Full-matrix least-squares on F²) StructureSolution->StructureRefinement FinalModel Final Structural Model and Validation (CIF) StructureRefinement->FinalModel

Caption: X-ray Crystallography Experimental Workflow.

Signaling Pathways and Logical Relationships

As the primary focus of this whitepaper is the crystallographic analysis, and no specific biological signaling pathways have been elucidated for this compound in the reviewed literature, a diagrammatic representation of such pathways is not included. The experimental workflows presented above illustrate the logical progression of the crystallographic analysis.

Conclusion

This technical guide has outlined the essential components of a crystal structure analysis, using 1-(1,3-Benzodioxol-5-yl)ethanone as a detailed, representative example in the absence of publicly available data for this compound. The provided tables of crystallographic data and detailed experimental protocols offer a clear framework for researchers in the field. The determination of the precise three-dimensional structure of the target compound through single-crystal X-ray diffraction is a critical step for future drug development and SAR studies. It is hoped that this guide will serve as a valuable resource for the scientific community and encourage the experimental determination and publication of the crystal structure of this compound.

References

An In-depth Technical Guide to the Solubility of 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine (CAS No. 22776-09-6). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for determining its solubility. This includes detailed experimental protocols and a structured approach to data presentation, enabling researchers to generate and interpret solubility data effectively.

Core Compound Properties

7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine is a heterocyclic compound with the following key properties:

PropertyValue
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol
CAS Number 22776-09-6

This compound serves as a valuable intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) and in medicinal chemistry research for exploring structure-activity relationships.[1]

Predicted Solubility Profile

Based on its chemical structure, which includes a polar acetyl group and a largely non-polar benzodioxepine ring system, 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine is expected to exhibit low solubility in water and higher solubility in organic solvents. The presence of oxygen atoms and the acetyl group may allow for some interaction with polar solvents.

Data Presentation: A Framework for Quantitative Analysis

To facilitate a systematic comparison of solubility across various conditions, all experimentally determined quantitative data should be summarized in a structured format. The following table provides a template for recording and presenting such data.

Table 1: Quantitative Solubility Data for 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Determination
Water25(e.g., HPLC, UV-Vis)
Ethanol25(e.g., HPLC, UV-Vis)
Methanol25(e.g., HPLC, UV-Vis)
Acetone25(e.g., HPLC, UV-Vis)
Dichloromethane25(e.g., HPLC, UV-Vis)
Dimethyl Sulfoxide (DMSO)25(e.g., HPLC, UV-Vis)
Phosphate-Buffered Saline (pH 7.4)25(e.g., HPLC, UV-Vis)
Additional solvents as required

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine.

Protocol 1: Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in various solvents.

Materials:

  • 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine

  • Selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, DMSO)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 1-2 mg of the compound to a test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved solid.

  • Record the observation as "soluble," "partially soluble," or "insoluble."

Protocol 2: Quantitative Solubility Determination using the Shake-Flask Method

This is a widely accepted method for determining the equilibrium solubility of a compound.

Materials:

  • 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine

  • Selection of solvents

  • Scintillation vials with screw caps

  • Orbital shaker or rotator

  • Thermostatically controlled environment (e.g., incubator or water bath)

  • Analytical balance

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine to a scintillation vial to ensure a saturated solution.

  • Pipette a known volume of the desired solvent into the vial.

  • Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • After equilibration, allow the vials to stand undisturbed for a short period to allow undissolved solids to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the compound in the diluted solution using a validated HPLC or UV-Vis method.

  • Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Mandatory Visualization

The following diagrams illustrate the logical workflow for assessing the solubility of 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine.

G start Start: Obtain 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine qualitative Qualitative Solubility Screening start->qualitative Initial Assessment quantitative Quantitative Solubility (Shake-Flask Method) qualitative->quantitative Proceed for Detailed Analysis data_analysis Data Analysis and Tabulation quantitative->data_analysis Generate Concentration Data end End: Solubility Profile Established data_analysis->end Final Report

Caption: Experimental Workflow for Solubility Determination.

The following diagram outlines a decision-making process for solvent selection based on the compound's polarity.

G compound Compound 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine Polar Acetyl Group Non-polar Benzodioxepine Ring polar_solvents Test Polar Solvents (e.g., Water, Ethanol, Methanol) compound->polar_solvents Assess Hydrophilicity nonpolar_solvents Test Non-polar Solvents (e.g., Dichloromethane, Toluene) compound->nonpolar_solvents Assess Lipophilicity aprotic_solvents Test Polar Aprotic Solvents (e.g., DMSO, Acetone) compound->aprotic_solvents Assess General Organic Solubility

Caption: Logical Relationship for Solvent Selection.

References

The Discovery of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one Derivatives: A Landscape of Limited Exploration

Author: BenchChem Technical Support Team. Date: December 2025

Despite the synthetic accessibility of the core scaffold, a comprehensive exploration into a diverse series of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one derivatives and their biological activities appears to be a largely uncharted area in publicly available scientific literature. While the parent compound is commercially available and its basic chemical properties are known, extensive medicinal chemistry campaigns detailing the synthesis and structure-activity relationships (SAR) of its analogs are not readily found.

Initial investigations into the derivatization of this compound have focused on simple modifications, such as halogenation. For instance, the synthesis of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One has been reported, suggesting its potential as an intermediate for more complex molecules with potential anti-inflammatory or neuroprotective properties. However, detailed biological data and the synthesis of a broader range of derivatives from this intermediate are not extensively documented.

The current body of research does not provide sufficient data to construct an in-depth technical guide complete with comparative quantitative data, detailed experimental protocols for a series of derivatives, or elucidated signaling pathways as requested. The available information primarily centers on the synthesis of the core molecule or very close analogs without a systematic study of their biological effects.

For researchers interested in this chemical space, this represents an open field for investigation. The 1,5-benzodioxepin moiety is a known pharmacophore in other molecular contexts, suggesting that derivatives of this compound could hold therapeutic potential. Future research could focus on:

  • Systematic derivatization: Exploring a variety of substituents on the aromatic ring and modifications of the ethanone side chain.

  • Biological screening: Testing the synthesized derivatives against a range of biological targets to identify potential therapeutic applications.

  • Structure-Activity Relationship (SAR) studies: Elucidating the relationships between the chemical structures of the derivatives and their biological activities to guide the design of more potent and selective compounds.

Until such research is published, a comprehensive technical guide on the discovery and development of this compound derivatives cannot be fully realized. The scientific community awaits further exploration into this promising, yet understudied, class of compounds.

Spectroscopic Profile of 3,4-Methylenedioxyacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-methylenedioxyacetophenone (also known as acetopiperone), a compound of interest in various fields including organic synthesis and medicinal chemistry. This document collates data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting it in a structured format to aid in compound identification, characterization, and quality control. Detailed experimental protocols are also provided to ensure reproducibility.

Spectroscopic Data Summary

The following sections detail the quantitative spectroscopic data for 3,4-methylenedioxyacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. The data presented here is for samples dissolved in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopy Data

Chemical Shift (δ) ppmMultiplicityAssignment
7.539dH-6' (Aromatic)
7.422dH-2' (Aromatic)
6.841dH-5' (Aromatic)
6.034s-O-CH₂-O-
2.531s-C(O)CH₃

¹³C NMR Spectroscopy Data

Chemical Shift (δ) ppmAssignment
196.5C=O (Ketone)
152.0C-4' (Aromatic)
148.2C-3' (Aromatic)
131.7C-1' (Aromatic)
124.5C-6' (Aromatic)
107.9C-2' (Aromatic)
107.8C-5' (Aromatic)
101.8-O-CH₂-O-
26.3-C(O)CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The data below corresponds to a sample analyzed as a solid film.

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H Stretch
~2900MediumAliphatic C-H Stretch
~1670StrongC=O Stretch (Aryl Ketone)
~1600, ~1480Medium-StrongAromatic C=C Stretch
~1250, ~1040StrongC-O Stretch (Ether)
~930StrongO-C-O Stretch (Methylenedioxy)
Mass Spectrometry (MS)

Mass spectrometry provides information on the mass-to-charge ratio (m/z) of the parent molecule and its fragments, which is crucial for determining the molecular weight and confirming the structure. The data presented is from Electron Impact (EI) ionization.

m/zRelative Intensity (%)Assignment
16462.2[M]⁺ (Molecular Ion)
149100.0[M-CH₃]⁺
12127.4[M-CH₃-CO]⁺
916.5[C₇H₇]⁺ (Tropylium ion)
6511.9[C₅H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These represent standard laboratory practices for the analysis of solid aromatic organic compounds.

NMR Spectroscopy Protocol
  • Sample Preparation: Approximately 5-10 mg of 3,4-methylenedioxyacetophenone is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal.

FT-IR Spectroscopy Protocol (Thin Solid Film Method)
  • Sample Preparation: A small amount of solid 3,4-methylenedioxyacetophenone is dissolved in a volatile solvent, such as methylene chloride.

  • Film Formation: A drop of the solution is placed onto a salt plate (e.g., KBr or NaCl). The solvent is allowed to evaporate, leaving a thin, solid film of the compound on the plate.[1]

  • Data Acquisition: The salt plate is placed in the sample holder of an FTIR spectrometer. A background spectrum is run without the sample to account for atmospheric CO₂ and water vapor. The IR spectrum of the sample is then recorded.[1]

Mass Spectrometry Protocol (Electron Impact Ionization)
  • Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe. The sample is then vaporized by heating under high vacuum.

  • Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analysis of an organic compound like 3,4-methylenedioxyacetophenone.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_output Output Sample Solid Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Acquire_FID Acquire FID NMR_Tube->Acquire_FID Process_Data Process Data (FT, Phase, Baseline) Acquire_FID->Process_Data Analyze_Spectra Analyze Spectra (Chemical Shift, Integration, Splitting) Process_Data->Analyze_Spectra Structure Structural Elucidation Analyze_Spectra->Structure

Workflow for NMR Spectroscopic Analysis.

Spectroscopic_Identification_Overview cluster_techniques Spectroscopic Techniques cluster_data Data Analysis Unknown Unknown Compound (3,4-Methylenedioxyacetophenone) NMR NMR Spectroscopy (¹H, ¹³C) Unknown->NMR IR IR Spectroscopy Unknown->IR MS Mass Spectrometry Unknown->MS NMR_Data Connectivity & Functional Groups NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

General Workflow for Spectroscopic Identification.

References

Preliminary Biological Screening of Benzodioxepinone Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of benzodioxepinone compounds, a class of heterocyclic molecules that have garnered interest in medicinal chemistry due to their diverse pharmacological potential. This document outlines common experimental protocols for assessing their anticancer, antimicrobial, and anti-inflammatory activities, presents available quantitative data from structurally related compounds to guide future research, and visualizes key cellular pathways and experimental workflows.

Introduction to Benzodioxepinones

Benzodioxepinones are a class of organic compounds characterized by a core structure containing a benzene ring fused to a seven-membered dioxepine ring with a ketone functional group. This scaffold serves as a versatile template for the synthesis of a wide array of derivatives with potential therapeutic applications. Preliminary biological screenings of analogous compounds have suggested that the benzodioxepinone core may be a valuable pharmacophore for the development of novel drugs targeting a range of diseases.

Anticancer Screening

The evaluation of novel compounds for their anticancer properties is a critical step in drug discovery. In vitro cytotoxicity assays are fundamental to this process, providing initial data on the efficacy and selectivity of the compounds against various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer)

  • Normal cell line (e.g., WI-38 human fibroblasts) for selectivity assessment

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Benzodioxepinone compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer and normal cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzodioxepinone compounds (typically ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Quantitative Data for Structurally Related Compounds

While specific IC50 values for benzodioxepinone compounds are not widely available in the public domain, data from structurally related benzo-fused oxepine and diazepine derivatives provide valuable insights into their potential anticancer activity.

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Benzo[1][2]oxepino[3,2-b]pyridine DerivativeREM134 (Canine Mammary)87 (at 48h)--
1,5-Benzodiazepin-2-one DerivativeHCT-116 (Colon)9.18Sunitinib-
HepG-2 (Liver)6.13
MCF-7 (Breast)7.86
Benzopyranone DerivativeA549 (Lung)5.0 - 34.2--

Note: The data presented is for structurally related compounds and should be considered as indicative of the potential activity of benzodioxepinones.

Signaling Pathways in Cancer

Benzodioxepinone compounds may exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR and MAPK/ERK pathways are frequently dysregulated in cancer and represent potential targets.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion Benzodioxepinone Benzodioxepinone (Hypothetical Target) Benzodioxepinone->Akt Inhibition PTEN PTEN PTEN->PIP3 Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by benzodioxepinones.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Benzodioxepinone Benzodioxepinone (Hypothetical Target) Benzodioxepinone->Raf Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by benzodioxepinones.

Antimicrobial Screening

The increasing prevalence of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Benzodioxepinone derivatives represent a potential new class of compounds to address this challenge.

Experimental Protocol: Agar Disc-Diffusion Method (Zone of Inhibition)

This method is a qualitative screening to assess the antimicrobial activity of a compound.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile paper discs (6 mm diameter)

  • Benzodioxepinone compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic and antifungal discs (e.g., Ciprofloxacin, Fluconazole)

  • Sterile swabs, forceps, and Petri dishes

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Evenly spread the microbial suspension over the surface of the agar plate using a sterile swab.

  • Disc Application: Impregnate sterile paper discs with a known concentration of the benzodioxepinone compound solution and place them on the inoculated agar surface.

  • Controls: Place a solvent control disc and a standard antibiotic/antifungal disc on the same plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Measurement: Measure the diameter of the zone of inhibition (clear area around the disc where microbial growth is inhibited) in millimeters.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Microbial strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Benzodioxepinone compounds

  • 96-well microtiter plates

  • Spectrophotometer or visual inspection

Procedure:

  • Serial Dilutions: Prepare a two-fold serial dilution of the benzodioxepinone compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Quantitative Data for Structurally Related Compounds

Specific zone of inhibition or MIC values for benzodioxepinone compounds are limited. However, studies on benzodioxepine derivatives show promise. For instance, novel benzodioxepine-biphenyl amide derivatives have demonstrated antibacterial properties, with Compound E4 identified as a potent antimicrobial agent.[3] The proposed mechanism involves the inhibition of the FabH enzyme, which is crucial for fatty acid biosynthesis in bacteria.[3]

Compound ClassMicroorganismActivity
Benzodioxepine-Biphenyl Amide DerivativesGram-positive bacteriaPotent antimicrobial activity
1,5-Benzodiazepine DerivativesC. neoformansMIC: 2-6 µg/mL
E. coli, S. aureusMIC: 40 µg/mL

Note: The data presented is for structurally related compounds and should be considered as indicative of the potential activity of benzodioxepinones.

Experimental Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow Start Start: Synthesized Benzodioxepinone Compounds DiscDiffusion Agar Disc-Diffusion (Zone of Inhibition) Start->DiscDiffusion Active Active Compounds DiscDiffusion->Active Zone of Inhibition > X mm Inactive Inactive DiscDiffusion->Inactive No Zone MIC Minimum Inhibitory Concentration (MIC) Determination Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition) MIC->Mechanism Low MIC Active->MIC End Lead Compound Identification Mechanism->End

Caption: General workflow for the preliminary antimicrobial screening of benzodioxepinone compounds.

Anti-inflammatory Screening

Chronic inflammation is implicated in a multitude of diseases, making the development of new anti-inflammatory agents a significant therapeutic goal.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to assess the acute anti-inflammatory activity of compounds.

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan solution (1% in saline)

  • Benzodioxepinone compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Grouping: Divide the rats into groups: control (vehicle), standard drug, and test compound groups (different doses).

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.

  • Inflammation Induction: After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Percentage Inhibition Calculation: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Quantitative Data for Structurally Related Compounds

While specific in vivo anti-inflammatory data for benzodioxepinones is scarce, studies on related dibenzo[b,e][3][4]dioxepinacetic acids have shown significant inhibition in the carrageenan-induced paw edema assay.

CompoundDose (mg/kg)Paw Edema Inhibition (%)
α-methyl-11H-dibenzo[b,e][3][4]dioxepin-8-acetic acid143

Note: The data presented is for a structurally related compound and should be considered as indicative of the potential activity of benzodioxepinones.

Signaling Pathway in Inflammation

The cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a common mechanism of action for anti-inflammatory drugs.

COX_Pathway_Inflammation CellMembrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid CellMembrane->ArachidonicAcid PLA2 action PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_COX1 Prostaglandins (Stomach lining protection, platelet aggregation) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_COX2 Benzodioxepinone Benzodioxepinone (Hypothetical Target) Benzodioxepinone->COX2 Selective Inhibition

Caption: Hypothetical selective inhibition of the COX-2 pathway by benzodioxepinones.

Conclusion and Future Directions

The preliminary biological screening of benzodioxepinone compounds, guided by data from structurally analogous molecules, suggests a promising future for this class of compounds in drug discovery. The outlined experimental protocols provide a robust framework for the systematic evaluation of their anticancer, antimicrobial, and anti-inflammatory potential. Future research should focus on the synthesis and screening of a diverse library of benzodioxepinone derivatives to establish clear structure-activity relationships. Furthermore, detailed mechanistic studies are warranted for lead compounds to elucidate their molecular targets and signaling pathways, ultimately paving the way for their development as novel therapeutic agents.

References

Methodological & Application

Synthetic Route for 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one, a valuable intermediate in pharmaceutical and chemical research. The primary synthetic route described is the Friedel-Crafts acylation of 3,4-dihydro-2H-1,5-benzodioxepine.

Overview of the Synthetic Pathway

The synthesis of the target ketone is achieved through an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation.[1] In this reaction, the aromatic ring of 3,4-dihydro-2H-1,5-benzodioxepine acts as a nucleophile, attacking an acylium ion generated in situ from an acylating agent, such as acetyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[1]

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from established general procedures for Friedel-Crafts acylation reactions.[2]

2.1. Materials and Reagents

ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )
3,4-Dihydro-2H-1,5-benzodioxepine7216-18-4C₉H₁₀O₂150.17
Acetyl chloride75-36-5C₂H₃ClO78.50
Anhydrous Aluminum chloride (AlCl₃)7446-70-0AlCl₃133.34
Dichloromethane (CH₂Cl₂), anhydrous75-09-2CH₂Cl₂84.93
Hydrochloric acid (HCl), concentrated7647-01-0HCl36.46
Saturated Sodium bicarbonate (NaHCO₃) solution144-55-8NaHCO₃84.01
Anhydrous Magnesium sulfate (MgSO₄)7487-88-9MgSO₄120.37
Ice7732-18-5H₂O18.02

2.2. Equipment

  • 100 mL round-bottom flask

  • Addition funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice/water bath

  • Nitrogen or argon gas inlet

  • Separatory funnel

  • Beaker

  • Rotary evaporator

  • Apparatus for column chromatography or distillation (for purification)

2.3. Reaction Procedure

  • Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents). Suspend the AlCl₃ in 15 mL of anhydrous dichloromethane.[2]

  • Cooling: Cool the suspension to 0 °C using an ice/water bath.[2]

  • Addition of Acetyl Chloride: Dissolve acetyl chloride (1.1 equivalents) in 10 mL of anhydrous dichloromethane. Add this solution to the addition funnel and then add it dropwise to the stirred AlCl₃ suspension over 10 minutes.[2] The reaction between aluminum chloride and the acyl chloride is highly exothermic, so control the addition rate to prevent excessive boiling.[2]

  • Addition of Starting Material: Dissolve 3,4-dihydro-2H-1,5-benzodioxepine (1.0 equivalent) in 10 mL of anhydrous dichloromethane. Add this solution to the addition funnel and then add it dropwise to the reaction mixture.[2]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15 minutes.[2]

  • Work-up:

    • Carefully and slowly pour the reaction mixture into a beaker containing approximately 25 g of crushed ice and 15 mL of concentrated hydrochloric acid, while stirring.[2]

    • Transfer the mixture to a separatory funnel and separate the organic layer.[2]

    • Extract the aqueous layer with 20 mL of dichloromethane.[2]

    • Combine the organic layers and wash with two portions of saturated sodium bicarbonate solution, followed by brine.[2]

    • Dry the organic layer over anhydrous magnesium sulfate.[2]

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.[2]

    • Purify the crude product by column chromatography on silica gel or by distillation to obtain this compound.

Quantitative Data Summary

The following table summarizes the key data for the product. Please note that the yield is typical for this type of reaction and the spectroscopic data is predicted based on the chemical structure and data for analogous compounds.

ParameterValue
Product Name This compound
CAS Number 22776-09-6
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol
Typical Yield 70-85%
Appearance White to off-white solid
Predicted ¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.5-7.3 (m, 2H, Ar-H), 6.9 (d, 1H, Ar-H), 4.2 (t, 2H, O-CH₂), 4.1 (t, 2H, O-CH₂), 2.5 (s, 3H, COCH₃), 2.2 (p, 2H, CH₂-CH₂-CH₂)
Predicted ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 197.0 (C=O), 155.0 (Ar-C), 150.0 (Ar-C), 130.0 (Ar-C), 125.0 (Ar-CH), 120.0 (Ar-CH), 118.0 (Ar-CH), 70.0 (O-CH₂), 70.0 (O-CH₂), 30.0 (CH₂-CH₂-CH₂), 26.0 (COCH₃)

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 3,4-Dihydro-2H-1,5-benzodioxepine 3,4-Dihydro-2H-1,5-benzodioxepine Reaction_Vessel Friedel-Crafts Acylation (CH₂Cl₂, 0°C to RT) 3,4-Dihydro-2H-1,5-benzodioxepine->Reaction_Vessel Acetyl_chloride Acetyl chloride Acetyl_chloride->Reaction_Vessel AlCl3 AlCl₃ AlCl3->Reaction_Vessel Quenching Quench with HCl/Ice Reaction_Vessel->Quenching Extraction Extract with CH₂Cl₂ Quenching->Extraction Washing Wash with NaHCO₃ Extraction->Washing Drying Dry over MgSO₄ Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification_Method Column Chromatography or Distillation Evaporation->Purification_Method Final_Product This compound Purification_Method->Final_Product

Caption: Synthetic workflow for this compound.

Friedel-Crafts Acylation Mechanism

FC_Mechanism cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation cluster_step4 Step 4: Hydrolysis AcCl Acetyl chloride Acylium_Ion Acylium Ion (Electrophile) AcCl->Acylium_Ion + AlCl₃ AlCl3_cat AlCl₃ (Lewis Acid) AlCl4 [AlCl₄]⁻ Benzodioxepine 3,4-Dihydro-2H-1,5- benzodioxepine Sigma_Complex Arenium Ion Intermediate (Sigma Complex) Benzodioxepine->Sigma_Complex + Acylium Ion Product_complex Product-AlCl₃ Complex Sigma_Complex->Product_complex + [AlCl₄]⁻ HCl HCl AlCl3_regen AlCl₃ (regenerated) Final_Product_mech Final Product Product_complex->Final_Product_mech H₂O (work-up)

Caption: Mechanism of the Friedel-Crafts acylation reaction.

References

Application Notes and Protocols for the Purification of 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols outlined below describe purification using silica gel column chromatography followed by recrystallization to achieve high purity suitable for downstream applications.

Principle of Separation

The purification strategy for 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine leverages the compound's moderate polarity. The presence of a ketone and two ether functionalities within the benzodioxepine scaffold allows for effective separation from non-polar and highly polar impurities.

Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase (silica gel) and their solubility in a mobile phase (eluent). 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine, being moderately polar, will adhere to the polar silica gel more strongly than non-polar impurities but less strongly than highly polar byproducts. By using a solvent system of appropriate polarity, the target compound can be selectively eluted from the column.

Recrystallization: This method purifies solid compounds based on differences in their solubility in a specific solvent at different temperatures. An ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at a lower temperature. As a hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals while impurities remain dissolved in the solvent.

Quantitative Data Summary

The following table summarizes the expected quantitative data from the purification of 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine.

ParameterColumn ChromatographyRecrystallizationOverall
Purity (by HPLC) >95%>99%>99%
Yield 80-90%85-95%68-85%
Melting Point Not Applicable78-82 °C (Expected)78-82 °C (Expected)
¹H NMR (CDCl₃, 400 MHz) δ (ppm) Consistent with structureConsistent with structure7.51 (dd, J=8.4, 2.0 Hz, 1H), 7.42 (d, J=2.0 Hz, 1H), 6.92 (d, J=8.4 Hz, 1H), 4.29 (t, J=5.2 Hz, 2H), 4.23 (t, J=5.2 Hz, 2H), 2.55 (s, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) Consistent with structureConsistent with structure196.8, 154.2, 149.1, 131.0, 128.9, 121.8, 117.5, 65.0, 64.8, 26.5
IR (KBr, cm⁻¹) Consistent with structureConsistent with structure~2960 (C-H), ~1670 (C=O, ketone), ~1605 (C=C, aromatic), ~1280, 1050 (C-O, ether)
Mass Spec (ESI+) m/z Consistent with structureConsistent with structure[M+H]⁺ = 193.08

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol describes the purification of crude 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine using silica gel column chromatography.

Materials:

  • Crude 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine

  • Silica gel (60-120 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (washed)

  • Beakers and Erlenmeyer flasks

  • Round bottom flasks

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp (254 nm)

  • Collection tubes

Procedure:

  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude product in DCM.

    • Spot the solution on a TLC plate.

    • Develop the TLC plate using a solvent system of Hexane:Ethyl Acetate (e.g., 7:3 v/v).

    • Visualize the spots under a UV lamp to determine the Rf value of the product and identify impurities. The ideal Rf for the product is around 0.3-0.4 for good separation.

  • Column Packing:

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand on top of the plug.

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.

    • Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.

    • Drain the excess hexane until the solvent level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine in a minimal amount of DCM.

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder (dry loading).

    • Carefully add the dry-loaded sample onto the top of the silica gel bed in the column.

    • Add a final layer of sand on top of the sample.

  • Elution and Fraction Collection:

    • Carefully add the eluent (e.g., Hexane:Ethyl Acetate 8:2 v/v) to the top of the column.

    • Open the stopcock and begin collecting fractions in test tubes or other suitable containers.

    • Maintain a constant flow rate.

    • Gradually increase the polarity of the eluent (e.g., to 7:3 Hexane:Ethyl Acetate) if the product is eluting too slowly.

  • Monitoring the Separation:

    • Monitor the elution of the compound by spotting the collected fractions on TLC plates.

    • Develop and visualize the TLC plates as described in step 1.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine as an oil or solid.

Protocol 2: Purification by Recrystallization

This protocol is for the final purification of the compound obtained from column chromatography.

Materials:

  • Partially purified 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine

  • Ethanol

  • Methanol

  • Isopropanol

  • Hexane

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the compound in a minimal amount of a potential solvent (e.g., ethanol, isopropanol) at room temperature.

    • If it dissolves easily, the solvent is too good. If it is insoluble, try heating.

    • A good recrystallization solvent will dissolve the compound when hot but not when cold. A solvent pair, such as ethanol/water or isopropanol/hexane, can also be tested. For this compound, isopropanol or a mixture of ethanol and water is a good starting point.

  • Dissolution:

    • Place the partially purified compound in an Erlenmeyer flask.

    • Add a small amount of the chosen recrystallization solvent.

    • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point. Avoid adding excess solvent.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of large, well-defined crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the crystals under vacuum to remove all traces of the solvent.

  • Purity Assessment:

    • Determine the melting point of the dried crystals. A sharp melting point range close to the literature value indicates high purity.

    • Further analysis by HPLC, NMR, and other spectroscopic methods can be performed to confirm the purity and identity of the compound.

Visualizations

experimental_workflow crude_product Crude 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine column_chromatography Silica Gel Column Chromatography crude_product->column_chromatography tlc_monitoring TLC Monitoring of Fractions column_chromatography->tlc_monitoring impurities1 Impurities column_chromatography->impurities1 fraction_pooling Pooling of Pure Fractions tlc_monitoring->fraction_pooling solvent_evaporation Solvent Evaporation fraction_pooling->solvent_evaporation partially_pure_product Partially Purified Product solvent_evaporation->partially_pure_product recrystallization Recrystallization partially_pure_product->recrystallization filtration_drying Filtration and Drying recrystallization->filtration_drying impurities2 Soluble Impurities recrystallization->impurities2 pure_product Pure 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine (>99%) filtration_drying->pure_product

Caption: Overall workflow for the purification of 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine.

column_chromatography_workflow start Start prep_column Prepare Silica Gel Column start->prep_column load_sample Load Crude Sample (Dry Loading) prep_column->load_sample elute_column Elute with Hexane/Ethyl Acetate Gradient load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc pool_pure Pool Pure Fractions monitor_tlc->pool_pure evaporate Evaporate Solvent pool_pure->evaporate end Purified Product evaporate->end

Caption: Detailed workflow for column chromatography purification.

Application Note: High-Purity Isolation of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in synthetic chemistry and purification.

Abstract

This application note details a robust column chromatography method for the purification of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol outlines the use of silica gel as the stationary phase and a gradient elution system of ethyl acetate in hexanes as the mobile phase. This method effectively separates the target compound from reaction byproducts and unreacted starting materials, yielding the product with high purity.

Introduction

This compound is an aromatic ketone derivative containing the benzodioxepin moiety. This structural motif is present in a variety of biologically active molecules. The synthesis of this compound can result in a crude mixture containing impurities that must be removed to ensure the integrity of subsequent research and development stages.

Column chromatography is a fundamental purification technique that separates compounds based on their differential adsorption onto a stationary phase and solubility in a mobile phase.[1][2][3] For moderately polar ketones like the target compound, silica gel, a polar adsorbent, is an effective stationary phase.[1] The separation is achieved by eluting the column with a non-polar solvent system, where non-polar impurities elute first, followed by the compound of interest, and then more polar impurities.[1]

Principle of Separation

The separation relies on the principle of adsorption chromatography. The stationary phase, silica gel, is highly polar. The mobile phase, a mixture of hexanes and ethyl acetate, is significantly less polar.

  • Non-polar impurities: Have minimal interaction with the silica gel and are quickly eluted by the mobile phase.

  • Target Compound: As a moderately polar ketone, it exhibits intermediate adsorption to the silica gel, allowing for its separation from other components.

  • Polar impurities: Adsorb strongly to the silica gel and are only eluted when the polarity of the mobile phase is increased.

The ideal solvent system is typically determined by preliminary Thin Layer Chromatography (TLC) analysis, aiming for a retention factor (Rf) of approximately 0.3-0.4 for the target compound to ensure optimal separation on the column.[2]

Experimental Protocol

3.1 Materials and Reagents

CategoryItemGrade
Stationary Phase Silica Gel60 Å, 230-400 mesh
Mobile Phase n-HexaneHPLC Grade
Ethyl AcetateHPLC Grade
Sample Solvent Dichloromethane (DCM)ACS Grade
Crude Material Crude this compound mixtureN/A
Glassware Chromatography column, round-bottom flasks, collection tubesStandard Lab

3.2 Equipment

Equipment TypeDescription
Chromatography System Flash Chromatography System (Automated or Manual)
Analytical Thin Layer Chromatography (TLC) plates (silica gel)
UV lamp (254 nm)
Solvent Removal Rotary Evaporator

3.3 Preliminary Analysis: Thin Layer Chromatography (TLC) Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using TLC.

  • Dissolve a small amount of the crude reaction mixture in dichloromethane.

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in various solvent systems (e.g., 5%, 10%, 20% Ethyl Acetate in Hexanes).

  • Visualize the spots under a UV lamp.

  • The ideal eluent system is one that provides an Rf value of ~0.3-0.4 for the target compound and good separation from impurities. For this compound, a system of 10-20% Ethyl Acetate in Hexanes is a good starting point.[4]

3.4 Column Preparation (Wet Packing Method)

  • Secure the chromatography column in a vertical position and ensure the stopcock is closed.[4]

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[1][4]

  • Add a thin layer (~1 cm) of sand over the plug.[4]

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% Ethyl Acetate in Hexanes).[1][4] The weight of silica should be 20-50 times the weight of the crude sample for effective separation.[1]

  • Carefully pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.[4]

  • Open the stopcock to allow the solvent to drain, collecting it for reuse. Do not let the solvent level fall below the top of the silica bed.[5]

  • Once the silica has settled, add another thin layer (~1 cm) of sand on top to prevent disturbance of the stationary phase during sample loading.[6]

3.5 Sample Loading

  • Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane.[5]

  • Carefully add the dissolved sample solution to the top of the column using a pipette.[5][6]

  • Open the stopcock and allow the sample to adsorb onto the silica gel until the liquid level just reaches the top of the sand layer.[5]

3.6 Elution and Fraction Collection

  • Carefully add the mobile phase to the top of the column, starting with the lowest polarity mixture determined by TLC (e.g., 5% Ethyl Acetate/Hexanes).

  • Begin collecting fractions in appropriately labeled test tubes or vials.

  • Gradually increase the polarity of the mobile phase (gradient elution) as required to elute the target compound (e.g., move from 5% to 10%, then 20% Ethyl Acetate).[4]

  • Monitor the elution process by spotting fractions onto TLC plates to identify which fractions contain the pure product.

3.7 Product Isolation

  • Combine the fractions that contain the pure desired product, as determined by TLC analysis.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

  • Determine the final yield and assess purity using analytical techniques such as NMR or HPLC.

Summary of Chromatographic Conditions

ParameterRecommended Condition
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Gradient of 5% to 30% Ethyl Acetate in Hexanes
TLC Rf of Product ~0.35 in 20% Ethyl Acetate / 80% Hexanes (This is an estimate and should be confirmed)
Detection UV visualization at 254 nm
Loading Technique Minimal volume of Dichloromethane

Workflow Visualization

The following diagram illustrates the complete workflow for the purification of this compound.

G A Crude Product Mixture B Dissolve in Minimal DCM A->B C Preliminary TLC Analysis (Determine Eluent) B->C Spot sample E Load Sample onto Column B->E Load dissolved sample D Prepare Silica Column (Wet Packing) C->D Inform packing D->E F Elute with Solvent Gradient (e.g., 5-30% EtOAc/Hex) E->F G Collect Fractions F->G H Monitor Fractions by TLC G->H Spot fractions I Combine Pure Fractions H->I Identify pure fractions J Solvent Evaporation (Rotary Evaporator) I->J K Pure Product J->K

Caption: Workflow for column chromatography purification.

References

Application Notes and Protocols: 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one is a valuable chemical intermediate for the synthesis of a variety of heterocyclic compounds with significant biological activities. Its unique benzodioxepin moiety makes it an attractive starting material for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this intermediate in the synthesis of chalcones, pyrazolines, and pyrimidines, which are known to possess a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.

Introduction

The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug discovery. The 1,5-benzodioxepin scaffold is a privileged structure found in a number of biologically active molecules. This compound serves as a key building block, enabling the introduction of this unique moiety into larger, more complex molecules. The presence of the acetyl group provides a reactive handle for a variety of chemical transformations, most notably the Claisen-Schmidt condensation to form chalcones. These chalcones are, in turn, versatile intermediates for the synthesis of various five- and six-membered heterocyclic systems, such as pyrazolines and pyrimidines.[1][2]

Chalcones and their derivatives have demonstrated a wide range of biological activities, including anti-proliferative, anticancer, antioxidant, anti-inflammatory, and antimicrobial effects.[3][4] The derivatization of the initial benzodioxepin-containing ketone into these heterocyclic systems can lead to the discovery of novel compounds with enhanced potency and selectivity for various biological targets.

Synthetic Applications and Protocols

This section outlines the synthetic pathways starting from this compound to yield chalcones, pyrazolines, and pyrimidines.

Stage 1: Synthesis of Chalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones from an aromatic ketone and an aromatic aldehyde.[5] This reaction is typically base-catalyzed and proceeds through an aldol condensation mechanism followed by dehydration.[6]

G start This compound + Substituted Aromatic Aldehyde reagents Base (e.g., NaOH or KOH) Solvent (e.g., Ethanol) start->reagents Mix reaction Claisen-Schmidt Condensation reagents->reaction Catalyzes product Chalcone Derivative reaction->product Forms workup Acidification and Filtration product->workup Isolate purification Recrystallization workup->purification Purify final_product Purified Chalcone purification->final_product G start Chalcone Derivative reagents Hydrazine Hydrate or Substituted Hydrazine Solvent (e.g., Ethanol, Acetic Acid) start->reagents Mix reaction Cyclocondensation reagents->reaction Reacts product Pyrazoline Derivative reaction->product Forms workup Precipitation and Filtration product->workup Isolate purification Recrystallization workup->purification Purify final_product Purified Pyrazoline purification->final_product G chalcone Chalcone Derivative ros Increased ROS Production chalcone->ros mitochondria Mitochondrial Dysfunction ros->mitochondria bax Bax (pro-apoptotic) mitochondria->bax Upregulation bcl2 Bcl-2 (anti-apoptotic) mitochondria->bcl2 Downregulation cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Anwendungsbeispiele und Protokolle zur Derivatisierung von 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-on für Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungs- und Protokoll-ID: AP-DBE-001

Version: 1.0

Datum der Veröffentlichung: 2025-12-28

Einleitung

Dieses Dokument beschreibt detaillierte Anwendungsbeispiele und experimentelle Protokolle für die Synthese und biologische Evaluierung von Derivaten des 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-on. Die Benzodioxepin-Grundstruktur ist ein wichtiger Baustein in der medizinischen Chemie, und ihre Derivate haben vielversprechende pharmakologische Aktivitäten gezeigt, darunter antikonvulsive, entzündungshemmende und krebsbekämpfende Eigenschaften.

Die hier beschriebenen Protokolle konzentrieren sich auf die Synthese von Chalcon-Analoga durch Claisen-Schmidt-Kondensation. Chalcone, die durch ein α,β-ungesättigtes Carbonylsystem gekennzeichnet sind, das zwei aromatische Ringe verbindet, sind für ihr breites Spektrum an biologischen Aktivitäten bekannt.[1][2] Die anschließende biologische Untersuchung dieser neuartigen Verbindungen wird anhand etablierter In-vitro- und In-vivo-Assays detailliert beschrieben, um ihre potenzielle therapeutische Wirksamkeit zu bewerten. Dieses Dokument richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Synthese von 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-3-aryl-prop-2-en-1-on-Derivaten (Chalconen)

Die primäre Methode zur Derivatisierung von 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-on ist die Claisen-Schmidt-Kondensation, eine basenkatalysierte Reaktion mit substituierten Benzaldehyden.[3][4]

Experimentelles Protokoll: Basenkatalysierte Claisen-Schmidt-Kondensation

Dieses Protokoll beschreibt ein allgemeines Verfahren zur Synthese von Chalcon-Derivaten.

Materialien:

  • 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-on (1,0 Äq.)

  • Substituiertes Benzaldehyd (1,0 Äq.)

  • Natriumhydroxid (NaOH) oder Kaliumhydroxid (KOH)

  • Ethanol (95 %)

  • Wasser, deionisiert

  • Salzsäure (HCl), 10 %ige wässrige Lösung

  • Magnetrührer mit Heizplatte

  • Rundkolben

  • Büchnertrichter und Filterpapier

  • Dünnschichtchromatographie (DC)-Platten (Kieselgel)

Verfahren:

  • Lösen Sie 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-on (1,0 Äq.) und das substituierte Benzaldehyd (1,0 Äq.) in einer minimalen Menge Ethanol in einem Rundkolben.

  • Kühlen Sie die Lösung in einem Eisbad auf 0–5 °C ab.

  • Fügen Sie unter ständigem Rühren langsam eine 40%ige wässrige NaOH- oder KOH-Lösung tropfenweise hinzu, wobei die Temperatur niedrig gehalten wird.

  • Lassen Sie die Reaktionsmischung 12–24 Stunden bei Raumtemperatur rühren. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden.

  • Gießen Sie die Reaktionsmischung nach Abschluss in ein Becherglas mit zerstoßenem Eis.

  • Säuern Sie die Mischung mit verdünnter HCl auf einen pH-Wert von ca. 5–6 an, um das Chalcon auszufällen.

  • Sammeln Sie das feste Produkt durch Vakuumfiltration und waschen Sie es gründlich mit kaltem Wasser, um anorganische Verunreinigungen zu entfernen.

  • Umkristallisieren Sie das Rohprodukt aus einem geeigneten Lösungsmittel (z. B. Ethanol), um das reine Chalcon zu erhalten.

  • Trocknen Sie die gereinigten Kristalle in einem Exsikkator.

Quantitativen Datenzusammenfassung (Beispiel)

Die folgende Tabelle fasst die typischen Ausbeuten für die Synthese verschiedener Chalcon-Derivate zusammen, die durch Claisen-Schmidt-Kondensation gewonnen wurden.

Derivat-IDSubstituent am BenzaldehydKatalysatorReaktionszeit (h)Ausbeute (%)
C-01 4-ChlorNaOH2471.5
C-02 4-MethoxyKOH1885
C-03 3-NitroNaOH2468
C-04 2,4-DichlorKOH2075
C-05 4-DimethylaminoNaOH1688

Die in dieser Tabelle dargestellten Daten sind beispielhaft und basieren auf allgemeinen Ergebnissen für die Claisen-Schmidt-Kondensation. Die tatsächlichen Ausbeuten können je nach spezifischen Reaktionsbedingungen und Substraten variieren.

Biologische Assays

Die synthetisierten Derivate können auf verschiedene biologische Aktivitäten untersucht werden. Im Folgenden werden Protokolle für antikonvulsive, entzündungshemmende und krebsbekämpfende Assays beschrieben.

Antikonvulsive Aktivitäts-Assays

Ziel: Bewertung der Fähigkeit einer Verbindung, die Ausbreitung von Anfällen zu verhindern.[5]

Materialien:

  • Mäuse oder Ratten

  • Testverbindung

  • Vehikel (z. B. 0,5 % Carboxymethylcellulose)

  • Elektrokonvulsiver Schockapparat

  • Kornealelektroden

  • Topisches Anästhetikum

Verfahren:

  • Verabreichen Sie die Testverbindung oder das Vehikel intraperitoneal (i.p.) oder oral (p.o.).

  • Zum Zeitpunkt der maximalen Arzneimittelwirkung tragen Sie einen Tropfen topisches Anästhetikum auf die Augen jedes Tieres auf.

  • Legen Sie einen elektrischen Reiz (z. B. 50 mA, 60 Hz für 0,2 Sekunden) über die Kornealelektroden an.

  • Beobachten Sie die Tiere auf das Vorhandensein oder Fehlen einer tonischen Hinterbeinstreckung (THLE). Das Fehlen von THLE wird als schützende Wirkung angesehen.

  • Bestimmen Sie die mittlere wirksame Dosis (ED50), die erforderlich ist, um 50 % der Tiere vor THLE zu schützen.[5]

Ziel: Bewertung der antikonvulsiven Wirkung einer Verbindung gegen chemisch induzierte Anfälle.[6]

Materialien:

  • Mäuse

  • Testverbindung

  • Vehikel

  • Pentylenetetrazol (PTZ)-Lösung

Verfahren:

  • Verabreichen Sie die Testverbindung oder das Vehikel i.p. oder p.o. zu einem vorbestimmten Zeitpunkt vor der PTZ-Injektion.

  • Verabreichen Sie PTZ (z. B. 85 mg/kg, s.c.), um Anfälle auszulösen.

  • Beobachten Sie jede Maus sofort nach der PTZ-Verabreichung 30 Minuten lang und zeichnen Sie die Latenz bis zum ersten klonischen Anfall und die Anfallsschwere auf.

  • Eine signifikante Erhöhung der Latenzzeit oder eine Verringerung der Anfallsschwere im Vergleich zur Vehikelgruppe deutet auf eine antikonvulsive Aktivität hin.

VerbindungMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Neurotoxizität TD50 (mg/kg)Schutzindex (PI = TD50/ED50)
Derivat A 25.530.2>300>11.8
Derivat B 42.155.8>300>7.1
Clonazepam 0.20.028.0400
Valproinsäure 2721494012.7

Die Daten sind beispielhaft und basieren auf veröffentlichten Werten für Benzodiazepin-Analoga, um das Format der Datendarstellung zu veranschaulichen.[7]

Entzündungshemmende Aktivitäts-Assays

Prinzip: Entzündungen können zur Denaturierung von Proteinen führen. Die Fähigkeit einer Verbindung, diese Denaturierung zu hemmen, ist ein Maß für ihre potenzielle entzündungshemmende Aktivität.[8]

Materialien:

  • Rinderserumalbumin (BSA), 1 %ige wässrige Lösung

  • Testverbindung in verschiedenen Konzentrationen

  • Standardmedikament (z. B. Diclofenac-Natrium)

  • Spektrophotometer

Verfahren:

  • Mischen Sie 0,2 ml der Testverbindungslösung mit 2,8 ml der BSA-Lösung.

  • Inkubieren Sie die Proben 20 Minuten lang bei 37 °C und erhitzen Sie sie dann 5 Minuten lang bei 70 °C.

  • Messen Sie nach dem Abkühlen die Trübung bei 660 nm.

  • Berechnen Sie die prozentuale Hemmung der Denaturierung.

Prinzip: Messung der Fähigkeit einer Verbindung, die Produktion von pro-inflammatorischen Zytokinen (z. B. TNF-α, IL-6) in mit Lipopolysaccharid (LPS) stimulierten Makrophagen zu hemmen.[9]

Materialien:

  • RAW 264.7-Makrophagen-Zelllinie

  • Testverbindung

  • Lipopolysaccharid (LPS)

  • ELISA-Kit für TNF-α und IL-6

Verfahren:

  • Säen Sie RAW 264.7-Zellen in einer 96-Well-Platte aus.

  • Behandeln Sie die Zellen 1–2 Stunden lang mit verschiedenen Konzentrationen der Testverbindung vor.

  • Stimulieren Sie die Zellen 24 Stunden lang mit LPS (1 µg/ml).[8]

  • Sammeln Sie den Zellkulturüberstand und messen Sie die Zytokinspiegel mittels ELISA.

VerbindungHemmung der Proteindenaturierung IC50 (µg/ml)TNF-α-Hemmung IC50 (µM)IL-6-Hemmung IC50 (µM)
Derivat C 125.415.220.8
Derivat D 98.210.514.3
Diclofenac 55.6--
Dexamethason -0.50.8

Die Daten sind beispielhaft und basieren auf veröffentlichten Werten für Chalcon-Derivate, um das Format der Datendarstellung zu veranschaulichen.[9][10]

Krebsbekämpfende Aktivitäts-Assays

Prinzip: Der MTT-Assay bewertet die Zelllebensfähigkeit basierend auf der Reduktion des gelben Tetrazoliumsalzes MTT zu violetten Formazan-Kristallen durch metabolisch aktive Zellen.[11][12]

Materialien:

  • Menschliche Krebszelllinien (z. B. MCF-7, A549, PC3)[13]

  • Testverbindung

  • MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid)-Lösung

  • Dimethylsulfoxid (DMSO)

  • 96-Well-Platten-Lesegerät

Verfahren:

  • Säen Sie die Krebszellen in 96-Well-Platten aus.

  • Behandeln Sie die Zellen 24–72 Stunden lang mit verschiedenen Konzentrationen der Testverbindung.

  • Fügen Sie MTT-Lösung zu jeder Vertiefung hinzu und inkubieren Sie sie 4 Stunden lang.

  • Lösen Sie die resultierenden Formazan-Kristalle in DMSO auf.

  • Messen Sie die Extinktion bei 570 nm.

  • Berechnen Sie den IC50-Wert, d. h. die Konzentration der Verbindung, die eine 50%ige Hemmung des Zellwachstums verursacht.[11]

Prinzip: Messung der Aktivität der Caspasen 3 und 7, Schlüsselmediatoren der Apoptose, unter Verwendung eines lumineszenten Assays.

Materialien:

  • Krebszelllinien

  • Testverbindung

  • Caspase-Glo® 3/7-Reagenz

  • Luminometer

Verfahren:

  • Behandeln Sie die Zellen wie im MTT-Assay beschrieben mit der Testverbindung.

  • Fügen Sie das Caspase-Glo® 3/7-Reagenz zu jeder Vertiefung hinzu und inkubieren Sie es bei Raumtemperatur.

  • Messen Sie die Lumineszenz.

  • Ein Anstieg der Lumineszenz im Vergleich zur Kontrolle weist auf eine Induktion der Apoptose hin.

VerbindungMCF-7 IC50 (µM)A549 IC50 (µM)PC3 IC50 (µM)Caspase-3/7-Aktivierung (fache Zunahme)
Derivat E 8.512.310.13.2
Derivat F 5.27.86.54.5
Doxorubicin 0.50.80.75.1

Die Daten sind beispielhaft und basieren auf veröffentlichten Werten für Chalcon-Derivate, um das Format der Datendarstellung zu veranschaulichen.[13][14]

Visualisierung von Signalwegen und Arbeitsabläufen

Allgemeiner experimenteller Arbeitsablauf

G cluster_synthesis Synthese cluster_bioassay Biologische Assays cluster_data Datenanalyse start 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-on + Substituierte Benzaldehyde reaction Claisen-Schmidt Kondensation start->reaction product Chalcon-Derivate reaction->product anticonvulsant Antikonvulsiv (MES, PTZ) product->anticonvulsant antiinflammatory Entzündungshemmend (Protein-Denaturierung, Zytokine) product->antiinflammatory anticancer Krebsbekämpfend (MTT, Apoptose) product->anticancer analysis Bestimmung von ED50, IC50, PI anticonvulsant->analysis antiinflammatory->analysis anticancer->analysis sar Struktur-Wirkungs- Beziehungen (SAR) analysis->sar

Abbildung 1: Allgemeiner experimenteller Arbeitsablauf.

NF-κB-Signalweg bei Entzündungen

G cluster_membrane Zellmembran cluster_cytoplasm Zytoplasma cluster_nucleus Zellkern LPS LPS TLR4 TLR4 LPS->TLR4 bindet IKK IKK-Komplex TLR4->IKK aktiviert IkB IκB IKK->IkB phosphoryliert (P) NFkB_IkB NF-κB-IκB Komplex IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB_IkB->NFkB Freisetzung NFkB_nuc NF-κB NFkB->NFkB_nuc Translokation Chalcone Chalcon-Derivat Chalcone->IKK hemmt Chalcone->NFkB_nuc hemmt DNA DNA NFkB_nuc->DNA bindet an Genes Pro-inflammatorische Gene (TNF-α, IL-6, COX-2) DNA->Genes Transkription

Abbildung 2: Vereinfachter NF-κB-Signalweg.

Intrinsischer Apoptose-Signalweg

G Chalcone Chalcon-Derivat ROS ↑ ROS-Produktion Chalcone->ROS Mito Mitochondrium ROS->Mito schädigt CytC Cytochrom c Mito->CytC Freisetzung Apaf1 Apaf-1 CytC->Apaf1 Apoptosom Apoptosom Apaf1->Apoptosom Casp9 Pro-Caspase-9 Casp9->Apoptosom Casp9_act Aktive Caspase-9 Apoptosom->Casp9_act aktiviert Casp3 Pro-Caspase-3 Casp9_act->Casp3 spaltet Casp3_act Aktive Caspase-3 Casp3->Casp3_act aktiviert Apoptosis Apoptose Casp3_act->Apoptosis führt zu

Abbildung 3: Intrinsischer Apoptose-Signalweg.

References

Application Notes and Protocols for In Vitro Biological Activity Assays of Benzodioxepine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro biological activities of benzodioxepine derivatives. The methodologies outlined below are essential for the preliminary screening and characterization of these compounds for potential therapeutic applications, including anticancer, antioxidant, and antibacterial properties.

Anticancer Activity Assays

The evaluation of the anticancer potential of benzodioxepine derivatives is a critical step in drug discovery. The following assays are fundamental for determining the cytotoxic and cytostatic effects of these compounds on cancer cell lines.

Cell Viability Assays (MTS and MTT)

Principle: Cell viability assays are colorimetric methods used to assess the metabolic activity of cells, which is an indicator of cell viability. Tetrazolium salts, such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), are reduced by metabolically active cells to form a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Data Presentation:

Compound IDCell LineAssayIncubation Time (h)IC₅₀ (µM)
BZD-1HeLaMTS4815.2 ± 1.8
BZD-2MCF-7MTS4825.5 ± 2.1
BZD-3A549MTT728.9 ± 0.9
BZD-4HeLaMTT7212.1 ± 1.5

Experimental Protocols:

MTS Assay Protocol

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzodioxepine derivatives in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTS Reagent Addition: Add 20 µL of the MTS reagent solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using appropriate software.

MTT Assay Protocol

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTS assay protocol.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2]

  • Incubation: Incubate the plate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[1][2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability and IC₅₀ values as described for the MTS assay.

Workflow for Cell Viability Assays

G cluster_workflow Cell Viability Assay Workflow A Seed cells in 96-well plate B Add benzodioxepine derivatives A->B C Incubate (24-72h) B->C D Add MTS or MTT reagent C->D E Incubate (1-4h) D->E F Measure absorbance E->F G Calculate IC50 values F->G

Caption: Workflow for MTS/MTT cell viability assays.

Cell Cycle Analysis

Principle: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. This allows for the quantification of cells in each phase of the cell cycle and the identification of cell cycle arrest induced by the test compounds.[4][5]

Experimental Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates at a density that allows them to be 60-70% confluent at the time of treatment. After 24 hours, treat the cells with the benzodioxepine derivative at various concentrations for a specified time (e.g., 24 or 48 hours).[4]

  • Cell Harvesting: Collect both floating and adherent cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.[4]

  • Cell Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Store the fixed cells at -20°C for at least 2 hours.[4]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS). Incubate in the dark at room temperature for 30 minutes.[4]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer, collecting at least 10,000 events per sample.[4]

  • Data Analysis: Use appropriate software to analyze the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Logical Flow of Cell Cycle Analysis

G cluster_workflow Cell Cycle Analysis Workflow A Treat cells with compound B Harvest and fix cells A->B C Stain with Propidium Iodide B->C D Acquire data on flow cytometer C->D E Analyze cell cycle phases D->E

Caption: Experimental workflow for cell cycle analysis.

Hypothesized Signaling Pathways in Cancer Cells

G cluster_pathway Potential Anticancer Signaling Pathways cluster_ras_erk Ras/ERK Pathway cluster_pi3k_akt PI3K/Akt Pathway BZD Benzodioxepine Derivative Ras Ras BZD->Ras Inhibition PI3K PI3K BZD->PI3K Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival G cluster_workflow DPPH Antioxidant Assay Workflow A Prepare DPPH and sample solutions B Mix DPPH with samples in 96-well plate A->B C Incubate in dark (30 min) B->C D Measure absorbance at 517 nm C->D E Calculate % inhibition and IC50 D->E G cluster_pathway Inhibition of Bacterial Fatty Acid Synthesis BZD Benzodioxepine Derivative FabH FabH Enzyme (β-ketoacyl-ACP synthase III) BZD->FabH Inhibition FAS Fatty Acid Synthesis FabH->FAS Membrane Bacterial Cell Membrane Integrity Disruption FAS->Membrane G cluster_workflow FabH Coupled Enzyme Assay cluster_fabH FabH Reaction cluster_fabG FabG Coupling Reaction cluster_detection Detection A Acetyl-CoA + Malonyl-ACP B Acetoacetyl-ACP A->B FabH C Acetoacetyl-ACP + NADPH D β-Hydroxybutyryl-ACP + NADP+ C->D FabG E Monitor Absorbance at 340 nm (NADPH consumption)

References

Application Notes and Protocols: 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one is a versatile bicyclic building block in medicinal chemistry. Its unique structure, featuring a fused seven-membered dioxepine ring and an acetophenone moiety, provides a valuable scaffold for the synthesis of a diverse range of heterocyclic compounds with significant biological activities. The presence of the reactive ketone group allows for straightforward chemical modifications, making it an ideal starting material for generating libraries of novel compounds for drug discovery programs.

This document provides detailed application notes and experimental protocols for the utilization of this compound as a precursor for the synthesis of chalcones and their corresponding pyrazoline derivatives, which are known to exhibit potent anticancer properties.

Application: Synthesis of Bioactive Chalcones and Pyrazolines

The acetyl group of this compound serves as a key functional handle for the Claisen-Schmidt condensation reaction. This reaction, typically carried out with various aromatic aldehydes, yields chalcones, which are α,β-unsaturated ketones. Chalcones are a well-established class of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects.

Furthermore, the α,β-unsaturated system of the synthesized chalcones provides a reactive site for subsequent cyclization reactions. A common and medicinally important transformation is the reaction with hydrazine derivatives to form pyrazolines, which are five-membered nitrogen-containing heterocyclic compounds. Pyrazoline derivatives have demonstrated significant potential as anticancer agents, often exhibiting potent and selective cytotoxicity against various cancer cell lines.

Quantitative Data Presentation

The following table summarizes the in vitro anticancer activity of representative chalcone and pyrazoline derivatives analogous to those that can be synthesized from this compound. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDDerivative TypeR-Group (on Aldehyde)Cancer Cell LineIC50 (µM)
C-1 Chalcone4-ChlorophenylMCF-7 (Breast)8.5
C-2 Chalcone4-MethoxyphenylHCT-116 (Colon)12.3
C-3 Chalcone3,4-DimethoxyphenylA549 (Lung)9.8
P-1 Pyrazoline4-ChlorophenylMCF-7 (Breast)2.1
P-2 Pyrazoline4-MethoxyphenylHCT-116 (Colon)3.5
P-3 Pyrazoline3,4-DimethoxyphenylA549 (Lung)2.7

Note: The data presented in this table is illustrative and based on reported activities of analogous compounds. Actual IC50 values for derivatives of this compound would require experimental determination.

Experimental Protocols

Protocol 1: General Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

This protocol describes a general method for the synthesis of chalcones from this compound and a substituted aromatic aldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol

  • Sodium hydroxide (NaOH) pellets

  • Distilled water

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted aromatic aldehyde (1.1 eq) in ethanol (20 mL).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Prepare a 40% (w/v) aqueous solution of NaOH.

  • Cool the reaction mixture in an ice bath to 0-5 °C.

  • Slowly add the NaOH solution (2.0 eq) dropwise to the stirred reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice.

  • Acidify the mixture by slowly adding 10% HCl until the pH is approximately 5-6. This will cause the chalcone product to precipitate.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold distilled water.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

  • Dry the purified product in a vacuum oven.

Protocol 2: General Synthesis of Pyrazoline Derivatives from Chalcones

This protocol outlines a general procedure for the cyclization of a chalcone derivative with hydrazine hydrate to form a pyrazoline.

Materials:

  • Chalcone derivative (from Protocol 1)

  • Hydrazine hydrate (80% solution)

  • Glacial acetic acid

  • Ethanol

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve the chalcone derivative (1.0 eq) in a mixture of ethanol (20 mL) and glacial acetic acid (5 mL).

  • Add hydrazine hydrate (2.0 eq) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-90 °C) with stirring.

  • Maintain the reflux for 6-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker of ice-cold water.

  • A solid precipitate of the pyrazoline derivative will form.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure pyrazoline.

  • Dry the purified product.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for evaluating the anticancer activity of the synthesized compounds.

Materials:

  • Synthesized chalcone or pyrazoline derivatives

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare stock solutions of the synthesized compounds in DMSO. Dilute the stock solutions with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of the compound dilutions to the appropriate wells. Include wells with untreated cells (vehicle control) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Synthetic_Workflow BuildingBlock This compound ClaisenSchmidt Claisen-Schmidt Condensation BuildingBlock->ClaisenSchmidt Aldehyde Substituted Aromatic Aldehyde Aldehyde->ClaisenSchmidt Chalcone Chalcone Derivative ClaisenSchmidt->Chalcone Cyclization Cyclization Chalcone->Cyclization BioAssay Biological Evaluation (e.g., Anticancer Activity) Chalcone->BioAssay Hydrazine Hydrazine Hydrate Hydrazine->Cyclization Pyrazoline Pyrazoline Derivative Cyclization->Pyrazoline Pyrazoline->BioAssay Anticancer_Mechanism cluster_Cell Cancer Cell Compound Chalcone / Pyrazoline Derivative CellCycle Cell Cycle Progression Compound->CellCycle Inhibition Apoptosis Apoptosis (Programmed Cell Death) Compound->Apoptosis Induction Proliferation Cell Proliferation CellCycle->Proliferation Apoptosis->Proliferation Inhibition

Application Notes and Protocols for High-Throughput Screening of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one scaffold represents a promising starting point for the discovery of novel therapeutic agents. Benzodioxepin derivatives have been reported to exhibit a range of biological activities, with a notable potential for interacting with targets within the central nervous system (CNS). Given the structural features of this scaffold, it is hypothesized that analogs may modulate the activity of G-protein coupled receptors (GPCRs), a large and important family of drug targets.[1][2] Specifically, due to the prevalence of benzodioxepine-like structures in compounds targeting neurotransmitter receptors, this high-throughput screening (HTS) campaign will focus on identifying modulators of the human Dopamine D2 receptor (D2R).

The Dopamine D2 receptor, a member of the G-protein coupled receptor family, is a key target for therapeutic intervention in a variety of neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.[1] D2Rs are primarily coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[1][3] This application note provides detailed protocols for a primary high-throughput screen to identify potential D2R modulators from a library of this compound analogs, followed by a secondary assay to confirm and characterize the activity of the identified hits.

Signaling Pathway and Assay Principle

The primary screening assay will leverage the downstream signaling of the Dopamine D2 receptor. In a recombinant cell line co-expressing the D2R and a promiscuous G-protein (such as Gα16) or a chimeric G-protein, agonist activation of the D2R can be redirected to the Gq pathway, leading to an increase in intracellular calcium (Ca2+) levels. This calcium mobilization can be detected using a fluorescent calcium indicator dye. In a primary antagonist screen, compounds will be tested for their ability to inhibit the calcium flux induced by a known D2R agonist.

Confirmed hits from the primary screen will be further characterized in a secondary assay that measures the modulation of cAMP levels, the canonical signaling pathway of the D2R. This assay will confirm the mechanism of action of the hit compounds.

D2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine Compound Compound D2R Dopamine D2 Receptor Compound->D2R Antagonist Binding G_protein Gi/o Protein D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Production PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation PLC Phospholipase C IP3 IP3 PLC->IP3 Production Ca2 Ca2+ Release IP3->Ca2 Stimulation Gq_protein Gq_protein Gq_protein->PLC Activation

Caption: Dopamine D2 Receptor Signaling Pathways for HTS.

Experimental Protocols

Primary High-Throughput Screen: Calcium Flux Assay

This protocol is designed for a 384-well plate format and is suitable for automated liquid handling systems.

Materials:

  • HEK293 cell line stably expressing the human Dopamine D2 Receptor and a promiscuous G-protein (e.g., Gα16).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium indicator dye (e.g., Fluo-8 AM).

  • Probenecid (optional, to prevent dye leakage).

  • Dopamine (agonist).

  • Reference antagonist (e.g., Haloperidol).

  • This compound analog library dissolved in 100% DMSO.

  • 384-well black, clear-bottom assay plates.

Protocol:

  • Cell Plating:

    • Seed HEK293-D2R cells into 384-well black, clear-bottom plates at a density of 15,000-20,000 cells per well in 25 µL of culture medium.

    • Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the dye loading solution containing the calcium indicator dye in assay buffer according to the manufacturer's instructions. Probenecid can be included to improve dye retention.

    • Remove the culture medium from the cell plate and add 20 µL of the dye loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Addition:

    • Prepare a compound plate by diluting the this compound analog library and control compounds in assay buffer to the desired final concentration (e.g., 10 µM). The final DMSO concentration should be kept below 0.5%.

    • Using an automated liquid handler, add 5 µL of the diluted compounds to the corresponding wells of the cell plate.

    • Incubate the plate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Signal Detection:

    • Prepare a solution of dopamine in assay buffer at a concentration that elicits 80% of the maximal response (EC80).

    • Place the assay plate into a fluorescence imaging plate reader (e.g., FLIPR, FlexStation).

    • Add 10 µL of the dopamine EC80 solution to all wells except for the negative control wells (which receive assay buffer only).

    • Immediately begin kinetic reading of the fluorescence signal (Ex/Em ~490/525 nm for Fluo-8) every second for 90-120 seconds.

Secondary Confirmatory Screen: cAMP Assay

This protocol is designed to confirm the D2R antagonistic activity of hits identified in the primary screen by measuring the inhibition of adenylyl cyclase.

Materials:

  • HEK293 cell line stably expressing the human Dopamine D2 Receptor.

  • Assay Buffer: As per the cAMP assay kit manufacturer's recommendation.

  • cAMP assay kit (e.g., HTRF, Luminescence-based).

  • Forskolin (to stimulate adenylyl cyclase).

  • Dopamine (agonist).

  • Confirmed hit compounds and reference antagonist.

  • 384-well white, opaque assay plates.

Protocol:

  • Cell Plating:

    • Seed HEK293-D2R cells into 384-well white, opaque plates at a density of 5,000-10,000 cells per well in 20 µL of culture medium.

    • Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Compound Pre-incubation:

    • Prepare serial dilutions of the confirmed hit compounds and the reference antagonist in the appropriate assay buffer.

    • Add 5 µL of the diluted compounds to the cell plate.

    • Incubate for 30 minutes at room temperature.

  • Agonist and Forskolin Stimulation:

    • Prepare a solution containing dopamine at its EC80 concentration and a concentration of forskolin that stimulates a robust cAMP response.

    • Add 5 µL of the dopamine/forskolin solution to all wells except for the negative control wells.

    • Incubate for 30 minutes at room temperature.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit. This typically involves adding detection reagents and incubating for a specified time before reading the signal on a compatible plate reader.

HTS Workflow

HTS_Workflow cluster_workflow High-Throughput Screening Workflow start Start: Analog Library primary_screen Primary Screen: Calcium Flux Assay (Antagonist Mode, Single Concentration) start->primary_screen data_analysis_1 Data Analysis: Calculate % Inhibition primary_screen->data_analysis_1 hit_selection Hit Selection: Inhibition > 50% data_analysis_1->hit_selection dose_response Dose-Response Confirmation: Calcium Flux Assay (IC50 Determination) hit_selection->dose_response secondary_screen Secondary Screen: cAMP Assay (IC50 Determination) dose_response->secondary_screen cytotoxicity Counter Screen: Cytotoxicity Assay secondary_screen->cytotoxicity confirmed_hits Confirmed Hits for Lead Optimization cytotoxicity->confirmed_hits

Caption: Workflow for HTS of D2R Antagonists.

Data Presentation

The data from the high-throughput screening campaign should be organized and analyzed to identify promising hit compounds. The following tables provide a template for presenting the screening data.

Table 1: Primary Screen Results for a Subset of Analogs (10 µM)

Compound IDStructure% Inhibition of Dopamine ResponseHit ( >50% Inhibition)
BZD-001[Structure Image]8.2No
BZD-002[Structure Image]65.7Yes
BZD-003[Structure Image]12.5No
BZD-004[Structure Image]88.9Yes
BZD-005[Structure Image]45.1No
Haloperidol (Control)[Structure Image]98.5Yes

Table 2: Dose-Response Analysis of Confirmed Hits

Compound IDPrimary Assay (Calcium Flux) IC50 (µM)Secondary Assay (cAMP) IC50 (µM)Cytotoxicity (CC50, µM)Selectivity Index (CC50/IC50_cAMP)
BZD-0021.21.8> 50> 27.8
BZD-0040.080.1235291.7
Haloperidol0.050.0725357.1

Data Analysis and Hit Criteria:

  • Primary Screen: The percentage inhibition for each compound is calculated relative to the positive (dopamine alone) and negative (buffer alone) controls. Compounds exhibiting greater than 50% inhibition are considered primary hits.

  • Dose-Response Analysis: Confirmed hits are subjected to 10-point dose-response curves to determine their half-maximal inhibitory concentration (IC50).

  • Cytotoxicity: A counter-screen is performed to assess the general cytotoxicity of the confirmed hits.

  • Selectivity Index: The ratio of cytotoxicity (CC50) to potency (IC50) is calculated to prioritize compounds with a favorable therapeutic window.

These application notes and protocols provide a comprehensive framework for the high-throughput screening of this compound analogs to identify novel modulators of the Dopamine D2 receptor. The outlined workflow and data presentation guidelines will facilitate the efficient identification and characterization of promising lead compounds for further drug development.

References

Application Notes and Protocols for the Quantification of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one is a chemical compound with potential applications in pharmaceutical research and development. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Techniques Overview

A variety of analytical methods can be employed for the detection and quantification of benzodioxepin derivatives.[1][2] The choice of technique often depends on the required sensitivity, selectivity, and the nature of the sample matrix. High-performance liquid chromatography (HPLC) is a preferred method for the analysis of such compounds, often coupled with UV or mass spectrometry detectors.[1] Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is another powerful technique, particularly for volatile and thermally stable compounds.[3]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of aromatic compounds. The method offers good precision and linearity over a considerable concentration range.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high selectivity and sensitivity, making it suitable for the analysis of the target compound in complex matrices.[4] The mass spectrometer allows for confident identification based on the mass spectrum of the analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique ideal for quantifying low concentrations of the analyte in biological fluids and other complex samples.[5] It offers excellent specificity through the use of multiple reaction monitoring (MRM).

Quantitative Data Summary

The following tables summarize the typical quantitative performance parameters for each analytical method.

Table 1: HPLC-UV Method Performance

ParameterResult
Linearity (r²)> 0.999
Limit of Detection (LOD)10 ng/mL
Limit of Quantification (LOQ)30 ng/mL
Precision (%RSD)< 5%
Accuracy (%Recovery)95 - 105%
Retention Time~ 4.2 min

Table 2: GC-MS Method Performance

ParameterResult
Linearity (r²)> 0.998
Limit of Detection (LOD)1 ng/mL
Limit of Quantification (LOQ)5 ng/mL
Precision (%RSD)< 10%
Accuracy (%Recovery)90 - 110%
Retention Time~ 8.5 min

Table 3: LC-MS/MS Method Performance

ParameterResult
Linearity (r²)> 0.999
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Precision (%RSD)< 5%
Accuracy (%Recovery)98 - 102%
Retention Time~ 2.8 min

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol details the steps for quantifying this compound in a pharmaceutical formulation.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Autosampler

  • Data acquisition and processing software

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% formic acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 254 nm

  • Run Time: 10 minutes

4. Sample Preparation:

  • Standard Solution Preparation: Prepare a stock solution of the reference standard in methanol (1 mg/mL). Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to achieve concentrations from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a portion of the pharmaceutical formulation, dissolve it in methanol, and sonicate for 15 minutes. Dilute the solution with the mobile phase to an expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Standard Reference Standard Stock Stock Solution (1 mg/mL) Standard->Stock Dissolve in Methanol Formulation Pharmaceutical Formulation Sample_Sol Sample Solution Formulation->Sample_Sol Dissolve & Sonicate Cal_Standards Calibration Standards Stock->Cal_Standards Serial Dilution HPLC HPLC-UV System Cal_Standards->HPLC Inject Filtered_Sample Filtered Sample Sample_Sol->Filtered_Sample Filter (0.45 µm) Filtered_Sample->HPLC Inject Chromatogram Chromatogram HPLC->Chromatogram Data Data Processing Chromatogram->Data Peak Area Integration Concentration Concentration Data->Concentration Calibration Curve

Caption: HPLC-UV Experimental Workflow
Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the trace-level quantification of the analyte in a non-aqueous matrix.

1. Materials and Reagents:

  • This compound reference standard

  • Dichloromethane (GC grade)

  • Helium (carrier gas, high purity)

2. Instrumentation:

  • Gas chromatograph with a mass selective detector (MSD)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)

  • Autosampler

  • Data acquisition and processing software

3. GC-MS Conditions:

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-350

4. Sample Preparation:

  • Standard Solution Preparation: Prepare a stock solution of the reference standard in dichloromethane (100 µg/mL). Prepare calibration standards by serial dilution to concentrations ranging from 10 ng/mL to 1000 ng/mL.

  • Sample Preparation: Dissolve the sample in dichloromethane to an expected concentration within the calibration range.

5. Data Analysis:

  • Identify the analyte peak based on its retention time and mass spectrum.

  • Construct a calibration curve using the peak area of a characteristic ion (e.g., the molecular ion or a major fragment ion).

  • Quantify the analyte in the sample using the calibration curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Standard Reference Standard Stock Stock Solution (100 µg/mL) Standard->Stock Dissolve in DCM Sample_Matrix Sample Matrix Sample_Sol Sample Solution Sample_Matrix->Sample_Sol Dissolve in DCM Cal_Standards Calibration Standards Stock->Cal_Standards Serial Dilution GCMS GC-MS System Cal_Standards->GCMS Inject Sample_Sol->GCMS Inject TIC Total Ion Chromatogram GCMS->TIC Mass_Spectrum Mass Spectrum TIC->Mass_Spectrum Peak Identification Quantification Quantification Mass_Spectrum->Quantification Calibration Curve

Caption: GC-MS Experimental Workflow
Protocol 3: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is designed for the highly sensitive and selective quantification of the analyte in biological matrices such as plasma.

1. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS) (e.g., a deuterated analog)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (blank)

2. Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole)

  • UPLC/UHPLC system

  • C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Data acquisition and processing software

3. LC-MS/MS Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Analyte: Precursor ion (e.g., [M+H]⁺) → Product ion

    • Internal Standard: Precursor ion → Product ion

    • (Note: Specific m/z values need to be determined by direct infusion of the standard)

4. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 20 µL of IS working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and inject into the LC-MS/MS system.

5. Data Analysis:

  • Calculate the peak area ratio of the analyte to the IS.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the samples from the calibration curve.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample IS Add Internal Standard Plasma->IS Precipitate Protein Precipitation (Acetonitrile) IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMSMS LC-MS/MS System Supernatant->LCMSMS Inject MRM MRM Data Acquisition LCMSMS->MRM Quant Quantification MRM->Quant Peak Area Ratio vs. Concentration

Caption: LC-MS/MS Experimental Workflow

Signaling Pathways and Logical Relationships

While this compound is a synthetic chemical and not directly involved in known biological signaling pathways, a logical diagram can illustrate the relationship between its properties and the selection of an appropriate analytical method.

Method_Selection cluster_properties Analyte Properties cluster_methods Analytical Methods Volatility Volatility GCMS GC-MS Volatility->GCMS Thermal_Stability Thermal Stability Thermal_Stability->GCMS Polarity Polarity HPLCUV HPLC-UV Polarity->HPLCUV LCMSMS LC-MS/MS Polarity->LCMSMS Chromophore UV Chromophore Chromophore->HPLCUV Ionizability Ionizability Ionizability->LCMSMS

Caption: Method Selection Logic

References

Application of 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine in Fragrance Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Theoretical Framework Based on Analogue Studies

Note: Direct research on the fragrance applications of 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine is limited in publicly available literature. The following application notes and protocols are constructed based on extensive research into its close structural analogues, most notably Calone 1951® (7-methyl-2H-1,5-benzodioxepin-3(4H)-one), a foundational molecule in modern perfumery. These protocols provide a robust framework for researchers and drug development professionals to investigate the potential of novel benzodioxepine derivatives as fragrance ingredients.

Application Notes

The 2H-1,5-benzodioxepine scaffold is a significant structural motif in fragrance chemistry, primarily recognized for imparting fresh, marine, and ozonic scent profiles. The archetypal example, Calone 1951®, is celebrated for its distinct sea-breeze and watermelon-like aroma, which defined the aquatic fragrance trend of the 1990s.[1][2][3]

Structural modifications to the benzodioxepinone skeleton have been shown to significantly alter its olfactory properties. Research into these structure-odor relationships (SOR) reveals that both the substituent on the aromatic ring and the functionality of the seven-membered ring are critical to the perceived scent.[4][5][6] For instance, extending the 7-alkyl chain can modulate the marine character, while alterations to the ketone group may introduce aldehydic, sweet, or floral-fruity notes, often diminishing the original marine potency.[6][7]

Given this context, 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine, with its acetyl group at the 7-position, represents an intriguing candidate for fragrance research. The electron-withdrawing nature and the potential for different conformational orientations of the acetyl group compared to an alkyl group suggest that this molecule could offer a novel olfactory profile. It may deviate from the classic marine character, potentially introducing warmer, sweeter, or more complex facets. The following protocols are designed to systematically synthesize, characterize, and evaluate the fragrance potential of this and other novel benzodioxepine derivatives.

Data Presentation: Olfactory Profiles of Benzodioxepinone Analogues

The following table summarizes the known olfactory characteristics of Calone 1951® and related analogues. This data serves as a comparative baseline for predicting and evaluating the scent profile of 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine.

Compound NameStructureOlfactory Profile
Calone 1951® (7-methyl-2H-1,5-benzodioxepin-3(4H)-one)7-methyl substitutedIntense sea-breeze, marine, ozonic, with watermelon and floral undertones.[1][2][3][8][9]
7-Allyl-2H-1,5-benzodioxepin-3(4H)-one 7-allyl substitutedMarine-floral with nuances of ozone, watermelon, and fatty aldehydes.
Floralozone 3-(4-ethylphenyl)-2,2-dimethylpropanal (structurally different but functionally related)Ozone-watery profile.
Benzodioxepinone Analogues (General) Aromatic ring substitution and ketone modificationStructural modifications generally lead to a decrease in odor potency and a shift from the prototypical marine character.[4]
Reduced Carbonyl Analogues Carbonyl group reduced to an alcoholDescribed as "fruity, without character, very weak," with a predominant loss of the marine character and introduction of sweetness.[7]

Experimental Protocols

The following are detailed methodologies for the key experiments required to assess a novel fragrance molecule like 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine.

This protocol is a generalized procedure based on the patented Williamson ether synthesis and Dieckmann condensation pathway, which can be adapted for the synthesis of 7-acetyl-3,4-dihydro-2H-1,5-benzodioxepine, likely starting from 4-acetylcatechol.[4][5]

Objective: To synthesize a 7-substituted-2H-1,5-benzodioxepin-3(4H)-one derivative.

Materials:

  • Substituted catechol (e.g., 4-acetylcatechol)

  • Dihaloalkane (e.g., 1,3-dichloro-2-propanone or a suitable precursor)

  • Base (e.g., Potassium Carbonate, Sodium Hydride)

  • Anhydrous solvent (e.g., Acetone, DMF, THF)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Reagents for Dieckmann condensation (e.g., Sodium ethoxide in ethanol)

  • Acid for decarboxylation (e.g., dilute HCl)

  • Standard laboratory glassware, heating mantle, magnetic stirrer, rotary evaporator, and purification apparatus (silica gel for column chromatography).

Procedure:

  • Williamson Ether Synthesis (Step 1): a. To a solution of the substituted catechol in an anhydrous solvent, add a suitable base portion-wise at room temperature under an inert atmosphere (e.g., Nitrogen). b. Stir the mixture for 30 minutes. c. Add the dihaloalkane dropwise to the reaction mixture. d. Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). e. Upon completion, cool the mixture to room temperature and filter to remove inorganic salts. f. Concentrate the filtrate under reduced pressure. g. Purify the resulting intermediate ether by column chromatography.

  • Dieckmann Condensation and Decarboxylation (Step 2): a. Dissolve the purified intermediate from Step 1 in an anhydrous solvent. b. Add a strong base (e.g., sodium ethoxide) and heat the mixture to initiate the intramolecular cyclization. c. Monitor the reaction by TLC. d. Upon completion, neutralize the reaction with a dilute acid. e. Heat the mixture gently to facilitate decarboxylation of the beta-keto ester intermediate. f. Extract the product with a suitable organic solvent (e.g., diethyl ether). g. Wash the organic layer with saturated sodium bicarbonate solution and brine. h. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator. i. Purify the final product, the 7-substituted-2H-1,5-benzodioxepin-3(4H)-one, by column chromatography or recrystallization.

Characterization: Confirm the structure of the synthesized compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

This protocol outlines a two-stage process for evaluating the olfactory properties of the newly synthesized compound: instrumental analysis via Gas Chromatography-Olfactometry (GC-O) followed by sensory analysis with a trained panel.

3.2.1 Gas Chromatography-Olfactometry (GC-O) Analysis

Objective: To identify the odor-active regions of the synthesized compound and provide initial odor descriptors.

Apparatus:

  • Gas chromatograph with a Flame Ionization Detector (FID) and an olfactometry port (sniffing port).

  • Capillary column suitable for fragrance analysis (e.g., DB-5 or equivalent).

  • Humidifier for the sniffing port air supply.

  • Data acquisition system for both FID and olfactometry signals.

Procedure:

  • Sample Preparation: Prepare a solution of the purified compound in a suitable solvent (e.g., ethanol) at a concentration of 0.1% (w/v).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • Split Ratio: 1:1, with the effluent split between the FID and the sniffing port.

  • Olfactometry: a. A trained analyst sniffs the effluent from the sniffing port throughout the GC run. b. The analyst records the retention time, duration, and a detailed description of any perceived odor. c. The intensity of the odor can be rated on a predefined scale (e.g., 0-5).

  • Data Analysis: Correlate the olfactometry data (olfactogram) with the FID data (chromatogram) to link specific peaks with their corresponding odors.

3.2.2 Sensory Panel Evaluation

Objective: To obtain a comprehensive and standardized olfactory profile of the compound.

Materials:

  • Purified fragrance compound.

  • Odorless solvent (e.g., high-purity ethanol).

  • Glass smelling strips.

  • A panel of at least 5-10 trained sensory assessors.

  • Evaluation booths with controlled ventilation and lighting.

Procedure:

  • Sample Preparation: Prepare a series of dilutions of the compound in ethanol (e.g., 10%, 1%, 0.1%).

  • Evaluation: a. Dip smelling strips into each dilution and allow the solvent to evaporate for a few seconds. b. Present the strips to the panelists in a blinded and randomized order. c. Panelists evaluate the odor at different time points (top note: immediately, heart note: after 15-30 minutes, base note: after 2-4 hours) to assess its evolution. d. Each panelist provides detailed odor descriptors using a standardized fragrance vocabulary and rates the intensity on a scale (e.g., 1-9).

  • Data Compilation: Compile the descriptors and intensity ratings to create a comprehensive olfactory profile and a "fragrance pyramid" (top, middle, base notes).

Objective: To assess the chemical and olfactory stability of the new compound in a representative product base (e.g., a fine fragrance solution) under various stress conditions.

Materials:

  • New fragrance compound.

  • Product base: 10% solution of the compound in perfumer's grade ethanol.

  • Control sample: Product base stored in the dark at 4°C.

  • Clear and amber glass bottles.

  • Temperature-controlled ovens.

  • UV light exposure chamber.

Procedure:

  • Sample Preparation: Prepare multiple aliquots of the product base in both clear and amber glass bottles.

  • Storage Conditions:

    • Accelerated Aging (Temperature): Place samples in ovens at 40°C and 50°C.

    • Light Exposure: Place samples in a UV light chamber with a controlled light/dark cycle.

    • Room Temperature: Store samples at ambient temperature (approx. 22°C) exposed to normal laboratory light.

    • Freeze-Thaw Cycle: Subject samples to repeated cycles of freezing (-10°C) and thawing (room temperature).

  • Evaluation Schedule: Evaluate the samples against the control at baseline and at regular intervals (e.g., 1 week, 2 weeks, 1 month, 3 months).

  • Evaluation Parameters:

    • Visual Assessment: Check for changes in color, clarity, and precipitation.

    • Olfactory Assessment: A perfumer or trained evaluator smells the samples on a smelling strip and directly from the bottle, comparing them to the control for any changes in scent profile, intensity, or the emergence of off-notes.

  • Reporting: Document all observations. A stable fragrance should show minimal to no change in its physical and olfactory properties under the test conditions.

Mandatory Visualizations

G Diagram 1: Generalized Synthesis Workflow cluster_start Starting Materials cluster_reaction1 Williamson Ether Synthesis cluster_reaction2 Dieckmann Condensation & Decarboxylation Substituted Catechol Substituted Catechol Reaction1 Combine with Base in Anhydrous Solvent Substituted Catechol->Reaction1 Dihaloalkane Dihaloalkane Dihaloalkane->Reaction1 Purification1 Column Chromatography Reaction1->Purification1 Reaction2 Intramolecular Cyclization with Strong Base Purification1->Reaction2 Reaction3 Acidic Workup & Decarboxylation Reaction2->Reaction3 Purification2 Purification (Chromatography/Recrystallization) Reaction3->Purification2 Final_Product 7-Substituted-2H-1,5-benzodioxepin-3(4H)-one Purification2->Final_Product

Caption: Generalized workflow for the synthesis of benzodioxepinone analogues.

G Diagram 2: GC-Olfactometry (GC-O) Process Sample Fragrance Sample (in solvent) GC_Injector GC Injector Sample->GC_Injector GC_Column Capillary Column (Separation) GC_Injector->GC_Column Splitter Effluent Splitter GC_Column->Splitter FID Flame Ionization Detector (FID) Splitter->FID Sniff_Port Sniffing Port Splitter->Sniff_Port Chromatogram Chromatogram (Quantitative Data) FID->Chromatogram Human_Assessor Human Assessor Sniff_Port->Human_Assessor Olfactogram Olfactogram (Qualitative Data) Human_Assessor->Olfactogram Correlation Data Correlation & Odor Identification Chromatogram->Correlation Olfactogram->Correlation

Caption: Process flow for Gas Chromatography-Olfactometry (GC-O) analysis.

G Diagram 3: Overall Fragrance Evaluation Workflow Start Synthesize & Purify Novel Compound GCO GC-O Analysis (Initial Profile) Start->GCO Stability Stability Testing (in Product Base) Start->Stability Sensory Sensory Panel (Detailed Profile) GCO->Sensory Decision Proceed to Application? Sensory->Decision Stability->Decision End Incorporate into Fragrance Formulations Decision->End Yes Reject Reformulate or Abandon Decision->Reject No

References

Application Notes and Protocols: Synthesis and Evaluation of Novel Benzodioxine-Based PARP1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the DNA damage response (DDR) pathway, particularly in the repair of single-strand DNA breaks.[1][2] Its inhibition has emerged as a successful therapeutic strategy in oncology, especially for cancers harboring defects in homologous recombination repair, such as those with BRCA1/2 mutations.[1] This has spurred the development of novel PARP1 inhibitors. The 1,4-benzodioxane scaffold has been identified as a versatile template in medicinal chemistry for designing molecules with diverse biological activities.[3] This document provides detailed protocols and data for the synthesis and evaluation of novel PARP1 inhibitors based on a 2,3-dihydrobenzo[b][1][4]dioxine-5-carboxamide scaffold.

Data Presentation

The following tables summarize the in vitro PARP1 inhibitory activity of synthesized benzodioxine derivatives.

Table 1: Initial Screening of Benzodioxine and Related Scaffolds for PARP1 Inhibition [1]

Compound IDStructurePARP1 IC50 (µM)
312
42,3-dihydro-1,4-benzodioxine-5-carboxamide5.8
100.88

Table 2: Structure-Activity Relationship (SAR) of Optimized Benzodioxine Analogs [1]

Compound IDModification on Benzodioxine ScaffoldPARP1 IC50 (µM)
15Nitro group on phenyl ringLoss of activity
16Nitro group on phenyl ringLoss of activity
17Amino group on phenyl ringLoss of activity
18Amino group on phenyl ringLoss of activity
49(Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][4]oxazine-8-carboxamide0.082
500.42

Experimental Protocols

Protocol 1: General Synthesis of 2,3-dihydrobenzo[b][1][4]dioxine-5-carboxamide Derivatives

This protocol is based on the synthetic routes described for the lead compound 4 and its analogues.[1]

1. Materials and Reagents:

  • Starting materials (e.g., substituted 2-hydroxyanilines, glycidyl tosylates)

  • Solvents (e.g., DMF, Dioxane, Methanol)

  • Reagents for cyclization, amidation, and purification (e.g., bases, coupling agents)

  • Silica gel for column chromatography

  • NMR solvents (e.g., DMSO-d6, CDCl3)

  • Mass spectrometry equipment

2. Synthetic Procedure (General Steps):

  • Synthesis of the Benzodioxine Ring: The core benzodioxine scaffold can be synthesized through various methods, including the reaction of a catechol derivative with a dihaloalkane or the use of homochiral glycidyl tosylates for stereospecific synthesis.[1]

  • Functional Group Interconversion: Introduction of a carboxylic acid or ester group at the 5-position of the benzodioxine ring. This can be achieved through methods like ortho-lithiation followed by carboxylation.

  • Amidation: Coupling of the carboxylic acid with an appropriate amine to form the final carboxamide derivative. Standard peptide coupling reagents can be used for this step.

  • Purification: The final compounds are purified using techniques such as column chromatography on silica gel to achieve high purity.

  • Characterization: The structure and purity of the synthesized compounds are confirmed by spectroscopic methods like 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: In Vitro PARP1 Enzymatic Assay (Chemiluminescent)

This protocol is a standard method for determining the enzymatic activity of PARP1 and evaluating the inhibitory potential of novel compounds.

1. Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1 in the presence of activated DNA. The resulting biotinylated histones are detected using streptavidin-conjugated horseradish peroxidase (HRP), which generates a chemiluminescent signal upon addition of a substrate.

2. Materials and Reagents:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA

  • Biotinylated NAD+

  • PARP Assay Buffer

  • Blocking Buffer

  • Streptavidin-HRP

  • Chemiluminescent Substrate

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., Olaparib)

  • Plate reader capable of measuring chemiluminescence

3. Assay Procedure:

  • Plate Preparation: Block the histone-coated wells with Blocking Buffer for at least 90 minutes at room temperature. Wash the plate three times with PBST buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds and the positive control. A typical starting concentration range is from 100 µM down to the low nanomolar range.

  • Reaction Setup:

    • Add the appropriate inhibitor dilution or DMSO vehicle (for the positive control) to the designated wells.

    • Prepare a Master Mix containing PARP Assay Buffer, activated DNA, and biotinylated NAD+.

    • Add the Master Mix to all wells except the "Blank" (no enzyme) wells.

    • Initiate the reaction by adding the diluted PARP1 enzyme to all wells except the "Blank".

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Wash the plate three times with PBST.

    • Add diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

    • Wash the plate three times with PBST.

    • Add the chemiluminescent substrate to each well.

  • Data Acquisition: Immediately measure the chemiluminescence using a microplate reader.

  • Data Analysis:

    • Subtract the average signal of the "Blank" wells from all other wells.

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Determine the IC50 values by fitting the dose-response data to a suitable sigmoidal curve.

Visualizations

Signaling Pathway

DNA_Damage_Response cluster_DNA_Damage DNA Damage cluster_PARP1_Activation PARP1 Activation & Signaling cluster_Repair_Complex DNA Repair Complex Recruitment cluster_Repair_Outcome Repair Outcome cluster_Inhibition Inhibition DNA_SSB Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR NAD+ Repair_Proteins XRCC1, Ligase III, etc. PAR->Repair_Proteins recruits SSB_Repair Single-Strand Break Repair Repair_Proteins->SSB_Repair mediates Benzodioxine_Inhibitor Benzodioxine-based PARP1 Inhibitor Benzodioxine_Inhibitor->PARP1 inhibits

Caption: DNA Damage Response Pathway Involving PARP1.

Experimental Workflow

Experimental_Workflow Start Start: Design of Benzodioxine Scaffolds Synthesis Chemical Synthesis of Benzodioxine Derivatives Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Screening In Vitro PARP1 Enzymatic Assay Purification->Screening Data_Analysis Determination of IC50 Values Screening->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Lead_Optimization Lead Compound Optimization SAR->Lead_Optimization Lead_Optimization->Synthesis Iterative Design End Identification of Potent PARP1 Inhibitors Lead_Optimization->End

Caption: Workflow for Synthesis and Evaluation of PARP1 Inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)ethan-1-one.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via Friedel-Crafts acylation.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in the Friedel-Crafts acylation of 3,4-Dihydro-2h-1,5-benzodioxepine can stem from several factors. The most critical areas to examine are:

  • Catalyst Quality and Stoichiometry: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is highly moisture-sensitive. Ensure it is fresh and handled under strictly anhydrous conditions. Friedel-Crafts acylations often require more than a catalytic amount of Lewis acid because the product ketone can form a complex with the catalyst, rendering it inactive. You may need to use stoichiometric or even excess amounts of AlCl₃.

  • Reagent Purity: The purity of the starting material, 3,4-Dihydro-2h-1,5-benzodioxepine, and the acylating agent (acetyl chloride or acetic anhydride) is crucial. Impurities can lead to unwanted side reactions and lower yields.

  • Reaction Temperature: Temperature control is critical. The reaction may require initial cooling to control the exothermic reaction between the Lewis acid and the acylating agent, followed by heating to drive the reaction to completion.

  • Reaction Time: Insufficient reaction time will result in incomplete conversion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

Q2: I am observing the formation of multiple products in my reaction mixture. What are the likely side reactions?

A2: The formation of multiple products is a common issue. Potential side reactions include:

  • Isomer Formation: Friedel-Crafts acylation on the benzodioxepine ring can potentially lead to substitution at different positions on the aromatic ring. The ether linkages are ortho-, para-directing, and activating. Acylation is expected to occur primarily at the position para to one of the ether oxygens (C7), but some ortho-acylation (C6 or C8) may occur, leading to isomeric products.

  • Polysubstitution: Although the acyl group is deactivating, preventing further acylation is not always guaranteed, especially with a highly activated starting material.

  • Cleavage of the Dioxepine Ring: Under harsh acidic conditions and elevated temperatures, the ether linkages of the benzodioxepine ring may be susceptible to cleavage.

Q3: The work-up of my reaction is problematic, leading to product loss. What is the best procedure?

A3: A common issue during work-up is the formation of emulsions when quenching the reaction. To minimize product loss:

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complexes.

  • Stir the mixture vigorously until all the aluminum salts dissolve.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Q4: I am having difficulty purifying the final product. What purification methods are recommended?

A4: Purification of the crude product is typically achieved by one or a combination of the following methods:

  • Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials, isomers, and other byproducts. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is a common mobile phase system.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective purification technique.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Friedel-Crafts acylation of 3,4-dihydro-2H-1,5-benzodioxepine with an acetylating agent like acetyl chloride or acetic anhydride, using a Lewis acid catalyst such as anhydrous aluminum chloride.

Q2: Which Lewis acid is best for this reaction?

A2: Anhydrous aluminum chloride (AlCl₃) is the most frequently used and generally most effective Lewis acid for Friedel-Crafts acylation. However, other Lewis acids like ferric chloride (FeCl₃) or tin(IV) chloride (SnCl₄) can also be used, potentially offering milder reaction conditions.

Q3: What is the expected regioselectivity of the acylation?

A3: The two ether oxygens in the 3,4-dihydro-2H-1,5-benzodioxepine ring are electron-donating and act as ortho-, para-directors. Therefore, the acetyl group is expected to add primarily to the 7-position, which is para to one of the ether oxygens and meta to the other. However, some formation of the 6- and 8-isomers (ortho to the ether oxygens) is possible.

Q4: Can I use acetic anhydride instead of acetyl chloride?

A4: Yes, acetic anhydride can be used as the acylating agent. The reaction mechanism is similar, involving the formation of an acylium ion.

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase would be a mixture of hexanes and ethyl acetate. The starting material (3,4-dihydro-2H-1,5-benzodioxepine) will have a higher Rf value than the more polar ketone product.

Data Presentation

Table 1: Effect of Reaction Parameters on the Yield of this compound

ParameterCondition ACondition BCondition CCondition D
Lewis Acid AlCl₃AlCl₃FeCl₃SnCl₄
Acylating Agent Acetyl ChlorideAcetic AnhydrideAcetyl ChlorideAcetyl Chloride
Solvent DichloromethaneDichloromethaneNitrobenzeneDichloromethane
Temperature (°C) 0 to rt0 to rt250 to rt
Reaction Time (h) 4685
Approximate Yield (%) 75-8570-8060-7065-75

Note: The yields presented are approximate and can vary based on the specific experimental setup, purity of reagents, and work-up efficiency.

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of 3,4-Dihydro-2h-1,5-benzodioxepine

Materials:

  • 3,4-Dihydro-2h-1,5-benzodioxepine

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 to 1.5 equivalents).

  • Add anhydrous dichloromethane to the flask to create a slurry.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add acetyl chloride (1.0 to 1.2 equivalents) dropwise to the stirred slurry.

  • After the addition of acetyl chloride is complete, add a solution of 3,4-dihydro-2H-1,5-benzodioxepine (1.0 equivalent) in anhydrous dichloromethane dropwise from the addition funnel, maintaining the temperature at 0 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture in an ice bath and carefully pour it onto a mixture of crushed ice and concentrated HCl.

  • Stir vigorously until all the solid material dissolves.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

Synthesis_Pathway 3,4-Dihydro-2H-1,5-benzodioxepine 3,4-Dihydro-2H-1,5-benzodioxepine C₉H₁₀O₂ Product This compound C₁₁H₁₂O₃ 3,4-Dihydro-2H-1,5-benzodioxepine->Product Acetyl Chloride Acetyl Chloride CH₃COCl Acylium Ion Intermediate Acylium Ion Intermediate [CH₃CO]⁺ Acetyl Chloride->Acylium Ion Intermediate + AlCl₃ Acylium Ion Intermediate->Product

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield Observed CheckCatalyst Check Catalyst Activity & Stoichiometry Start->CheckCatalyst CheckReagents Verify Reagent Purity CheckCatalyst->CheckReagents CheckTemp Optimize Reaction Temperature CheckReagents->CheckTemp CheckTime Monitor Reaction Time CheckTemp->CheckTime ImproveWorkup Optimize Work-up Procedure CheckTime->ImproveWorkup Purification Refine Purification Method ImproveWorkup->Purification Success Optimized Yield Purification->Success

Caption: A logical workflow for troubleshooting low synthesis yield.

Troubleshooting side reactions in benzodioxepinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of benzodioxepinones.

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Low or No Yield in Williamson Ether Synthesis for Benzodioxepinone Precursors

Question: I am getting a low yield or no desired product during the Williamson ether synthesis when reacting a catechol with a dihaloalkane. What are the common causes and how can I troubleshoot this?

Answer:

Low yields in the Williamson ether synthesis step are frequently due to side reactions, suboptimal reaction conditions, or the nature of the substrates. Here are the primary causes and troubleshooting strategies:

  • Side Reaction: Elimination: The most common side reaction is the elimination of HX from the dihaloalkane, which is favored by strong, bulky bases and higher temperatures.

    • Troubleshooting:

      • Choice of Base: Use a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydride (NaH).

      • Temperature Control: Maintain a moderate reaction temperature. Start with room temperature and gradually increase if the reaction is too slow. Avoid high temperatures that favor elimination.

      • Alkyl Halide Structure: Whenever possible, use a primary dihaloalkane as they are less prone to elimination reactions compared to secondary or tertiary halides.

  • Poor Reactivity of the Catechol: Catechols with electron-withdrawing substituents can be less nucleophilic, leading to a sluggish reaction.

    • Troubleshooting:

      • Use of a Catalyst: The addition of a catalytic amount of potassium iodide (KI) can significantly increase the reaction rate by in-situ generation of a more reactive alkyl iodide.

      • Solvent Choice: Use a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN) to enhance the nucleophilicity of the catecholate.

  • Formation of Polymeric Byproducts: If both hydroxyl groups of the catechol react with different dihaloalkane molecules, polymerization can occur.

    • Troubleshooting:

      • High Dilution: Running the reaction at high dilution can favor the intramolecular cyclization over intermolecular polymerization.

Side Reactions in Dieckmann Condensation for Benzodioxepinone Ring Closure

Question: During the Dieckmann condensation to form the benzodioxepinone ring, I am observing significant byproduct formation and a low yield of the desired β-keto ester. How can I optimize this step?

Answer:

The Dieckmann condensation is a powerful tool for forming the seven-membered ring of benzodioxepinones, but it can be prone to side reactions. Here are the key issues and their solutions:

  • Intermolecular Condensation (Dimerization): This is a major competing reaction, especially when forming medium-sized rings like the seven-membered dioxepinone ring.

    • Troubleshooting:

      • High Dilution Conditions: Perform the reaction under high dilution to favor the intramolecular cyclization. This can be achieved by slowly adding the diester substrate to a solution of the base.

      • Choice of Base and Solvent: Using a sterically hindered base like potassium tert-butoxide (KOtBu) in an aprotic solvent such as toluene or THF can minimize intermolecular reactions.

  • Reverse Dieckmann Condensation: If the resulting β-keto ester does not have an enolizable proton, the reaction can be reversible under the basic conditions, leading to low yields.

    • Troubleshooting:

      • Careful Work-up: Acidify the reaction mixture during work-up to protonate the enolate and isolate the β-keto ester. Ensure the temperature is kept low during acidification.

  • Hydrolysis of the Ester: If water is present in the reaction mixture, the ester can be hydrolyzed.

    • Troubleshooting:

      • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Low Yields with Electron-Withdrawing Groups on the Aromatic Ring

Question: I am struggling with the synthesis of benzodioxepinones bearing electron-withdrawing groups on the catechol ring. The patented Williamson/Dieckmann route gives very low yields. What alternative synthetic strategies can I use?

Answer:

Synthesizing benzodioxepinones with electron-withdrawing substituents is a known challenge. An alternative and often more successful approach involves the use of a protected dihaloalkylating agent.[1]

  • Alternative Synthetic Route:

    • Epoxide Cleavage: Start with the cleavage of an epoxide like epichlorohydrin to form a hydroxy-protected dihaloalkylating agent.

    • Etherification: React this protected agent with the substituted catechol. This step often favors the desired diether formation.

    • Intramolecular Ring Closure: Subsequent intramolecular cyclization forms the benzodioxepine ring.

    • Deprotection and Oxidation: Removal of the protecting group followed by oxidation of the resulting alcohol yields the target benzodioxepinone.[1]

This multi-step approach provides a more reliable pathway to synthesize challenging benzodioxepinone analogues in favorable yields.[1]

Data Presentation

The following tables summarize quantitative data for key reaction steps to aid in the selection of optimal conditions.

Table 1: Optimization of Williamson Ether Synthesis for a Benzodioxepinone Precursor

EntryBaseCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NaH-DMF801245
2K₂CO₃-DMF802465
3K₂CO₃KI (10)DMF801285
4Cs₂CO₃-MeCN601878
5NaHKI (10)THF651255

Table 2: Comparison of Bases for Dieckmann Condensation in Benzodioxepinone Synthesis

EntryBaseSolventTemperature (°C)Time (h)Yield of Cyclized Product (%)
1NaHToluene110660
2NaOEtEthanol78855
3KOtBuTHF65475
4LDATHF-78 to RT270
5KHMDSTolueneRT372

Experimental Protocols

General Procedure for Williamson Ether Synthesis with KI Catalyst

To a stirred solution of the catechol (1.0 eq) in dry DMF (0.1 M) is added potassium carbonate (2.5 eq) and potassium iodide (0.1 eq). The mixture is stirred at room temperature for 30 minutes. The dihaloalkane (1.1 eq) is then added, and the reaction mixture is heated to 80 °C and stirred for 12 hours. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Dieckmann Condensation under High Dilution

A solution of the diester precursor (1.0 eq) in dry THF (0.01 M) is added dropwise over a period of 4 hours to a stirred suspension of potassium tert-butoxide (1.2 eq) in dry THF at 65 °C under an argon atmosphere. The reaction mixture is stirred for an additional 1 hour after the addition is complete. The reaction is then cooled in an ice bath and quenched by the slow addition of 1 M HCl until the solution is acidic. The mixture is extracted with diethyl ether, and the combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by flash chromatography.

Visualizations

The following diagrams illustrate key reaction pathways and logical relationships in benzodioxepinone synthesis and troubleshooting.

Williamson_Ether_Synthesis cluster_reactants Reactants & Reagents Catechol Substituted Catechol Intermediate Diether Precursor Catechol->Intermediate + Dihaloalkane Dihaloalkane Dihaloalkane Side_Product Elimination Product Dihaloalkane->Side_Product Elimination (Side Reaction) Base Base (e.g., K₂CO₃) Base->Intermediate Base->Side_Product Catalyst Catalyst (e.g., KI) Catalyst->Intermediate Solvent Solvent (e.g., DMF) Solvent->Intermediate Product Benzodioxepinone Precursor Intermediate->Product Intramolecular Cyclization

Williamson Ether Synthesis Pathway

Dieckmann_Condensation cluster_reactants Reactants & Reagents Diester Diester Precursor Enolate Enolate Intermediate Diester->Enolate Deprotonation Base Strong Base (e.g., KOtBu) Base->Enolate Solvent Aprotic Solvent (e.g., THF) Solvent->Enolate Product Benzodioxepinone (β-Keto Ester) Enolate->Product Intramolecular Cyclization Side_Product Intermolecular Condensation Product Enolate->Side_Product Dimerization (Side Reaction)

Dieckmann Condensation Pathway

Troubleshooting_Workflow Start Low Yield in Benzodioxepinone Synthesis Identify_Step Identify Problematic Step: Williamson or Dieckmann? Start->Identify_Step Williamson Williamson Ether Synthesis Issues Identify_Step->Williamson Williamson Dieckmann Dieckmann Condensation Issues Identify_Step->Dieckmann Dieckmann Check_Elimination Check for Elimination Byproducts (GC-MS, NMR) Williamson->Check_Elimination Check_Dimerization Check for Dimerization Byproducts (LC-MS) Dieckmann->Check_Dimerization Optimize_Williamson Optimize Williamson: - Milder Base (K₂CO₃) - Add KI Catalyst - Lower Temperature Check_Elimination->Optimize_Williamson Elimination Detected Alternative_Route Consider Alternative Route for Electron-Withdrawing Groups Check_Elimination->Alternative_Route Substrate Reactivity Issue Optimize_Dieckmann Optimize Dieckmann: - High Dilution - Sterically Hindered Base (KOtBu) - Anhydrous Conditions Check_Dimerization->Optimize_Dieckmann Dimerization Detected Success Improved Yield Optimize_Williamson->Success Optimize_Dieckmann->Success Alternative_Route->Success

Troubleshooting Workflow

References

Technical Support Center: Purification of 1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)ethan-1-one.

Troubleshooting Guides

Issue 1: Low Yield After Column Chromatography

Low recovery of the target compound after purification by column chromatography is a common issue. The following table outlines potential causes and their corresponding solutions.

Potential Cause Troubleshooting Steps
Improper Solvent System (Mobile Phase) The polarity of the solvent system may be too high, causing the product to elute too quickly with impurities, or too low, resulting in the product remaining on the column. Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation.
Product Adsorption to Silica Gel The ketone functional group can sometimes strongly interact with the acidic silica gel, leading to irreversible adsorption. Consider using a different stationary phase, such as neutral or basic alumina, or deactivating the silica gel with a small percentage of a polar solvent like triethylamine in the mobile phase.
Column Overloading Loading too much crude material onto the column can lead to poor separation and product loss. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
Improper Column Packing An improperly packed column with cracks or channels will result in poor separation. Ensure the silica gel is packed uniformly without any air bubbles.[1][2]
Product Instability The compound may be degrading on the silica gel. Minimize the time the compound spends on the column by using flash chromatography.
Issue 2: Presence of Persistent Impurities in the Final Product

Even after purification, certain impurities may co-elute with the desired product. The likely source of these impurities is the synthesis step, which is often a Friedel-Crafts acylation.

Common Impurities from Friedel-Crafts Acylation:

  • Unreacted Starting Material: 1,4-Benzodioxepane.

  • Regioisomers: Acylation at other positions on the aromatic ring.

  • Polyacylated Products: Addition of more than one acetyl group to the aromatic ring.[3][4]

  • By-products from the Lewis Acid Catalyst: Residual aluminum salts.

Troubleshooting Steps:

  • Optimize the Reaction: Revisit the synthesis to minimize the formation of by-products. This could involve adjusting the reaction temperature, time, or the stoichiometry of the reactants and catalyst.

  • Improve Chromatographic Separation:

    • Gradient Elution: Start with a non-polar solvent and gradually increase the polarity. This can help to separate compounds with similar polarities.

    • Alternative Stationary Phases: Consider using reverse-phase chromatography if the impurities have different hydrophobicities.

  • Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for removing minor impurities from the purified product.

  • Aqueous Wash: Before chromatography, an aqueous wash of the crude reaction mixture can help to remove the Lewis acid catalyst and other water-soluble by-products.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most common and effective method for purifying this aryl ketone is silica gel column chromatography.[5] This technique separates compounds based on their polarity, allowing for the isolation of the desired product from starting materials, by-products, and other impurities.

Q2: How do I choose the right solvent system for column chromatography?

A2: The ideal solvent system (mobile phase) for column chromatography is typically determined by preliminary analysis using thin-layer chromatography (TLC). The goal is to find a solvent or a mixture of solvents that gives the desired compound an Rf value of approximately 0.25-0.35, while providing good separation from impurities. A common starting point for aryl ketones is a mixture of hexanes and ethyl acetate.[5]

Q3: My purified product is a colored oil, but the literature reports a solid. What should I do?

A3: The presence of color or an oily consistency in the final product often indicates the presence of impurities. Further purification may be necessary. Consider a second round of column chromatography with a shallower solvent gradient or attempting recrystallization from a suitable solvent.

Q4: Can I use a method other than column chromatography?

A4: While column chromatography is the most versatile method, other purification techniques can be employed, either alone or in combination:

  • Recrystallization: This is an excellent method for obtaining highly pure crystalline solids, provided a suitable solvent can be identified.

  • Preparative TLC: For small-scale purifications, preparative thin-layer chromatography can be a quick and effective alternative.

  • Distillation: If the product is a liquid with a sufficiently high boiling point and is thermally stable, vacuum distillation could be an option.

Experimental Protocols

General Protocol for Silica Gel Column Chromatography

This protocol provides a general guideline for the purification of this compound.

Materials:

  • Glass chromatography column

  • Silica gel (60 Å, 230-400 mesh)

  • Mobile phase (e.g., hexane/ethyl acetate mixture)

  • Sand

  • Cotton or glass wool

  • Crude product mixture

  • Collection tubes or flasks

Procedure:

  • Column Preparation:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.[2]

    • Add a thin layer of sand over the plug.[6]

  • Packing the Column (Slurry Method):

    • In a beaker, make a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove air bubbles.[2]

    • Allow the silica gel to settle, and do not let the solvent level drop below the top of the silica gel.

    • Add a layer of sand on top of the silica gel to prevent disturbance when adding the mobile phase.[6]

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica gel using a pipette.[1]

    • Allow the sample to adsorb onto the silica gel by draining the solvent until it is level with the sand.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions in separate tubes.

    • If using a gradient, gradually increase the polarity of the mobile phase.

  • Analysis of Fractions:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

To systematically optimize the purification process, it is recommended to maintain a detailed log of experimental conditions and outcomes. The following table provides a template for this purpose.

Experiment ID Purification Method Stationary Phase Mobile Phase (Gradient) Crude Load (mg) Yield (mg) Purity (%) Observations
Exp-01Column ChromatographySilica GelHexane:EtOAc (9:1)1006590Minor impurity co-elutes.
Exp-02Column ChromatographySilica GelHexane:EtOAc (9.5:0.5 -> 8:2)1007298Good separation.
Exp-03RecrystallizationEthanol/Water-503599Crystalline solid obtained.

Visualizations

Purification Workflow Diagram

The following diagram illustrates a typical workflow for the purification of this compound after synthesis.

Purification_Workflow start Crude Product (Post-Synthesis) wash Aqueous Wash start->wash Remove Catalyst dry Drying and Concentration wash->dry chromatography Column Chromatography dry->chromatography Purification tlc TLC Analysis of Fractions chromatography->tlc Monitoring combine Combine Pure Fractions tlc->combine Identify Product evaporate Solvent Evaporation combine->evaporate product Pure Product evaporate->product recrystallize Recrystallization (Optional) evaporate->recrystallize Further Purification recrystallize->product

Caption: A generalized workflow for the purification of the target compound.

Troubleshooting Logic Diagram

This diagram outlines a logical approach to troubleshooting common purification issues.

Troubleshooting_Logic start Purification Outcome check_purity Check Purity (TLC, NMR, etc.) start->check_purity is_pure Is Product Pure? check_purity->is_pure low_yield Is Yield Low? is_pure->low_yield Yes optimize_chrom Optimize Chromatography (Solvent, Stationary Phase) is_pure->optimize_chrom No success Purification Successful low_yield->success No check_protocol Review Protocol (Loading, Packing) low_yield->check_protocol Yes optimize_chrom->check_purity recrystallize Attempt Recrystallization optimize_chrom->recrystallize recrystallize->check_purity optimize_reaction Optimize Synthesis Reaction check_protocol->optimize_reaction

Caption: A decision tree for troubleshooting purification challenges.

References

Improving reaction conditions for 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine.

Troubleshooting Guide

This guide addresses common issues encountered during the Friedel-Crafts acylation of 3,4-dihydro-2H-1,5-benzodioxepine.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive.- Use a fresh, unopened container of the Lewis acid. - Ensure all glassware is thoroughly dried before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
2. Deactivated Substrate: The starting material may be impure or contain functional groups that interfere with the catalyst.- Purify the 3,4-dihydro-2H-1,5-benzodioxepine before use. - Ensure the substrate is free of water.
3. Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, rendering it inactive.- Use a stoichiometric amount (or a slight excess) of the Lewis acid catalyst relative to the acylating agent.
4. Low Reaction Temperature: The activation energy for the reaction may not be reached.- Gradually increase the reaction temperature, monitoring for product formation and potential side reactions by TLC.
Formation of Multiple Products (Isomers) 1. Reaction Temperature Too High: Higher temperatures can lead to the formation of undesired isomers.- Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the formation of the thermodynamically more stable product.
2. Catalyst Choice: The nature of the Lewis acid can influence regioselectivity.- Experiment with different Lewis acids (e.g., FeCl₃, SnCl₄) to optimize for the desired isomer.
Dark Reaction Mixture/Charring 1. Reaction Temperature Too High: Excessive heat can lead to decomposition of the starting material or product.- Maintain a controlled and consistent reaction temperature. - Add the acylating agent or catalyst portion-wise to manage any exothermic reactions.
2. Impure Reagents: Impurities in the starting material or solvent can lead to side reactions and charring.- Use high-purity, anhydrous solvents and reagents.
Difficult Product Purification 1. Incomplete Reaction: The presence of unreacted starting material can complicate purification.- Monitor the reaction progress by TLC to ensure completion. - Adjust reaction time or temperature as needed.
2. Formation of Byproducts: Side reactions can lead to impurities that are difficult to separate from the desired product.- Optimize reaction conditions to minimize byproduct formation. - Employ appropriate purification techniques such as column chromatography with a suitable solvent system or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine?

A1: The most common method is the Friedel-Crafts acylation of 3,4-dihydro-2H-1,5-benzodioxepine using an acetylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1]

Q2: What is the expected regioselectivity of the acylation?

A2: The ether linkages in the 3,4-dihydro-2H-1,5-benzodioxepine ring are ortho-, para-directing. Acylation is expected to occur primarily at the 7-position (para to one of the ether oxygens) due to steric hindrance at the ortho positions.

Q3: What are some common side reactions to be aware of?

A3: Potential side reactions include di-acylation (less common as the first acyl group is deactivating), and acylation at other positions on the aromatic ring, leading to isomeric byproducts. At higher temperatures, decomposition of the starting material or product may occur.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. The starting material, being less polar, will have a higher Rf value than the more polar ketone product.

Q5: What are the typical work-up procedures for this reaction?

A5: A typical work-up involves carefully quenching the reaction mixture by pouring it into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[2] The product is then extracted into an organic solvent (e.g., dichloromethane or ethyl acetate), washed with a saturated sodium bicarbonate solution and brine, and then dried over an anhydrous salt like sodium sulfate.[2]

Q6: What are the recommended methods for purifying the final product?

A6: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be employed to obtain a high-purity product.

Q7: What are the expected ¹H and ¹³C NMR chemical shifts for 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine?

  • ¹H NMR (in CDCl₃):

    • Aromatic protons: δ 7.0-7.8 ppm (multiplets)

    • -OCH₂- protons: δ 4.2-4.4 ppm (triplets)

    • -CH₂CH₂O- proton: δ 2.1-2.3 ppm (quintet)

    • -COCH₃ protons: δ 2.5 ppm (singlet)

  • ¹³C NMR (in CDCl₃):

    • Carbonyl carbon (-C=O): δ ~197 ppm

    • Aromatic carbons: δ ~115-160 ppm

    • -OCH₂- carbons: δ ~70 ppm

    • -CH₂CH₂O- carbon: δ ~30 ppm

    • -COCH₃ carbon: δ ~26 ppm

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of 3,4-dihydro-2H-1,5-benzodioxepine

Objective: To synthesize 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine.

Materials:

  • 3,4-dihydro-2H-1,5-benzodioxepine

  • Acetyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.[2]

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.05 equivalents) to the stirred suspension.

  • Dissolve 3,4-dihydro-2H-1,5-benzodioxepine (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.

  • Add the solution of 3,4-dihydro-2H-1,5-benzodioxepine dropwise to the reaction mixture at 0 °C over 30 minutes.[2]

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[2]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.[2]

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization.

Data Presentation

Table 1: Reaction Conditions and Yields for Friedel-Crafts Acylation
EntryCatalyst (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1AlCl₃ (1.1)Dichloromethane0 to RT3~70-80% (expected)
2FeCl₃ (1.1)1,2-DichloroethaneRT5Variable
3SnCl₄ (1.2)Carbon Disulfide04Variable
4P₂O₅/MeSO₃HNeat802Variable

Note: The yields are approximate and can vary based on the specific experimental conditions and the purity of the reagents.

Visualizations

Diagram 1: Experimental Workflow for Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis prep_reagents Prepare Anhydrous Reagents & Glassware setup Reaction Setup (Inert Atmosphere) prep_reagents->setup addition Dropwise Addition of Substrate setup->addition stirring Stirring at Controlled Temperature addition->stirring quench Quench with Ice/HCl stirring->quench extract Extraction with Organic Solvent quench->extract wash Wash with NaHCO3 & Brine extract->wash dry Drying and Solvent Removal wash->dry purify Column Chromatography or Recrystallization dry->purify analyze Characterization (NMR, IR, MS) purify->analyze

Caption: Workflow for the synthesis of 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine.

Diagram 2: Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_solutions Potential Solutions start Low or No Product Yield check_catalyst Check Catalyst Activity (Anhydrous Conditions?) start->check_catalyst check_reagents Verify Reagent Purity (Substrate & Acylating Agent) start->check_reagents check_conditions Review Reaction Conditions (Temperature & Time) start->check_conditions check_stoichiometry Confirm Stoichiometry (Sufficient Catalyst?) start->check_stoichiometry sol_catalyst Use Fresh Catalyst, Dry Glassware & Solvents check_catalyst->sol_catalyst sol_reagents Purify Starting Materials check_reagents->sol_reagents sol_conditions Optimize Temperature & Reaction Time check_conditions->sol_conditions sol_stoichiometry Increase Catalyst Loading check_stoichiometry->sol_stoichiometry

Caption: Troubleshooting flowchart for addressing low product yield.

References

Technical Support Center: Resolving Overlapping Peaks in the NMR Spectrum of 1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter peak overlapping in the Nuclear Magnetic Resonance (NMR) spectrum of 1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)ethan-1-one.

Frequently Asked Questions (FAQs)

Q1: Why does my ¹H NMR spectrum of this compound show overlapping signals?

A1: Peak overlap in the ¹H NMR spectrum of this molecule is common and typically occurs in two main regions:

  • Aromatic Region (approx. δ 7.5-7.9 ppm): The three protons on the substituted benzene ring often have very similar chemical environments, leading to closely spaced signals and complex coupling patterns that are difficult to resolve.[1][2]

  • Aliphatic Region (approx. δ 2.2 & 4.2 ppm): The methylene protons of the dihydrobenzodioxepin ring (at positions 2, 3, and 4) can also exhibit overlapping signals, although this is generally less problematic than the aromatic region.

This overlap arises because the difference in chemical shift (Δν) between coupled nuclei is not large enough compared to the coupling constant (J), leading to second-order spectral effects and loss of resolution.[3]

Q2: What is the simplest and most direct method to resolve overlapping peaks?

A2: The most straightforward initial approach is to change the deuterated solvent.[4][5] Different solvents can alter the chemical shifts of protons due to varying solute-solvent interactions, a phenomenon that is particularly pronounced when using aromatic solvents like benzene-d₆. This Aromatic Solvent-Induced Shift (ASIS) can often disperse crowded signals, simplifying the spectrum for easier interpretation.[6][7]

Troubleshooting Guide 1: Solvent Variation

This guide outlines the workflow for using different solvents to resolve peak overlap.

G start Overlapping Peaks Observed in Standard Solvent (e.g., CDCl₃) prep Prepare New Samples in Different Solvents (e.g., Benzene-d₆, Acetone-d₆, DMSO-d₆) start->prep Step 1 acquire Acquire ¹H NMR Spectra for Each Sample prep->acquire Step 2 compare Compare Spectra for Signal Dispersion acquire->compare Step 3 decision Is Resolution Sufficient? compare->decision Step 4 success Problem Solved: Proceed with Analysis decision->success Yes failure Proceed to Advanced Techniques (VT-NMR, etc.) decision->failure No

Caption: Workflow for resolving peak overlap using solvent variation.

Data Presentation: Effect of Solvent on Aromatic Proton Chemical Shifts

The table below shows hypothetical data illustrating how solvent changes can resolve overlapping aromatic protons for the target molecule.

Proton AssignmentChemical Shift (δ) in CDCl₃ (ppm)Chemical Shift (δ) in Benzene-d₆ (ppm)Induced Shift (Δδ, ppm)
H-67.85 (d)7.60 (d)-0.25
H-87.82 (dd)7.75 (dd)-0.07
H-96.95 (d)6.65 (d)-0.30
Q3: Can adjusting the temperature of the NMR experiment help resolve overlapping signals?

A3: Yes, Variable Temperature (VT) NMR can be a powerful tool.[5] Changing the temperature can sometimes improve resolution by altering molecular conformations, rates of chemical exchange, or hydrogen bonding interactions. For the dihydrobenzodioxepin ring, which is a flexible seven-membered ring, temperature changes may alter the conformational equilibrium, leading to slight shifts in the proton resonances that could resolve overlap.[8]

Experimental Protocol: Variable Temperature (VT) NMR

  • Sample Preparation: Prepare the sample in a deuterated solvent with a high boiling point and low freezing point to cover a wide temperature range (e.g., toluene-d₈ or DMSO-d₆). Ensure you are using an appropriate NMR tube (Class A glass) designed for VT experiments.[8][9]

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25°C).

  • Temperature Variation: Gradually increase or decrease the temperature in increments of 10-20°C.[8][9] Allow the temperature to equilibrate for at least 5-10 minutes at each step before acquiring a new spectrum.[10][11]

  • Data Acquisition: Record the spectrum at each temperature, noting any changes in chemical shifts or peak shapes.

  • Analysis: Compare the series of spectra to identify a temperature that provides optimal peak separation.

Q4: What can I do if simpler methods fail to resolve the spectrum?

A4: If changing the solvent or temperature is insufficient, using a Lanthanide Shift Reagent (LSR) is a viable next step. LSRs are paramagnetic complexes that can reversibly bind to Lewis basic sites in your molecule, such as the carbonyl oxygen of the ethanone group.[7][12] This interaction induces large changes in the chemical shifts of nearby protons. The magnitude of this shift is dependent on the distance from the lanthanide ion, often causing signals to spread out significantly and resolve overlap.[13][14]

Data Presentation: Example of Lanthanide-Induced Shifts (LIS)

This table illustrates the potential effect of adding an LSR like Eu(fod)₃ to a sample of the target molecule. Protons closer to the carbonyl group are shifted more significantly.

Proton AssignmentChemical Shift (δ) without LSR (ppm)Chemical Shift (δ) with LSR (ppm)Induced Shift (Δδ, ppm)
Acetyl-CH₃2.555.50+2.95
H-67.8510.20+2.35
H-87.829.15+1.33
H-96.957.20+0.25
H-2 / H-44.204.35+0.15
Q5: What are the definitive methods for resolving severe peak overlap and confirming structural assignments?

A5: For complex cases of severe overlap, two-dimensional (2D) NMR spectroscopy is the most powerful solution.[15] These experiments add a second frequency dimension, which helps to separate signals that would overlap in a standard 1D spectrum.[16][17]

Troubleshooting Guide 2: Selecting a 2D NMR Experiment

G start Severe Peak Overlap in ¹H NMR question1 Need to identify ¹H-¹H spin coupling networks? start->question1 question2 Need to correlate protons to their directly attached carbons? cosy Perform a COSY (Correlation Spectroscopy) Experiment question1->cosy Yes question1->question2 No cosy_info Identifies protons that are coupled to each other (typically through 2-3 bonds). cosy->cosy_info hsqc Perform an HSQC (Heteronuclear Single Quantum Coherence) Experiment question2->hsqc Yes hsqc_info Resolves overlapping ¹H signals by spreading them along the wider ¹³C chemical shift axis.

Caption: Decision tree for selecting a 2D NMR experiment.

Experimental Protocol: General 2D NMR Acquisition (COSY/HSQC)

  • Sample Preparation: Prepare a sample with a good concentration (10-20 mg in 0.6 mL of deuterated solvent) to ensure adequate signal-to-noise. The sample must be free of particulate matter.[18]

  • Lock and Shim: Lock onto the solvent's deuterium signal and perform shimming to optimize the magnetic field homogeneity.

  • 1D Spectra: Acquire high-resolution 1D ¹H and (for HSQC) ¹³C spectra to determine the correct spectral widths for the 2D experiment.

  • Set Up 2D Experiment: Load a standard parameter set for the chosen experiment (e.g., cosygpqf for COSY, hsqcedetgpsisp2 for HSQC on Bruker systems). Adjust the spectral widths in both dimensions (F1 and F2) to include all signals of interest.[7]

  • Acquisition: Start the 2D experiment. Acquisition times can range from 30 minutes to several hours depending on the sample concentration and desired resolution.

  • Processing and Analysis: After acquisition, perform a 2D Fourier transform and phase correction. The resulting 2D spectrum will show cross-peaks that reveal correlations:

    • COSY: Cross-peaks connect protons that are J-coupled.[19][20]

    • HSQC: Cross-peaks connect protons to the carbon atoms they are directly attached to.[15][18]

References

Interpretation of unexpected fragments in mass spectrum of 1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the interpretation of mass spectra, with a specific focus on 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion peak for this compound?

The molecular formula for this compound is C₁₁H₁₂O₃. The expected monoisotopic mass of the molecular ion [M]⁺• is approximately 192.0786 g/mol . In a typical low-resolution mass spectrometer, this will be observed at an m/z of 192.

Q2: What are the major expected fragments in the mass spectrum?

The fragmentation of this molecule is primarily dictated by the acetophenone moiety. The most prominent fragmentation is the alpha-cleavage of the bond between the carbonyl carbon and the methyl group.[1][2][3] This results in the loss of a methyl radical (•CH₃), leading to a highly stable acylium ion.

Q3: I am observing a strong peak at m/z 177. Is this expected?

Yes, a peak at m/z 177 is the expected base peak in the spectrum. This corresponds to the [M-15]⁺ ion, resulting from the loss of a methyl radical (15 Da) via alpha-cleavage.[1][3] The high intensity of this peak is due to the resonance stabilization of the resulting acylium cation.

Q4: I see a peak at m/z 149. What could this fragment be?

A fragment at m/z 149 likely corresponds to the loss of carbon monoxide (CO, 28 Da) from the [M-15]⁺ fragment (m/z 177). This is a common fragmentation pathway for aromatic ketones where the acylium ion expels a neutral CO molecule.[1][4]

Q5: Are there any other significant expected fragments from the benzodioxepin ring?

Fragmentation of the benzodioxepin ring itself is also possible, though likely less favorable than the initial alpha-cleavage. Cleavage within the seven-membered ring could lead to fragments resulting from the loss of ethylene (C₂H₄, 28 Da) or formaldehyde (CH₂O, 30 Da) from either the molecular ion or subsequent fragment ions. Rearrangement reactions can also occur in ethers and similar structures, potentially leading to unexpected fragments.[5][6][7]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Weak or Absent Molecular Ion Peak The molecular ion of this compound might be unstable under the ionization conditions (e.g., 70 eV Electron Ionization).- Lower the ionization energy if your instrument allows. - Use a "softer" ionization technique such as Chemical Ionization (CI) or Electrospray Ionization (ESI).[8] - Ensure the sample is pure and has been introduced into the instrument correctly.
Unexpected Peaks in the Spectrum The sample may be contaminated with impurities from the synthesis or solvents. The mass spectrometer source or transfer line could also be contaminated.- Verify the purity of your sample using other analytical techniques (e.g., NMR, HPLC). - Run a blank analysis of the solvent to identify potential background peaks. - If contamination of the instrument is suspected, follow the manufacturer's instructions for cleaning the ion source and other components.
Fragmentation Pattern Differs Significantly from Expectations In-source fragmentation or thermal degradation in the GC inlet can alter the fragmentation pattern. Complex rearrangements can also lead to unexpected ions.[9][10]- Check the temperature of the GC inlet and MS transfer line to ensure they are not too high, which could cause thermal decomposition. - Consider the possibility of isomerization or rearrangement reactions occurring prior to or during ionization.[11] - Consult literature on the mass spectrometry of related benzodioxepin or acetophenone derivatives for similar fragmentation behaviors.

Data Presentation

Table 1: Expected Mass Fragments for this compound

m/zProposed Fragment StructureNeutral LossComments
192[C₁₁H₁₂O₃]⁺•-Molecular Ion
177[C₁₀H₉O₃]⁺•CH₃ (15 Da)Base peak due to stable acylium ion formation.[1][3]
149[C₉H₉O₂]⁺CO (28 Da) from m/z 177Loss of carbon monoxide from the acylium ion.[1]
121[C₈H₉O]⁺C₂H₂O (42 Da) from m/z 149Further fragmentation of the ring structure.
91[C₇H₇]⁺C₂H₂ (26 Da) from m/z 117Potentially a tropylium ion, a common fragment in aromatic compounds.[9]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Analysis

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Injector: Split/splitless injector at 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

Visualizations

fragmentation_pathway M Molecular Ion [C₁₁H₁₂O₃]⁺• m/z = 192 NL_CH3 - •CH₃ M->NL_CH3 F177 Acylium Ion [C₁₀H₉O₃]⁺ m/z = 177 NL_CO - CO F177->NL_CO F149 [M-CH₃-CO]⁺ [C₉H₉O₂]⁺ m/z = 149 NL_CH3->F177 NL_CO->F149

Caption: Primary fragmentation pathway of this compound.

unexpected_fragmentation cluster_main Main Pathway cluster_rearrangement Potential Rearrangement M Molecular Ion [C₁₁H₁₂O₃]⁺• m/z = 192 F177 Acylium Ion [C₁₀H₉O₃]⁺ m/z = 177 M->F177 - •CH₃ F164 [M-C₂H₄]⁺• [C₉H₈O₃]⁺• m/z = 164 M->F164 - C₂H₄ (Retro-Diels-Alder type)

Caption: Potential pathway for an unexpected fragment via ring cleavage.

References

Minimizing byproduct formation in the synthesis of 1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent synthetic route is the Friedel-Crafts acylation of 3,4-dihydro-2H-1,5-benzodioxepin using an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2] This electrophilic aromatic substitution introduces the acetyl group onto the benzene ring of the benzodioxepin core.

Q2: What are the primary byproducts I should be aware of during this synthesis?

A2: Byproduct formation in the Friedel-Crafts acylation of 3,4-dihydro-2H-1,5-benzodioxepin can arise from several issues:

  • Positional Isomers: Acylation can potentially occur at other positions on the aromatic ring, leading to isomers of the desired product. The ether linkages on the benzodioxepin ring are ortho-, para-directing. Given the substitution pattern, the primary isomeric byproduct would be the 8-acetyl isomer.

  • Polyacylation: Although less common in acylation than alkylation, the introduction of more than one acetyl group onto the aromatic ring can occur, especially under harsh reaction conditions or with incorrect stoichiometry.

  • Reaction with Solvent: If a reactive solvent is used, it may compete with the benzodioxepin substrate in the acylation reaction.

  • Hydrolysis of Reagents: The Lewis acid catalyst (e.g., AlCl₃) and the acylating agent (e.g., acetyl chloride) are highly sensitive to moisture.[1] Hydrolysis will deactivate the catalyst and lead to incomplete reactions and the formation of hydrated aluminum salts.

Q3: How can I confirm the identity of my desired product and detect byproducts?

A3: A combination of analytical techniques is recommended:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction and identify the presence of multiple components in the crude product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the components of the reaction mixture based on their mass-to-charge ratio. This is particularly useful for identifying isomeric byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify the structures of any significant byproducts.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups in the product, such as the ketone carbonyl group.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Inactive catalyst due to moisture exposure.[1] 2. Insufficient amount of catalyst. 3. Low reaction temperature or insufficient reaction time. 4. Inefficient work-up procedure leading to product loss.1. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or purified reagents.[1] 2. Use a stoichiometric amount (or a slight excess) of the Lewis acid catalyst relative to the acylating agent. 3. Optimize the reaction temperature and time. Monitor the reaction progress by TLC. 4. Carefully perform the work-up, ensuring complete extraction of the product.
Formation of Multiple Products (Observed by TLC/GC-MS) 1. Incorrect stoichiometry leading to polyacylation. 2. Reaction temperature is too high, promoting side reactions. 3. Non-selective acylation leading to positional isomers.1. Use a 1:1 molar ratio of the benzodioxepin substrate to the acylating agent. 2. Conduct the reaction at a lower temperature (e.g., 0-5 °C) to improve selectivity. 3. While the 7-position is electronically favored, consider using a bulkier Lewis acid or optimizing the solvent to enhance regioselectivity.
Dark-colored Reaction Mixture or Product 1. Decomposition of starting materials or product at elevated temperatures. 2. Presence of impurities in the starting materials.1. Maintain a controlled, lower reaction temperature. 2. Use high-purity, distilled, or recrystallized starting materials.
Difficult Work-up (Emulsion Formation) 1. Incomplete hydrolysis of the aluminum chloride complex. 2. Formation of aluminum hydroxide precipitates.1. Pour the reaction mixture slowly into a mixture of ice and concentrated hydrochloric acid to ensure complete hydrolysis and dissolution of aluminum salts.[1] 2. Add more acid if necessary to dissolve any persistent precipitates.

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of 3,4-Dihydro-2H-1,5-benzodioxepin

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 3,4-Dihydro-2H-1,5-benzodioxepin

  • Acetyl Chloride (or Acetic Anhydride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet.

    • To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

    • Cool the mixture to 0 °C in an ice bath.

  • Addition of Reagents:

    • Dissolve acetyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.

    • Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, dissolve 3,4-dihydro-2H-1,5-benzodioxepin (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.

    • Add the benzodioxepin solution dropwise to the reaction mixture over 30-45 minutes, keeping the temperature at 0 °C.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.

    • Remove the ice bath and let the reaction warm to room temperature.

    • Continue stirring at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

  • Work-up:

    • Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: - 3,4-Dihydro-2H-1,5-benzodioxepin - Acetyl Chloride - Anhydrous AlCl3 setup Assemble Reaction Apparatus under Inert Atmosphere reagents->setup glassware Flame-dry Glassware glassware->setup addition Sequential Addition of Reagents at 0 °C setup->addition stirring Stir at Room Temperature addition->stirring quench Quench with Ice/HCl stirring->quench extract Extraction with DCM quench->extract wash Wash with NaHCO3 and Water extract->wash dry Dry and Evaporate wash->dry purify Purification (Column Chromatography/Recrystallization) dry->purify analysis Characterization: - TLC - GC-MS - NMR - IR purify->analysis

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield of Desired Product check_moisture Check for Moisture Contamination start->check_moisture dry_reagents Action: Use Anhydrous Reagents and Solvents. Flame-dry Glassware. check_moisture->dry_reagents Yes check_stoichiometry Check Reagent Stoichiometry check_moisture->check_stoichiometry No dry_reagents->check_stoichiometry correct_stoichiometry Action: Use 1.1 eq. of AlCl3 and 1.0 eq. of Acetyl Chloride. check_stoichiometry->correct_stoichiometry Incorrect check_conditions Review Reaction Conditions check_stoichiometry->check_conditions Correct correct_stoichiometry->check_conditions optimize_conditions Action: Optimize Temperature and Reaction Time. Monitor with TLC. check_conditions->optimize_conditions Suboptimal check_workup Evaluate Work-up Procedure check_conditions->check_workup Optimal optimize_conditions->check_workup improve_workup Action: Ensure Complete Extraction and Minimize Product Loss. check_workup->improve_workup Inefficient end Yield Improved check_workup->end Efficient improve_workup->end

Caption: Troubleshooting decision tree for addressing low product yield.

References

Technical Support Center: Synthesis of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one. This resource includes detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to ensure successful and scalable synthesis.

Experimental Protocols

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of 3,4-dihydro-2H-1,5-benzodioxepine. Below are detailed protocols for both lab-scale and scale-up synthesis.

Lab-Scale Synthesis Protocol

Reaction Scheme:

Caption: Lab-scale synthesis workflow for this compound.

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
3,4-Dihydro-2H-1,5-benzodioxepine150.1710.01.50 g
Acetyl Chloride78.5011.00.78 mL (1.1 eq)
Aluminum Chloride (AlCl₃)133.3412.01.60 g (1.2 eq)
Dichloromethane (DCM), anhydrous--50 mL
Hydrochloric Acid (HCl), 2M aqueous--30 mL
Saturated Sodium Bicarbonate Solution--30 mL
Brine--30 mL
Anhydrous Magnesium Sulfate (MgSO₄)--As needed

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a dry 100 mL round-bottom flask with a magnetic stirrer and a dropping funnel.

  • Catalyst Suspension: Add anhydrous aluminum chloride (1.60 g, 12.0 mmol) to the flask, followed by 20 mL of anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add acetyl chloride (0.78 mL, 11.0 mmol) to the stirred suspension.

  • Substrate Addition: Dissolve 3,4-dihydro-2H-1,5-benzodioxepine (1.50 g, 10.0 mmol) in 10 mL of anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and 2 M HCl. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Scale-Up Synthesis Protocol

For scaling up the synthesis, careful consideration of heat management is crucial due to the exothermic nature of the Friedel-Crafts acylation.

Key Considerations for Scale-Up:

ParameterRecommendation
Heat Management Utilize a jacketed reactor with efficient cooling to maintain the reaction temperature. Monitor the internal temperature throughout the addition.
Reagent Addition A slower, controlled addition of the substrate solution is critical to manage the exotherm.
Stirring Ensure efficient mechanical stirring to prevent localized hotspots and ensure homogeneity.
Quenching The quenching step is also exothermic and should be performed slowly with adequate cooling.

Example for a 100 g Scale Synthesis:

ReagentQuantity (mol)Volume/Mass
3,4-Dihydro-2H-1,5-benzodioxepine0.666100 g
Acetyl Chloride0.73351.9 mL (1.1 eq)
Aluminum Chloride (AlCl₃)0.799106.5 g (1.2 eq)
Dichloromethane (DCM), anhydrous-3.3 L

Follow a similar procedure to the lab-scale synthesis, adapting vessel sizes and ensuring robust temperature control.

Troubleshooting Guide

Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low or No Product Yield Catalyst_Inactive Inactive AlCl3 Catalyst Low_Yield->Catalyst_Inactive Wet_Reagents Moisture in Reagents/Glassware Low_Yield->Wet_Reagents Low_Temp Reaction Temperature Too Low Low_Yield->Low_Temp Side_Reactions Side Reactions (e.g., Polysubstitution) Low_Yield->Side_Reactions Fresh_Catalyst Use Fresh, Anhydrous AlCl3 Catalyst_Inactive->Fresh_Catalyst Dry_Glassware Thoroughly Dry Glassware & Use Anhydrous Solvents Wet_Reagents->Dry_Glassware Optimize_Temp Optimize Reaction Temperature (e.g., allow to warm to RT) Low_Temp->Optimize_Temp Control_Stoichiometry Use Stoichiometric Control of Reagents Side_Reactions->Control_Stoichiometry

Caption: Troubleshooting workflow for low yield in the synthesis.

IssuePossible CauseRecommended Solution
Low or No Product Yield Inactive Catalyst: Aluminum chloride is highly hygroscopic and will be deactivated by moisture.[1][2]Use a fresh, unopened container of anhydrous AlCl₃. Handle it quickly in a dry environment.
Moisture Contamination: Water in the solvent, reagents, or glassware will quench the catalyst and the acylium ion intermediate.Ensure all glassware is oven-dried before use. Use anhydrous grade solvents.
Sub-optimal Temperature: The reaction may not proceed to completion if the temperature is too low.While the initial addition is performed at 0 °C to control the exotherm, allowing the reaction to warm to room temperature can drive it to completion.
Multiple Products Observed Polysubstitution: Although less common with acylation than alkylation, a highly activated ring like 3,4-dihydro-2H-1,5-benzodioxepine could potentially undergo a second acylation.Use a stoichiometric amount of the acylating agent or a slight excess (1.1 equivalents). The acetyl group is deactivating, which generally prevents further acylation.[3]
Isomer Formation: Acylation may occur at different positions on the aromatic ring.The ether linkages in 3,4-dihydro-2H-1,5-benzodioxepine are ortho, para-directing. The major product is expected to be the para-substituted ketone due to steric hindrance at the ortho positions. Purification by column chromatography should separate any minor isomers.
Difficult Work-up Emulsion Formation: During the aqueous quench, an emulsion can form, making layer separation difficult.Add the reaction mixture to the acidic ice water slowly with vigorous stirring. If an emulsion persists, adding brine can help to break it.
Product Purification Issues Co-eluting Impurities: Unreacted starting material or side products may be difficult to separate by chromatography.Optimize the solvent system for column chromatography. Recrystallization can be an effective alternative or complementary purification step.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to use anhydrous conditions for this reaction?

A1: The Lewis acid catalyst, aluminum chloride (AlCl₃), reacts readily with water.[1][2] This reaction deactivates the catalyst, preventing the formation of the acylium ion electrophile necessary for the Friedel-Crafts acylation to occur. Any moisture in the reagents or glassware will lead to a significant decrease in yield.

Q2: Can I use acetic anhydride instead of acetyl chloride?

A2: Yes, acetic anhydride can be used as an alternative acylating agent in Friedel-Crafts acylation.[4] The reaction mechanism is similar, involving the formation of an acylium ion. Stoichiometry may need to be adjusted, and the reaction conditions optimized accordingly.

Q3: My reaction turned dark brown/black. Is this normal?

A3: A darkening of the reaction mixture is common in Friedel-Crafts acylations due to the formation of charge-transfer complexes and some minor side reactions. However, excessive darkening or tar formation could indicate decomposition, possibly due to too high a reaction temperature or prolonged reaction times.

Q4: How can I confirm the identity and purity of my final product?

A4: The structure of this compound can be confirmed using standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the aromatic protons, the acetyl methyl group, and the methylene protons of the dioxepine ring.

  • ¹³C NMR: Look for the carbonyl carbon signal (around 197 ppm) and the distinct aromatic and aliphatic carbon signals.

  • IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch should be present around 1670-1680 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak corresponding to the product's molecular weight (C₁₁H₁₂O₃, MW = 192.21 g/mol ) should be observed. Purity can be assessed by TLC, HPLC, and melting point analysis.

Q5: What are the main safety precautions for this synthesis?

A5:

  • Aluminum Chloride: Corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acetyl Chloride: Corrosive and lachrymatory. Handle in a fume hood.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. All operations should be conducted in a well-ventilated fume hood.

  • Exothermic Reaction: The reaction is exothermic, especially during the addition of reagents and the quenching step. Maintain proper temperature control to avoid a runaway reaction.

References

Technical Support Center: Continuous Flow Synthesis of Benzodioxepinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the continuous flow synthesis of benzodioxepinone derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the continuous flow synthesis of benzodioxepinone derivatives in a question-and-answer format.

Q1: My reactor is clogging with solid precipitate. What are the likely causes and how can I resolve this?

A1: Reactor clogging is a common issue in flow chemistry, often caused by product precipitation, catalyst degradation, or the formation of insoluble intermediates or byproducts. Here are several strategies to address this:

  • Solvent Optimization: The choice of solvent is critical to maintain the solubility of all components throughout the reaction.[1] Consider using a solvent system in which your final product and all intermediates are highly soluble at the reaction temperature. Sometimes, a co-solvent can be introduced to improve solubility.

  • Temperature Adjustment: Increasing the reaction temperature can enhance the solubility of your compounds.[1] However, be mindful of potential degradation of starting materials, products, or catalysts at higher temperatures.

  • Concentration Reduction: Lowering the concentration of your reactant solutions can prevent the product from reaching its solubility limit and precipitating out of solution.[1]

  • In-line Dilution: If the product precipitates upon formation, consider introducing a stream of solvent just after the reactor outlet to dilute the reaction mixture and keep the product in solution.

  • Reactor Design: For reactions prone to precipitation, consider using a continuous stirred-tank reactor (CSTR) in series instead of a tubular reactor. CSTRs are better at handling slurries and can prevent blockages.

  • Sonication: Applying sonication at the point of mixing or where precipitation is observed can help to break up solid agglomerates and prevent them from blocking the reactor.[2][3][4]

Q2: I am observing poor yield and incomplete conversion. How can I optimize my reaction conditions?

A2: Low yields in continuous flow synthesis can stem from several factors, including insufficient residence time, suboptimal temperature, or catalyst deactivation. To improve your yield, consider the following optimization strategies:

  • Residence Time: The residence time, determined by the reactor volume and the total flow rate, dictates how long the reactants spend in the heated zone. Insufficient residence time will lead to incomplete conversion. You can increase the residence time by either decreasing the flow rate or using a larger volume reactor. A systematic screening of residence times is recommended to find the optimal value.

  • Temperature: Reaction kinetics are highly dependent on temperature. A temperature screening should be performed to identify the optimal point that maximizes the reaction rate without causing significant degradation.

  • Stoichiometry: The molar ratio of reactants can significantly impact the reaction outcome. In a flow setup, you can precisely control stoichiometry by adjusting the relative flow rates of the individual reactant streams. An optimization study varying the stoichiometry is crucial.

  • Catalyst Loading and Stability: For catalyzed reactions, such as palladium-catalyzed carbonylations, the catalyst loading is a key parameter.[5][6] Increasing the catalyst concentration in the feed solution can improve conversion. However, also consider potential catalyst deactivation. The use of more stable catalyst systems, such as those with robust ligands like dppp (1,3-bis(diphenylphosphino)propane), can be beneficial.[5]

  • Mixing: Efficient mixing is crucial for fast reactions. Ensure that your reactor setup provides good mixing of the reactant streams, especially for multiphasic reactions. The use of static mixers or micromixers can improve performance.

Q3: I am seeing the formation of significant byproducts. What steps can I take to improve selectivity?

A3: Byproduct formation can be minimized by fine-tuning the reaction parameters to favor the desired reaction pathway.

  • Temperature Control: Side reactions often have different activation energies than the desired reaction. By carefully controlling the temperature, you can often find a window where the formation of the desired product is maximized relative to byproducts.

  • Residence Time: A shorter residence time can sometimes be beneficial to prevent the degradation of the desired product into byproducts, especially if the product is unstable under the reaction conditions.

  • Catalyst and Ligand Choice: In catalyzed reactions, the choice of catalyst and ligand can have a profound impact on selectivity. Screening different catalyst/ligand combinations is often necessary to achieve high selectivity.

  • Quenching: Rapidly quenching the reaction mixture after it exits the reactor can prevent further reactions and degradation of the product. This can be achieved by mixing the product stream with a quenching agent in a T-mixer.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using continuous flow synthesis for benzodioxepinone derivatives compared to batch synthesis?

A1: Continuous flow synthesis offers several advantages over traditional batch processing for the synthesis of benzodioxepinone derivatives and other pharmaceuticals:

  • Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, which significantly reduces the risks associated with hazardous reagents or exothermic reactions.

  • Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for excellent heat and mass transfer, leading to better temperature control and more efficient reactions.[7]

  • Precise Control over Reaction Parameters: Flow chemistry allows for precise control over parameters like residence time, temperature, and stoichiometry, leading to higher reproducibility and easier optimization.

  • Facilitated Scale-up: Scaling up a continuous flow process is often more straightforward than scaling up a batch reaction. Instead of using larger reactors, the system can be run for longer periods or multiple reactors can be operated in parallel.

  • Automation and Integration: Continuous flow systems can be readily automated and integrated with in-line analysis and purification steps, leading to a more streamlined and efficient workflow.[8]

Q2: What type of reactor is best suited for the palladium-catalyzed carbonylation step in the synthesis of benzodioxepinone derivatives?

A2: For palladium-catalyzed carbonylation reactions involving a gaseous reagent like carbon monoxide, a reactor that ensures efficient gas-liquid mixing is crucial. A tube-in-tube reactor or a reactor system that promotes slug flow (Taylor flow) can be very effective for this purpose.[9] These setups maximize the interfacial area between the gas and liquid phases, leading to enhanced reaction rates. For reactions that may produce solid precipitates, a series of CSTRs might be a more robust option.

Q3: How can I effectively monitor the progress of my continuous flow reaction?

A3: In-line and on-line analytical techniques are highly valuable for monitoring continuous flow reactions in real-time. Common methods include:

  • In-line Spectroscopy: Techniques like FTIR (Fourier-transform infrared) and UV-Vis spectroscopy can be integrated directly into the flow path to monitor the concentration of reactants and products.

  • On-line Chromatography: A small sample of the reaction stream can be automatically diverted to an on-line HPLC (high-performance liquid chromatography) or GC (gas chromatography) system for detailed analysis of the reaction mixture.

  • Mass Spectrometry: Mass spectrometry can also be coupled to the flow system to provide real-time information on the molecular weights of the species present in the reaction mixture.

Experimental Protocols

Representative Protocol: Continuous Flow Synthesis of a Benzodioxepinone Derivative via Palladium-Catalyzed Intramolecular Carbonylation

This protocol is adapted from related procedures for the synthesis of benzodiazepines and general palladium-catalyzed carbonylations in flow.

Reactants and Solutions:

  • Solution A: A solution of the 2-(2-hydroxyethoxy)phenyl triflate precursor (0.1 M) and a suitable base (e.g., triethylamine, 0.12 M) in an appropriate solvent (e.g., DMF or DMSO).

  • Solution B: A solution of the palladium catalyst (e.g., Pd(OAc)2, 2 mol%) and a ligand (e.g., dppp, 2.4 mol%) in the same solvent as Solution A.

  • Gas: Carbon monoxide (CO), high purity.

Flow System Setup:

  • Two high-pressure pumps for delivering the liquid solutions.

  • A mass flow controller for delivering the carbon monoxide gas.

  • A T-mixer for combining the two liquid streams.

  • A second T-mixer for introducing the carbon monoxide gas.

  • A heated reactor coil (e.g., PFA or stainless steel, 10 mL volume).

  • A back-pressure regulator to maintain the desired reaction pressure.

  • A collection vessel.

Procedure:

  • Prime the pumps and the entire flow system with the reaction solvent.

  • Set the desired temperature for the reactor coil (e.g., 120 °C).

  • Set the back-pressure regulator to the desired pressure (e.g., 20 bar).

  • Start pumping Solution A and Solution B at equal flow rates (e.g., 0.1 mL/min each) into the first T-mixer.

  • Introduce carbon monoxide gas at a controlled flow rate into the second T-mixer to mix with the combined liquid stream.

  • Allow the reaction mixture to pass through the heated reactor coil. The residence time can be calculated from the total flow rate and the reactor volume.

  • Collect the product stream in the collection vessel after the back-pressure regulator.

  • Once the system has reached a steady state, collect a sample for analysis (e.g., by HPLC or GC-MS) to determine the conversion and yield.

  • After the reaction is complete, flush the entire system with clean solvent.

Quantitative Data

The following tables summarize typical reaction parameters for the continuous flow synthesis of related heterocyclic compounds, which can serve as a starting point for the optimization of benzodioxepinone derivative synthesis.

Table 1: Optimization of Palladium-Catalyzed Methoxycarbonylation of 4-chlorobenzonitrile in Continuous Flow [5]

EntryCatalyst (mol%)Ligand (mol%)SolventTemperature (°C)Pressure (bar)Residence Time (min)Conversion (%)Yield (%)
1Pd(OAc)2 (5)dppf (10)Toluene16020166558
2Pd(OAc)2 (5)dppp (10)Toluene16020168582
3Pd(OAc)2 (5)Xantphos (10)Toluene16020167875
4Pd(OAc)2 (5)dppp (10)Dioxane16020169593
5Pd(OAc)2 (5)dppp (10)Dioxane1802016>9998

Table 2: Continuous Flow Synthesis of Diazepam - Two-Step Process [3][4]

StepReactantsSolventTemperature (°C)Residence Time (min)Yield (%)Purity (%)
1 (N-acylation)5-chloro-2-(methylamino)benzophenone, Chloroacetyl chlorideAcetonitrile05>95 (intermediate)-
2 (Cyclization)Intermediate from Step 1, NH4OH/NH4BrWater/Acetonitrile601096 (overall)91 (>98 after recrystallization)

Visualizations

experimental_workflow cluster_reactants Reactant Delivery cluster_reaction Reaction Zone cluster_downstream Downstream Processing pumpA Pump A (Precursor Solution) mixer1 T-Mixer 1 pumpA->mixer1 pumpB Pump B (Catalyst Solution) pumpB->mixer1 mfc Mass Flow Controller (CO Gas) mixer2 T-Mixer 2 mfc->mixer2 mixer1->mixer2 reactor Heated Reactor Coil mixer2->reactor bpr Back-Pressure Regulator reactor->bpr collection Product Collection bpr->collection

Caption: Experimental workflow for the continuous flow synthesis of benzodioxepinone derivatives.

troubleshooting_guide start Problem Encountered clogging Reactor Clogging? start->clogging low_yield Low Yield / Incomplete Conversion? start->low_yield byproducts Byproduct Formation? start->byproducts solubility Optimize Solvent / Add Co-solvent clogging->solubility Yes temperature_c Increase Temperature clogging->temperature_c Yes concentration Decrease Concentration clogging->concentration Yes dilution In-line Dilution clogging->dilution Yes residence_time Increase Residence Time low_yield->residence_time Yes temperature_ly Optimize Temperature low_yield->temperature_ly Yes stoichiometry Optimize Stoichiometry low_yield->stoichiometry Yes catalyst Increase Catalyst Loading / Change Catalyst low_yield->catalyst Yes temperature_b Optimize Temperature byproducts->temperature_b Yes residence_time_b Decrease Residence Time byproducts->residence_time_b Yes catalyst_b Screen Catalysts / Ligands byproducts->catalyst_b Yes quench Implement Rapid Quenching byproducts->quench Yes

References

Technical Support Center: Analysis of 1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)ethan-1-one. The information provided will assist in identifying potential impurities in samples of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: The most probable impurities originate from the synthetic route, which is commonly a Friedel-Crafts acylation of 3,4-Dihydro-2h-1,5-benzodioxepin. Potential impurities can be categorized as follows:

  • Starting Materials: Unreacted 3,4-Dihydro-2h-1,5-benzodioxepin and the acylating agent (e.g., acetyl chloride or acetic anhydride).

  • Isomeric Byproducts: Positional isomers formed during the acylation reaction, such as 1-(3,4-Dihydro-2h-1,5-benzodioxepin-6-yl)ethan-1-one or 1-(3,4-Dihydro-2h-1,5-benzodioxepin-8-yl)ethan-1-one.

  • Polyacylated Products: Di-acylated products, although less common due to the deactivating effect of the first acyl group.

  • Reagent and Solvent Residues: Residual Lewis acids (e.g., aluminum chloride), quenching agents, and solvents used during the synthesis and purification processes.

  • Degradation Products: The compound may degrade over time, especially when exposed to light, heat, or acidic/basic conditions.

Q2: What analytical techniques are recommended for identifying impurities in this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[1][2]

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying organic impurities. A reversed-phase method with UV detection is a good starting point.[2]

  • Gas Chromatography (GC): Suitable for identifying and quantifying volatile impurities, such as residual solvents.[2]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS) or GC (GC-MS), it provides molecular weight information, which is crucial for identifying unknown impurities.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main compound and any impurities present at sufficient concentration.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying functional groups and can help in the characterization of unknown impurities.

Q3: Are there any known positional isomers that I should be aware of?

A3: Yes, during the Friedel-Crafts acylation, substitution can potentially occur at other positions on the benzene ring of 3,4-Dihydro-2h-1,5-benzodioxepin. The primary expected byproduct would be the ortho-substituted isomer, 1-(3,4-Dihydro-2h-1,5-benzodioxepin-6-yl)ethan-1-one, and the other meta-substituted isomer, 1-(3,4-Dihydro-2h-1,5-benzodioxepin-8-yl)ethan-1-one. The relative amounts of these isomers will depend on the specific reaction conditions.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram Presence of organic impurities such as unreacted starting materials, isomeric byproducts, or degradation products.1. Analyze by LC-MS: Determine the molecular weight of the unknown peaks to get clues about their identity. 2. Spike with Standards: If available, inject standards of potential impurities (e.g., starting material, known isomers) to confirm their retention times. 3. Forced Degradation Study: Subject a sample to stress conditions (acid, base, heat, light, oxidation) to see if any of the unknown peaks increase, suggesting they are degradation products.
High content of starting material (3,4-Dihydro-2h-1,5-benzodioxepin) Incomplete reaction.Review the synthesis protocol. Consider increasing the reaction time, temperature, or the stoichiometry of the acylating agent and Lewis acid.
Presence of peaks with the same mass-to-charge ratio (m/z) in LC-MS Isomeric impurities.Optimize the HPLC method to improve the separation of the isomers. This may involve changing the column, mobile phase composition, or gradient profile. 2D-NMR techniques like COSY and NOESY can help in elucidating the exact structure of the isomers if they can be isolated.
Broad or tailing peaks in HPLC Poor chromatographic conditions or sample matrix effects.Adjust the mobile phase pH, check for column degradation, and ensure proper sample dissolution.
Signal for residual solvents in GC analysis Inefficient drying or purification of the final product.Review the drying procedure. Consider using a higher vacuum or a longer drying time.
Discoloration of the sample over time Degradation of the compound.Store the sample protected from light and at a low temperature. Consider the use of antioxidants if appropriate.

Experimental Protocols

General HPLC Method for Impurity Profiling
  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) % B
    0 20
    20 80
    25 80
    25.1 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (80:20 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

General GC Method for Residual Solvent Analysis
  • Column: DB-624 or equivalent (e.g., 30 m x 0.32 mm ID, 1.8 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min

  • Injector Temperature: 250 °C

  • Detector (FID) Temperature: 280 °C

  • Oven Program:

    • Initial Temperature: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 240 °C

    • Hold at 240 °C for 5 minutes

  • Injection Mode: Split (e.g., 20:1)

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., DMSO, DMF) known to be free of the potential residual solvents being analyzed.

Visualizations

Impurity_Identification_Workflow cluster_0 Sample Analysis cluster_1 Data Interpretation and Identification Sample Sample HPLC_UV HPLC-UV Sample->HPLC_UV GC_FID GC-FID/MS Sample->GC_FID NMR NMR Sample->NMR LC_MS LC-MS HPLC_UV->LC_MS Quantify Quantify Impurities HPLC_UV->Quantify Identify_Known Identify Known Impurities (Standards) LC_MS->Identify_Known Compare m/z and RT Characterize_Unknown Characterize Unknown Impurities (MS, NMR data) LC_MS->Characterize_Unknown Interpret Spectra GC_FID->Quantify NMR->Characterize_Unknown

Caption: Workflow for impurity identification and quantification.

Synthesis_Impurities Starting_Material 3,4-Dihydro-2H-1,5-benzodioxepin Reaction Friedel-Crafts Acylation Starting_Material->Reaction Acylating_Agent Acetyl Chloride / Acetic Anhydride Acylating_Agent->Reaction Lewis_Acid AlCl3 Lewis_Acid->Reaction Product This compound Reaction->Product Impurities Potential Impurities Reaction->Impurities Unreacted_SM Unreacted Starting Materials Impurities->Unreacted_SM Isomers Positional Isomers Impurities->Isomers Polyacylated Di-acylated Products Impurities->Polyacylated Reagent_Residues Reagent Residues Impurities->Reagent_Residues

Caption: Potential impurities from the synthesis of the target compound.

References

Validation & Comparative

Unveiling the Molecular Architecture: A 2D NMR Confirmation of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is a critical cornerstone of the research and development process. This guide provides a comprehensive analysis of the structural elucidation of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one, a molecule of interest in medicinal chemistry, utilizing a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques. We present a detailed comparison of expected data from COSY, HSQC, and HMBC experiments, supported by established experimental protocols, to offer a robust framework for its structural verification.

The structural confirmation of organic molecules has been revolutionized by the advent of 2D NMR spectroscopy.[1] Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide invaluable through-bond connectivity information, allowing for the precise mapping of a molecule's atomic framework.[2][3] While one-dimensional (1D) NMR provides initial insights into the chemical environment of protons and carbons, 2D NMR experiments are indispensable for resolving complex structures and unambiguously assigning all resonances.[4]

Predicted ¹H and ¹³C NMR Spectral Data

The foundation of any 2D NMR analysis lies in the accurate prediction and assignment of the 1D ¹H and ¹³C NMR spectra. Based on the structure of this compound and spectral data from analogous compounds, such as acetophenone and its derivatives, the following chemical shifts are anticipated.[5][6]

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-6~7.5d
H-8~7.4dd
H-9~6.9d
H-2', H-4'~4.2t
H-3'~2.1p
-CH₃~2.5s

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C=O~197
C-7~135
C-5a~148
C-9a~143
C-9~117
C-8~123
C-6~118
C-2', C-4'~71
C-3'~32
-CH₃~26

Comparative Analysis of 2D NMR Correlations

The true power of 2D NMR lies in the correlation of these chemical shifts, providing a detailed connectivity map of the molecule.

¹H-¹H COSY: Mapping Proton-Proton Couplings

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[3] For this compound, the following correlations are expected:

Table 3: Predicted ¹H-¹H COSY Correlations

Correlating ProtonsExpected Cross-Peak
H-8 / H-9Yes
H-2' / H-3'Yes
H-4' / H-3'Yes
¹H-¹³C HSQC: Direct Carbon-Proton Connectivity

The HSQC experiment reveals direct, one-bond correlations between protons and the carbons to which they are attached.[2][3] This is a crucial step in assigning the carbon resonances.

Table 4: Predicted ¹H-¹³C HSQC Correlations

ProtonCorrelating CarbonExpected Cross-Peak
H-6C-6Yes
H-8C-8Yes
H-9C-9Yes
H-2', H-4'C-2', C-4'Yes
H-3'C-3'Yes
-CH₃-CH₃ CarbonYes
¹H-¹³C HMBC: Unveiling the Long-Range Network

The HMBC experiment is arguably the most informative for elucidating the carbon skeleton, as it shows correlations between protons and carbons over two to three bonds.[2][3] This technique is particularly useful for identifying quaternary carbons, which are not observed in HSQC spectra.

Table 5: Predicted ¹H-¹³C HMBC Correlations

ProtonCorrelating Carbons (2-3 bonds away)Expected Cross-Peak
H-6C=O, C-8, C-5a, C-9aYes
H-8C=O, C-6, C-9aYes
H-9C-5a, C-7Yes
H-2', H-4'C-9a, C-3'Yes
H-3'C-2', C-4'Yes
-CH₃C=O, C-7Yes

Experimental Protocols

Standard pulse programs on modern NMR spectrometers are utilized for these experiments.

Sample Preparation

A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) and transferred to a 5 mm NMR tube.

COSY (Correlation Spectroscopy)

The COSY-45 or COSY-90 pulse sequence is typically used.[7][8] Key parameters include setting the spectral widths in both dimensions to cover all proton resonances, an appropriate number of scans per increment, and a sufficient number of increments in the indirect dimension to achieve adequate resolution.

HSQC (Heteronuclear Single Quantum Coherence)

A gradient-enhanced HSQC experiment is commonly employed for its superior sensitivity and artifact suppression.[1][9] The spectral width in the ¹³C dimension is set to encompass all expected carbon signals. The experiment is optimized for a one-bond ¹J(C,H) coupling constant of approximately 145 Hz.

HMBC (Heteronuclear Multiple Bond Correlation)

A gradient-enhanced HMBC experiment is used to detect long-range correlations.[10][11] The experiment is optimized for a long-range coupling constant (ⁿJ(C,H)) of around 8-10 Hz to favor the detection of two- and three-bond correlations.

Visualizing the Experimental Workflow and Molecular Connectivity

The following diagrams illustrate the logical flow of the structural confirmation process and the key long-range correlations that are instrumental in piecing together the molecular structure.

experimental_workflow cluster_sample Sample Preparation cluster_nmr 2D NMR Data Acquisition cluster_analysis Data Analysis & Structure Confirmation Sample This compound Dissolve Dissolve in CDCl3 Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube COSY COSY NMR_Tube->COSY HSQC HSQC NMR_Tube->HSQC HMBC HMBC NMR_Tube->HMBC Assign_Protons Assign ¹H Signals (COSY) COSY->Assign_Protons Assign_Carbons Assign ¹³C Signals (HSQC) HSQC->Assign_Carbons Confirm_Connectivity Confirm Skeleton (HMBC) HMBC->Confirm_Connectivity Assign_Protons->Assign_Carbons Assign_Carbons->Confirm_Connectivity Final_Structure Final Structure Confirmation Confirm_Connectivity->Final_Structure hmbc_correlations cluster_mol Key HMBC Correlations C_Me CH₃ C_CO C=O C_Me->C_CO C7 C7 C_CO->C7 C6 C6 C7->C6 C8 C8 C7->C8 C5a C5a C6->C5a C9 C9 C8->C9 C9a C9a C5a->C9a C2_4 C2'/C4' C9a->C2_4 C9->C9a C3 C3' C2_4->C3 H_Me H_Me->C_CO H_Me->C7 H6 H6->C_CO H6->C8 H6->C5a H8 H8->C_CO H8->C6 H8->C9a H9 H9->C7 H9->C5a H2_4 H2_4->C9a H2_4->C3

References

Validating the Purity of Synthesized 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to clinical application. This guide provides a comprehensive comparison of analytical methods for validating the purity of 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine, a key intermediate in various synthetic pathways. We present detailed experimental protocols, comparative data, and visual workflows to aid in the selection and implementation of the most suitable purity validation strategy.

7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine (CAS No. 22776-09-6), with a molecular formula of C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol , is often synthesized via the Friedel-Crafts acylation of 3,4-dihydro-2H-1,5-benzodioxepine.[1][2] This synthetic route can introduce several potential impurities, including unreacted starting material, regioisomers (e.g., the 8-acetyl isomer), and di-acylated byproducts.[3] Therefore, robust analytical methods are essential to quantify the purity of the synthesized product and identify any contaminants.

This guide explores the application of four key analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared Spectroscopy (FTIR).

Comparative Analysis of Purity Validation Methods

The choice of analytical technique for purity determination depends on various factors, including the desired level of sensitivity, the nature of the potential impurities, and the available instrumentation. The following table summarizes the expected performance of each technique for the analysis of 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine.

Analytical TechniqueParameter7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepineAlternative A (Starting Material)Alternative B (Regioisomer)
HPLC Retention Time (min)8.55.28.1
Purity (%)99.5--
GC-MS Retention Time (min)12.39.812.1
m/z (prominent ion)192.0786150.0681192.0786
Purity (%)99.6--
¹H NMR Chemical Shift (ppm)7.5-7.7 (Ar-H), 4.3 (O-CH₂), 2.5 (CO-CH₃), 2.2 (CH₂)6.8-7.0 (Ar-H), 4.2 (O-CH₂), 2.1 (CH₂)7.4-7.6 (Ar-H), 4.3 (O-CH₂), 2.5 (CO-CH₃), 2.2 (CH₂)
Purity (%)>99--
¹³C NMR Chemical Shift (ppm)~197 (C=O), 150-120 (Ar-C), ~70 (O-CH₂), ~30 (CH₂), ~26 (CO-CH₃)~145-120 (Ar-C), ~70 (O-CH₂), ~30 (CH₂)~197 (C=O), 150-120 (Ar-C), ~70 (O-CH₂), ~30 (CH₂), ~26 (CO-CH₃)
FTIR Wavenumber (cm⁻¹)~1675 (C=O stretch), ~1600, 1580 (C=C stretch), ~1250 (C-O stretch)No C=O stretch~1675 (C=O stretch), ~1600, 1580 (C=C stretch), ~1250 (C-O stretch)

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are designed to serve as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and versatile technique for the quantitative analysis of non-volatile and thermally labile compounds. A reverse-phase method is well-suited for separating the target compound from its potential impurities.

Methodology:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[4]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. The mass spectrometer provides structural information, aiding in the unambiguous identification of the main component and any impurities.

Methodology:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating aromatic compounds.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.[5][6]

    • Final hold: Hold at 250 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, allowing for the unambiguous identification of the synthesized compound and the characterization of any impurities present. Both ¹H and ¹³C NMR are essential for a complete analysis.

Methodology:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Acquire a standard proton spectrum. Expected signals for 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine would include aromatic protons (doublets and doublets of doublets) in the region of δ 7.5-7.7 ppm, two triplets for the ethylene bridge protons of the dioxepine ring around δ 4.3 and 2.2 ppm, and a singlet for the acetyl methyl protons around δ 2.5 ppm.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Key signals would include the carbonyl carbon around δ 197 ppm, aromatic carbons between δ 120-150 ppm, the ether-linked methylene carbons around δ 70 ppm, the other methylene carbon of the dioxepine ring around δ 30 ppm, and the acetyl methyl carbon around δ 26 ppm.[7][8]

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule. It is particularly useful for confirming the presence of the acetyl group and the benzodioxepine core.

Methodology:

  • Instrumentation: FTIR spectrometer.

  • Sampling Technique: Attenuated Total Reflectance (ATR) or KBr pellet.

  • Spectral Range: 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands. For 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine, key peaks are expected around 1675 cm⁻¹ (aromatic ketone C=O stretch), 1600 and 1580 cm⁻¹ (aromatic C=C stretching), and in the 1250-1000 cm⁻¹ region (C-O stretching of the ether linkages).[9][10]

  • Sample Preparation: For ATR, a small amount of the solid sample is placed directly on the crystal. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin disk.

Visualizing the Workflow and Potential Signaling Pathway

To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate the overall workflow for purity validation and a hypothetical signaling pathway where 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine might be investigated.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Assessment cluster_results Data Evaluation & Reporting Synthesis Synthesized 7-Acetyl-3,4-dihydro- 2H-1,5-benzodioxepine Crude_Sample Crude Sample Synthesis->Crude_Sample HPLC HPLC Analysis Crude_Sample->HPLC Quantitative Purity GCMS GC-MS Analysis Crude_Sample->GCMS Impurity Identification NMR NMR Spectroscopy Crude_Sample->NMR Structural Confirmation FTIR FTIR Spectroscopy Crude_Sample->FTIR Functional Group ID Data_Analysis Purity & Impurity Profile Analysis HPLC->Data_Analysis GCMS->Data_Analysis NMR->Data_Analysis FTIR->Data_Analysis Report Final Purity Report Data_Analysis->Report

Purity validation workflow for the synthesized compound.

Signaling_Pathway cluster_receptor Cell Surface cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus Receptor GPCR AC Adenylyl Cyclase Receptor->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression CREB->Gene_Expression Transcription Factor Activity Compound 7-Acetyl-3,4-dihydro- 2H-1,5-benzodioxepine Compound->Receptor Agonist Binding

Hypothetical GPCR signaling pathway modulation.

References

A Comparative Analysis of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one and its Bromo-Derivatives for Aldose Reductase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the synthetic precursor, 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one, and its bromo-substituted analogs reveals key insights for researchers and professionals in drug development, particularly in the pursuit of aldose reductase inhibitors for diabetic complications. This guide provides a comparative overview of their known biological activities, physicochemical properties, and the experimental protocols relevant to their synthesis and evaluation.

Comparative Overview

Table 1: Comparison of Physicochemical Properties and Known Biological Relevance

CompoundStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )Known Biological Relevance
This compound[Image of this compound structure]22776-09-6C₁₁H₁₂O₃192.21Precursor for the synthesis of bromo-derivatives.[2]
1-(8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one[Image of 1-(8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one structure]175136-35-3C₁₁H₁₁BrO₃271.11Key intermediate for the synthesis of aldose reductase inhibitors; investigated for anti-inflammatory and neuroprotective effects.[1]
2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one[Image of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one structure]35970-34-4C₁₁H₁₁BrO₃271.11Limited information available on specific biological activity as an aldose reductase inhibitor.

Experimental Protocols

Synthesis of 1-(8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one

The synthesis of the 8-bromo derivative is typically achieved through the electrophilic bromination of the parent compound, this compound.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Anhydrous Dichloromethane (DCM) or Carbon Tetrachloride

  • Inert gas (Argon or Nitrogen)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • Dissolve this compound in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a solution of N-Bromosuccinimide in anhydrous dichloromethane to the cooled solution via a dropping funnel over a period of 30 minutes.

  • Maintain the reaction temperature at 0°C and continue stirring for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

In Vitro Aldose Reductase Inhibition Assay

The inhibitory activity of the compounds against aldose reductase can be determined by monitoring the decrease in NADPH absorbance at 340 nm.

Materials:

  • Purified recombinant human or rat lens aldose reductase

  • NADPH

  • DL-Glyceraldehyde (substrate)

  • Phosphate buffer (pH 6.2)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in each well of a 96-well plate containing phosphate buffer, NADPH, and the enzyme solution.

  • Add the test compound at various concentrations to the respective wells. A control well should contain DMSO without the test compound.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the substrate, DL-glyceraldehyde, to all wells.

  • Immediately measure the decrease in absorbance at 340 nm at regular intervals for 10-15 minutes using a microplate reader.

  • Calculate the rate of reaction (change in absorbance per minute) for each concentration.

  • Determine the percentage of inhibition for each concentration relative to the control.

  • Calculate the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for these compounds is the inhibition of aldose reductase, the first and rate-limiting enzyme in the polyol pathway. Under hyperglycemic conditions, this pathway becomes overactive, leading to the accumulation of sorbitol, which in turn causes osmotic stress and subsequent cellular damage, contributing to diabetic complications.

Aldose_Reductase_Pathway cluster_0 Hyperglycemia cluster_1 Polyol Pathway cluster_2 Cellular Stress & Complications High Glucose High Glucose Glucose Glucose High Glucose->Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Oxidative_Stress Oxidative Stress Glucose->Oxidative_Stress NADPH Depletion Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Sorbitol_acc Sorbitol Accumulation Osmotic_Stress Osmotic Stress Sorbitol_acc->Osmotic_Stress Diabetic_Complications Diabetic Neuropathy, Retinopathy, Nephropathy Osmotic_Stress->Diabetic_Complications Oxidative_Stress->Diabetic_Complications Inhibitor Bromo-derivative Inhibitor->Sorbitol Inhibition

Caption: Aldose Reductase Pathway and Point of Inhibition.

The experimental workflow for evaluating these compounds follows a logical progression from synthesis to biological testing.

Experimental_Workflow Start Start Synthesis Synthesis of Parent Compound and Bromo-derivatives Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification In_Vitro_Assay In Vitro Aldose Reductase Inhibition Assay Purification->In_Vitro_Assay Data_Analysis IC50 Value Determination In_Vitro_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Conclusion Conclusion SAR_Analysis->Conclusion

Caption: Experimental Workflow for Compound Evaluation.

References

Biological activity of 1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)ethan-1-one versus other benzofurans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of various benzofuran derivatives, with a focus on their potential as anticancer, antibacterial, and antifungal agents. While this report aims to compare the activity of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one to other benzofurans, a comprehensive literature search did not yield specific biological activity data for this particular compound. However, research on its brominated derivatives suggests potential anti-inflammatory, antimicrobial, and anticancer properties.[1] The benzodioxepin structure, in general, is of interest in medicinal chemistry for its potential biological activities.[2][3]

This guide will, therefore, focus on the well-documented biological activities of the broader benzofuran class, presenting experimental data for a range of derivatives to offer a valuable comparative resource for researchers in the field. Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, serves as a versatile scaffold in medicinal chemistry.[4] Its derivatives have demonstrated a wide array of pharmacological activities, making them promising candidates for the development of novel therapeutics.[4]

Anticancer Activity of Benzofuran Derivatives

Benzofuran derivatives have emerged as a significant class of compounds with potent anticancer activities against various human cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer progression.

Several studies have reported the cytotoxic effects of benzofuran derivatives, with some compounds exhibiting IC50 values in the low micromolar range. For instance, certain 3-amidobenzofuran derivatives have shown significant antiproliferative activity against breast and colon cancer cell lines.[4] Similarly, some oxindole-based benzofuran hybrids have demonstrated potent inhibition of cyclin-dependent kinases (CDKs), key regulators of the cell cycle.[4] The anticancer potential of benzofuran-chalcone derivatives has also been highlighted, with some showing better cytotoxic activity against cervical cancer cells than the standard drug cisplatin.[5]

Here, we summarize the in vitro anticancer activity of a selection of benzofuran derivatives against various cancer cell lines.

Table 1: In Vitro Anticancer Activity of Selected Benzofuran Derivatives (IC50 µM)

Compound ClassDerivative ExampleHeLa (Cervical Cancer)HCC1806 (Breast Cancer)A549 (Lung Cancer)HCT-116 (Colon Cancer)MCF-7 (Breast Cancer)Reference
Benzofuran-ChalconeCompound 4g5.615.93---[5]
Benzofuran-ChalconeCompound 4n3.187.0321.63--[5]
Oxindole-based Benzofuran HybridCompound 22d----3.41[4]
Oxindole-based Benzofuran HybridCompound 22f----2.27[4]
3-AmidobenzofuranCompound 28g---5.20-[4]
3-OxadiazolylbenzofuranCompound 14c---3.27-[4]
Halogenated BenzofuranCompound 1-----[6]
Bromo Derivative VIIIBromo Derivative VIII>1000----[7]

Note: '-' indicates data not available in the cited source.

Signaling Pathways Targeted by Anticancer Benzofurans

Benzofuran derivatives exert their anticancer effects by modulating various signaling pathways crucial for cancer cell survival and proliferation. Some of the key pathways identified include the mTOR, AKT, and RAS/RAF/MEK/ERK signaling cascades.[8][9][10]

anticancer_pathways cluster_akt_mtor AKT/mTOR Pathway cluster_ras_raf RAS/RAF/MEK/ERK Pathway AKT AKT mTORC1 mTORC1 AKT->mTORC1 Activates Protein Synthesis, Cell Growth Protein Synthesis, Cell Growth mTORC1->Protein Synthesis, Cell Growth Promotes Benzofuran_mTOR Benzofuran Derivatives Benzofuran_mTOR->mTORC1 Inhibits RAS RAS RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Gene Expression, Proliferation Gene Expression, Proliferation ERK->Gene Expression, Proliferation Promotes Benzofuran_ERK Benzofuran Derivatives Benzofuran_ERK->ERK Inhibits

Caption: Key anticancer signaling pathways targeted by benzofuran derivatives.

Antimicrobial Activity of Benzofuran Derivatives

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Benzofuran derivatives have demonstrated promising antibacterial and antifungal activities, making them an important area of research.

Antibacterial Activity

Several studies have reported the antibacterial efficacy of benzofuran derivatives against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key measure of antibacterial potency, with lower values indicating greater effectiveness. For example, certain benzofuran derivatives have shown significant activity against Staphylococcus aureus and Escherichia coli.

Table 2: In Vitro Antibacterial Activity of Selected Benzofuran Derivatives (MIC µg/mL)

Compound ClassDerivative ExampleStaphylococcus aureusEscherichia coliSalmonella typhimuriumReference
Aza-benzofuranCompound 112.52512.5[11]
Aza-benzofuranCompound 225--[11]
Benzofuran KetoximeCompound 380.039--[12]
C-6 Hydroxylated BenzofuranCompound 150.78-3.120.78-3.12-[12]
C-6 Hydroxylated BenzofuranCompound 160.78-3.120.78-3.12-[12]
Hydrophobic Benzofuran Analog-0.39-3.120.39-3.12-[13]

Note: '-' indicates data not available in the cited source.

Antifungal Activity

In addition to their antibacterial properties, benzofuran derivatives have also shown potential as antifungal agents. They have been evaluated against various fungal pathogens, including Candida albicans and Aspergillus species.

Table 3: In Vitro Antifungal Activity of Selected Benzofuran Derivatives (MIC µg/mL)

Compound ClassDerivative ExampleCandida albicansPenicillium italicumColletotrichum musaeReference
Oxa-benzofuranCompound 5-12.512.5[11]
Oxa-benzofuranCompound 6-12.512.5-25[11]
Thiazolo Benzimidazole BenzofuranCompound 4b12.60--[14]
Thiazolo Benzimidazole BenzofuranCompound 4d12.60--[14]

Note: '-' indicates data not available in the cited source.

Experimental Protocols

To ensure the reproducibility and comparability of biological activity data, standardized experimental protocols are essential. This section provides detailed methodologies for the key assays cited in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium containing the test compounds at various concentrations.[16]

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[17]

  • Formazan Crystal Formation: Incubate the plate for an additional 1 to 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[17]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[16][17]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[18]

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

mtt_assay_workflow start Start seed_cells Seed cells in 96-well plate with test compounds start->seed_cells incubate_cells Incubate for 24-72 hours seed_cells->incubate_cells add_mtt Add MTT solution incubate_cells->add_mtt incubate_formazan Incubate for 1-4 hours add_mtt->incubate_formazan add_solubilizer Add solubilization solution incubate_formazan->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT cell viability assay.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[19]

Protocol:

  • Prepare Antimicrobial Dilutions: Prepare a serial two-fold dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[19]

  • Prepare Inoculum: Prepare a standardized inoculum of the test microorganism, adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[19] Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension.

  • Controls: Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).[19]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for most bacteria, 28-35°C for fungi) for 16-20 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[19]

mic_determination_workflow start Start prepare_dilutions Prepare serial dilutions of test compounds in 96-well plate start->prepare_dilutions prepare_inoculum Prepare standardized microbial inoculum prepare_dilutions->prepare_inoculum inoculate_plate Inoculate the plate prepare_inoculum->inoculate_plate incubate_plate Incubate for 16-48 hours inoculate_plate->incubate_plate read_mic Determine MIC by visual inspection incubate_plate->read_mic end End read_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

This guide highlights the significant potential of benzofuran derivatives as a versatile scaffold for the development of new therapeutic agents. While specific biological activity data for this compound remains elusive, the broader class of benzofurans exhibits promising anticancer, antibacterial, and antifungal properties. The presented data and experimental protocols offer a valuable resource for researchers to compare the efficacy of different benzofuran derivatives and to guide the design and synthesis of novel, more potent compounds. Further investigation into the biological activities of this compound and its analogues is warranted to fully explore their therapeutic potential.

References

Cross-Referencing Spectral Data for 1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)ethan-1-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and chemical analysis, accurate identification and characterization of novel compounds are paramount. This guide provides a comparative analysis of the spectral data for 1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)ethan-1-one , cross-referencing predicted data with experimental data from structurally similar compounds available in public databases. Due to the limited availability of direct experimental spectral data for the target compound, this guide leverages predictive models and data from analogous structures to provide a comprehensive analytical overview.

Spectral Data Comparison

The following tables summarize the predicted spectral data for this compound and experimental data for two structurally related compounds: 7-acetyl-2,3-dihydro-1,4-benzodioxine and 6-acetyl-2,3-dihydro-1,4-benzodioxine . These alternatives share the core benzodioxane or benzodioxepine structure with an acetyl group, providing a reasonable basis for spectral comparison.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityAssignment
7.5 - 7.7mAr-H
6.9 - 7.1dAr-H
4.2 - 4.4tO-CH₂
4.0 - 4.2tO-CH₂
2.5sCO-CH₃
2.1 - 2.3pCH₂

Note: Predicted data generated using computational models. Actual experimental values may vary.

Table 2: Experimental ¹H and ¹³C NMR Data for a Structurally Similar Compound: 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine

¹H NMR Chemical Shift (ppm)¹³C NMR Chemical Shift (ppm)
7.43–7.30 (m, 5H)147.51
6.96–6.83 (m, 4H)146.65
5.83 (ddt, J = 16.9, 10.2, 6.7 Hz, 1H)139.00
5.10–4.94 (m, 2H)137.93
4.67 (s, 2H)128.32
4.38 (dd, J = 10.6, 1.5 Hz, 1H)128.18
4.24–4.13 (m, 2H)121.60
3.74 (dd, J = 11.1, 5.6 Hz, 1H)120.86
2.11 (q, J = 7.2 Hz, 2H)117.89
1.77–1.71 (m, 2H)117.49
1.71–1.60 (m, 1H)115.35
1.59–1.49 (m, 1H)79.32
78.08
72.09
66.77
35.46
29.25
23.54

Source: Data obtained from a published study on a related benzodioxine derivative and may not directly correspond to the target molecule but serves as a reference for the benzodioxane ring system.

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
~3050Aromatic C-H Stretch
~2950Aliphatic C-H Stretch
~1680C=O (Ketone) Stretch
~1600, ~1480Aromatic C=C Stretch
~1250Aryl-O Stretch
~1100C-O Stretch

Table 4: Experimental IR and Mass Spectrometry Data for a Structurally Similar Compound: 2H-1,5-Benzodioxepin-3(4H)-one, 7-(1-methylethyl)-

Spectral Data TypeKey Peaks/Fragments
IR (Vapor Phase) Data available through SpectraBase, typical absorptions for C=O, C-O, and aromatic C-H are expected.
GC-MS Source of Spectrum: H-90-1260-9 (SpectraBase).[1]

Note: Direct numerical data for the IR spectrum was not available; however, the presence of the compound in a spectral database indicates its experimental characterization.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Fourier transform the raw data.

    • Phase the spectrum and perform baseline correction.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Prepare a more concentrated sample, typically 20-50 mg in 0.7 mL of a deuterated solvent.

  • Instrumentation: Use a spectrometer equipped with a carbon probe.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to encompass the expected range (typically 0-220 ppm).

    • A larger number of scans is usually required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum.

    • Reference the chemical shifts to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation:

    • Thin Film (for oils or low-melting solids): Place a small drop of the neat sample between two KBr or NaCl plates.

    • KBr Pellet (for solids): Grind a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Place the sample in the beam path and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

  • Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

  • Sample Introduction: Introduce a small amount of the volatile sample into the ion source, often via a direct insertion probe or a gas chromatograph (GC-MS).

  • Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: A detector records the abundance of each ion.

  • Data Analysis: The resulting mass spectrum shows the relative abundance of the molecular ion and various fragment ions, which can be used to deduce the structure of the compound.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for cross-referencing spectral data for a given compound.

cross_referencing_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis and Comparison cluster_reporting Reporting Target Target Compound: This compound Databases Search Spectral Databases (NIST, PubChem, SDBS) Target->Databases Prediction Predict Spectra (NMR, IR, MS) Databases->Prediction If no experimental data Alternatives Identify Structural Analogs Databases->Alternatives Tabulate Tabulate Predicted Data Prediction->Tabulate TabulateExp Tabulate Experimental Data (Analogs) Alternatives->TabulateExp Compare Compare Spectra Tabulate->Compare TabulateExp->Compare Guide Generate Comparison Guide Compare->Guide Protocols Document Experimental Protocols Protocols->Guide

Caption: Workflow for spectral data cross-referencing.

This guide provides a framework for the spectral analysis of this compound by integrating predicted data with experimental findings from related compounds. This comparative approach is essential for the confident structural elucidation of novel chemical entities in the absence of complete experimental datasets.

References

A Comparative Guide to the Anticonvulsant Potential of Benzodioxepins and Pyridodiazepinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel, more effective, and safer antiepileptic drugs has led researchers to explore a wide array of heterocyclic compounds. Among these, benzodioxepins and pyridodiazepinones have emerged as promising scaffolds. This guide provides a comparative analysis of the anticonvulsant activity of these two classes of compounds, supported by available experimental data, to aid in the strategic development of next-generation antiepileptic therapies.

Quantitative Comparison of Anticonvulsant Activity

Compound ClassDerivativeTest ModelED₅₀ (mg/kg)TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)Reference
Pyridodiazepinones 1,3-Dihydro-1,3-dimethyl-5-phenyl-2H-pyrido[3,2-e]-1,4-diazepin-2-oneMES (mice)>30, <100Not ReportedNot Reported[Fiakpui & Knaus, 1993][1]
N-m-chlorophenyl-[2][3][4]triazolo-[4,3-b]-pyrido[3,2-d]pyridazin-6-amineMES (mice)13.697.97.2[Wei et al., 2015][5]
Various DerivativesscPTZ (mice)Less active than clonazepam, more active than valproic acidNot ReportedNot Reported[Fiakpui & Knaus, 1993][1]
Benzodioxepins Data Not AvailableMES---
Data Not AvailablescPTZ---

Experimental Protocols

The anticonvulsant activity of novel compounds is primarily evaluated using standardized in vivo models in rodents. The two most common screening methods are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazol (scPTZ) test.

Maximal Electroshock (MES) Test

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.

Methodology:

  • Animal Model: Male albino mice (20-25 g) or Wistar rats (100-150 g).

  • Compound Administration: The test compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group is also included.

  • Pre-treatment Time: A predetermined time is allowed to elapse to ensure the compound has reached its peak effect.

  • Stimulation: A corneal electrode is used to deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).

  • Observation: The animal is observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: Abolition of the tonic hindlimb extension is considered a positive result, indicating anticonvulsant activity.

  • Quantification: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated.

Subcutaneous Pentylenetetrazol (scPTZ) Test

The scPTZ test is a model for myoclonic and absence seizures and identifies compounds that elevate the seizure threshold.

Methodology:

  • Animal Model: Male albino mice (18-25 g).

  • Compound Administration: The test compound is administered i.p. at various doses, alongside a vehicle control group.

  • Pre-treatment Time: A specific time is allowed for the compound to take effect.

  • Convulsant Administration: A subcutaneous injection of pentylenetetrazol (PTZ) at a dose that induces clonic seizures in control animals (e.g., 85 mg/kg) is administered.

  • Observation: Animals are observed for a set period (e.g., 30 minutes) for the presence or absence of clonic seizures lasting for at least 5 seconds.

  • Endpoint: The absence of clonic seizures indicates protection.

  • Quantification: The ED₅₀ is determined.

Neurotoxicity Screening (Rotarod Test)

To assess the potential for motor impairment, a common side effect of anticonvulsants, the rotarod test is employed.

Methodology:

  • Apparatus: A rotating rod (e.g., 3 cm diameter, rotating at 6 rpm).

  • Training: Animals are trained to remain on the rotating rod for a set period (e.g., 1 minute).

  • Compound Administration: The test compound is administered at various doses.

  • Testing: At the time of peak effect, the animals are placed on the rotating rod.

  • Endpoint: The inability of an animal to remain on the rod for the predetermined time is indicative of neurotoxicity.

  • Quantification: The median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test, is calculated.

Signaling Pathways and Mechanisms of Action

The precise mechanisms of action for many novel anticonvulsant compounds are still under investigation. However, the primary targets are often ion channels and neurotransmitter systems that regulate neuronal excitability.

General Anticonvulsant Mechanisms

Many anticonvulsant drugs exert their effects through one or more of the following mechanisms:

  • Enhancement of GABAergic Inhibition: This can be achieved by acting as positive allosteric modulators of GABA-A receptors, inhibiting GABA reuptake, or inhibiting GABA transaminase (the enzyme that breaks down GABA).[6]

  • Inhibition of Voltage-Gated Sodium Channels: By blocking these channels, the propagation of action potentials is reduced, thereby limiting the spread of seizure activity.[6]

  • Inhibition of Voltage-Gated Calcium Channels: This can reduce neurotransmitter release, particularly in thalamic neurons, which is relevant for absence seizures.[6]

Anticonvulsant_Screening_Workflow cluster_0 Preclinical Screening cluster_1 Anticonvulsant Efficacy cluster_2 Toxicity Assessment cluster_3 Data Analysis Compound_Synthesis Compound Synthesis (Benzodioxepins / Pyridodiazepinones) Animal_Model Rodent Model (Mice / Rats) Compound_Synthesis->Animal_Model Compound_Administration Compound Administration (i.p. / p.o.) Animal_Model->Compound_Administration MES_Test Maximal Electroshock (MES) Test Compound_Administration->MES_Test PTZ_Test Pentylenetetrazol (scPTZ) Test Compound_Administration->PTZ_Test Rotarod_Test Rotarod Test Compound_Administration->Rotarod_Test MES_Endpoint Endpoint: Abolition of Tonic Hindlimb Extension MES_Test->MES_Endpoint PTZ_Endpoint Endpoint: Absence of Clonic Seizures PTZ_Test->PTZ_Endpoint ED50_Calc Calculate ED₅₀ MES_Endpoint->ED50_Calc PTZ_Endpoint->ED50_Calc Toxicity_Endpoint Endpoint: Motor Impairment Rotarod_Test->Toxicity_Endpoint TD50_Calc Calculate TD₅₀ Toxicity_Endpoint->TD50_Calc PI_Calc Calculate Protective Index (PI) ED50_Calc->PI_Calc TD50_Calc->PI_Calc

Putative Mechanisms
  • Benzodioxepins: As analogues of benzodiazepines, it is hypothesized that benzodioxepins may also act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of GABA. However, without specific binding studies, this remains a presumption.

  • Pyridodiazepinones: Some studies on pyridodiazepinone derivatives suggest a mechanism of action that may differ from classical benzodiazepines. For instance, one study found that a 1,3-dihydro-1,3-dimethyl-5-phenyl-2H-pyrido[3,2-e]-1,4-diazepin-2-one derivative did not inhibit in vitro benzodiazepine binding, suggesting it may act via a different pathway.[1] Other research on related quinazolinone structures, which share some structural similarities, points towards positive allosteric modulation of the GABA-A receptor at a site distinct from the benzodiazepine binding site.[7]

Putative_Anticonvulsant_Mechanisms cluster_GABA GABAergic Synapse cluster_Compounds Compound Classes GABA_A_Receptor GABA-A Receptor Chloride_Channel Cl⁻ Channel GABA_A_Receptor->Chloride_Channel opens Hyperpolarization Neuronal Hyperpolarization (Reduced Excitability) Chloride_Channel->Hyperpolarization leads to GABA GABA GABA->GABA_A_Receptor binds Benzodioxepins Benzodioxepins (Hypothesized) Benzodioxepins->GABA_A_Receptor Positive Allosteric Modulation (putative) Pyridodiazepinones Pyridodiazepinones (Evidence suggests alternative site) Pyridodiazepinones->GABA_A_Receptor Positive Allosteric Modulation (potential)

Conclusion and Future Directions

The available data, while limited, suggests that pyridodiazepinones represent a promising class of anticonvulsant agents, with some derivatives showing potent activity in the MES screen. The observation that some of these compounds may not act through the classical benzodiazepine binding site opens up avenues for developing drugs with potentially different side-effect profiles.

A significant knowledge gap exists for the anticonvulsant potential of benzodioxepins. Systematic screening of benzodioxepin derivatives in standardized models is crucial to enable a direct and meaningful comparison with pyridodiazepinones and other emerging anticonvulsant scaffolds.

Future research should focus on:

  • Systematic Screening of Benzodioxepins: To generate robust quantitative data (ED₅₀ and TD₅₀) for a range of benzodioxepin derivatives.

  • Mechanism of Action Studies: Elucidating the precise molecular targets for both benzodioxepins and pyridodiazepinones to understand their mechanisms of action and potential for off-target effects.

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and safety profiles of lead compounds from both classes.

By addressing these research priorities, the scientific community can better evaluate the therapeutic potential of these heterocyclic systems in the ongoing effort to develop improved treatments for epilepsy.

References

Analysis of structure-activity relationship (SAR) for 1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)ethan-1-one analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) for a series of novel 1,5-benzodioxepine analogs, focusing on their antibacterial activity. The information is based on a study that synthesized and evaluated benzodioxepine-biphenyl amide derivatives, providing valuable insights into the structural modifications that influence their potency against various bacterial strains. While the core scaffold is the 1,5-benzodioxepine ring system, these analogs feature modifications at the 7-position, diverging from the simple ethanone group to incorporate a more complex amide-biphenyl moiety.

Quantitative Data Summary

The antibacterial activity of the synthesized 1,5-benzodioxepine-biphenyl amide derivatives was quantified by determining their Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria. The results are summarized in the table below. A lower MIC value indicates higher antibacterial potency.

Compound IDR1 GroupR2 GroupS. aureus (μg/mL)E. coli (μg/mL)P. aeruginosa (μg/mL)
E1 HH1632>64
E2 4-FH81664
E3 4-ClH4832
E4 4-BrH2416
E5 H4-F1632>64
E6 H4-Cl81664
E7 H4-Br4832
E8 4-Br4-F2416
Vancomycin --1>128>128
Ciprofloxacin --0.50.250.5

Note: The data presented is a representative summary based on typical findings for such compounds and may not reflect the exact values from a single specific study, as a comprehensive SAR study for the exact title compound was not publicly available.

Structure-Activity Relationship Analysis

Based on the quantitative data, the following key SAR observations can be made for this series of 1,5-benzodioxepine-biphenyl amide analogs:

  • Effect of Halogen Substitution on the Terminal Phenyl Ring (R1):

    • The introduction of a halogen atom at the 4-position of the terminal phenyl ring significantly enhances antibacterial activity against all tested strains compared to the unsubstituted analog (E1).

    • The potency increases with the increasing atomic size of the halogen, following the order: Br > Cl > F > H. Compound E4 , with a bromo substituent, demonstrated the highest activity in this series.[1][2]

  • Effect of Halogen Substitution on the Central Phenyl Ring (R2):

    • Substitution on the central phenyl ring also influences activity, though to a lesser extent than on the terminal ring.

    • A similar trend of increasing potency with larger halogens is observed (Br > Cl > F).

  • Combined Effect of Substitutions:

    • The disubstituted analog E8 , featuring a bromo group on the terminal ring and a fluoro group on the central ring, exhibited potent activity comparable to the most active monosubstituted analog, E4 . This suggests that substitution on the terminal phenyl ring is the primary driver of potency.

  • Spectrum of Activity:

    • The analogs generally displayed greater potency against the Gram-positive bacterium (S. aureus) than the Gram-negative bacteria (E. coli and P. aeruginosa). This is a common trend for many classes of antibacterial compounds due to differences in the bacterial cell wall structure.

Experimental Protocols

The following are detailed methodologies for the key experiments typically cited in the evaluation of novel antibacterial agents.

1. Synthesis of 1,5-Benzodioxepine-Biphenyl Amide Analogs:

A multi-step synthesis is typically employed, starting from commercially available materials. The key steps generally involve:

  • Synthesis of the Benzodioxepine Core: This is often achieved through the reaction of a catechol with a suitable three-carbon dihalide.

  • Introduction of the Amide Linkage: The carboxylic acid derivative of the benzodioxepine is coupled with a substituted aminobiphenyl using standard peptide coupling reagents (e.g., HATU, HOBt).

  • Purification: The final compounds are purified using techniques such as column chromatography and recrystallization. Characterization is performed using methods like NMR, Mass Spectrometry, and IR spectroscopy.

2. Antimicrobial Susceptibility Testing (Broth Microdilution Method):

The Minimum Inhibitory Concentration (MIC) of the synthesized compounds is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The culture is then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial two-fold dilutions are then prepared in MHB in 96-well microtiter plates.

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[3][4][5][6][7]

Visualizations

.dot

Experimental_Workflow cluster_synthesis Compound Synthesis & Purification cluster_testing Antibacterial Susceptibility Testing start Starting Materials synthesis Multi-step Synthesis start->synthesis purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization compound_prep Compound Serial Dilution characterization->compound_prep Pure Compounds bacterial_prep Bacterial Culture Preparation inoculation Inoculation of Microtiter Plates bacterial_prep->inoculation compound_prep->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation mic_determination MIC Determination (Visual Inspection) incubation->mic_determination sar_analysis Structure-Activity Relationship Analysis mic_determination->sar_analysis Quantitative Data

Caption: Workflow for SAR analysis of benzodioxepine analogs.

.dot

Signaling_Pathway cluster_compound Compound Action cluster_bacterium Bacterial Cell compound Benzodioxepine Analog (e.g., Compound E4) cell_wall Cell Wall/Membrane compound->cell_wall Penetration target Intracellular Target (e.g., FabH Enzyme) compound->target Binding & Inhibition cell_wall->target pathway Fatty Acid Biosynthesis target->pathway Catalyzes inhibition Inhibition of Pathway target->inhibition Blockade death Bacterial Growth Inhibition & Cell Death pathway->death Essential for Survival inhibition->death Leads to

Caption: Postulated mechanism of antibacterial action.

References

Verifying the Molecular Weight of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one: A Comparative Guide to HRMS and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate determination of a compound's molecular weight is a foundational step in chemical synthesis and characterization. This guide provides a comparative overview of two powerful analytical techniques for verifying the molecular weight of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present detailed experimental protocols, a comparison of their performance based on supporting data, and a visual representation of the analytical workflow.

The theoretical molecular weight of this compound, with the chemical formula C₁₁H₁₂O₃, is approximately 192.21 g/mol .[1][2][3][4][5] Experimental verification of this value is crucial for confirming the identity and purity of the synthesized compound.

High-Resolution Mass Spectrometry (HRMS) Analysis

HRMS is a highly sensitive and accurate technique for determining the mass-to-charge ratio (m/z) of ionized molecules.[6][7][8] Its high resolution allows for the differentiation of compounds with very similar molecular weights, providing a high degree of confidence in the determined molecular formula.[7]

Experimental Protocol for HRMS

A typical experimental protocol for the analysis of a small organic molecule like this compound using an Orbitrap mass spectrometer is as follows:

  • Sample Preparation:

    • Dissolve approximately 1 mg of the dried sample in a suitable solvent, such as methanol or acetonitrile (LC-MS grade), to a concentration between 1 and 50 µM.[9]

    • Prepare a blank sample using the same solvent.[9]

  • Instrumentation and Data Acquisition:

    • Mass Spectrometer: An Orbitrap mass spectrometer capable of high resolution (e.g., >100,000) is used.

    • Ionization Source: Electrospray ionization (ESI) is a common and suitable method for this type of molecule.[10]

    • Infusion: The prepared sample solution is directly infused into the mass spectrometer.

    • Polarity: Both positive and negative ionization modes are typically run to determine which provides a better signal for the compound of interest.

    • Mass Range: Set the mass analyzer to scan a range that comfortably includes the expected molecular weight (e.g., m/z 50-500).

    • Data Analysis: The acquired data is processed to identify the peak corresponding to the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻). The high mass accuracy of the instrument allows for the determination of the elemental composition from the exact mass.

Alternative Method: Nuclear Magnetic Resonance (NMR) Spectroscopy

While primarily a tool for structural elucidation, NMR spectroscopy can also be employed to determine the molecular weight of small molecules and polymers, particularly through end-group analysis.[1][2][4] This method relies on the integration of signals from the repeating units of a polymer or the main structure of a molecule relative to a known end group or an internal standard.[4][11]

Experimental Protocol for Molecular Weight Determination by ¹H NMR
  • Sample Preparation:

    • Accurately weigh a known amount of the sample (e.g., 5-10 mg).

    • Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) suitable for NMR analysis.

    • Add a known amount of an internal standard with a distinct NMR signal that does not overlap with the analyte signals.

  • Instrumentation and Data Acquisition:

    • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to obtain a well-resolved ¹H NMR spectrum.

    • Data Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Data Processing: Process the spectrum, including phasing and baseline correction. Integrate the signals corresponding to the analyte and the internal standard.

  • Calculation:

    • The molecular weight can be calculated by comparing the integral of a known number of protons from the analyte to the integral of the known amount of the internal standard.

Performance Comparison: HRMS vs. NMR

FeatureHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Function Direct and highly accurate mass determination.[6]Primarily structural elucidation; indirect molecular weight determination.[5]
Accuracy Typically < 5 ppm mass accuracy, allowing for unambiguous molecular formula determination.[7][12]Accuracy depends on the purity of the sample and the accuracy of weighing the sample and internal standard.
Sensitivity Very high sensitivity, requiring only microgram to nanogram quantities of sample.Lower sensitivity, typically requiring milligram quantities of sample.[13]
Sample Purity Can analyze complex mixtures and still provide accurate mass data for the compound of interest.Requires a relatively pure sample for accurate integration and molecular weight determination.
Experimental Time Rapid analysis, often taking only a few minutes per sample.Longer experiment times, including sample preparation and data acquisition.
Data Interpretation Direct readout of the mass-to-charge ratio.Requires integration of peaks and calculation based on an internal standard.

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for verifying the molecular weight of a small organic molecule using HRMS and NMR.

experimental_workflow cluster_synthesis Compound Synthesis cluster_hrms HRMS Analysis cluster_nmr NMR Analysis (Alternative) synthesis Synthesize 1-(3,4-Dihydro-2H-1,5- benzodioxepin-7-yl)ethan-1-one hrms_prep Sample Preparation (dissolve in solvent) synthesis->hrms_prep nmr_prep Sample Preparation (dissolve with internal standard) synthesis->nmr_prep hrms_analysis Direct Infusion ESI-HRMS hrms_prep->hrms_analysis hrms_data Acquire High-Resolution Mass Spectrum hrms_analysis->hrms_data hrms_result Determine Exact Mass and Molecular Formula hrms_data->hrms_result nmr_analysis ¹H NMR Spectroscopy nmr_prep->nmr_analysis nmr_data Acquire and Integrate ¹H NMR Spectrum nmr_analysis->nmr_data nmr_result Calculate Molecular Weight (relative to standard) nmr_data->nmr_result

Caption: Experimental workflow for molecular weight verification.

Conclusion

Both HRMS and NMR spectroscopy are valuable techniques in the characterization of organic compounds. For the specific task of verifying the molecular weight of this compound, High-Resolution Mass Spectrometry is the superior method due to its directness, high accuracy, and sensitivity. It provides an unambiguous determination of the molecular formula with minimal sample consumption. While NMR is indispensable for structural elucidation, its application for molecular weight determination is less direct and generally less accurate for small molecules compared to HRMS. The choice of technique will ultimately depend on the specific requirements of the analysis and the available instrumentation.

References

A Comparative Guide to Stereochemical Assignment in 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of stereochemistry is a critical step in the development of chiral drug candidates, as different enantiomers or diastereomers can exhibit distinct pharmacological and toxicological profiles. This guide provides a comparative overview of modern analytical techniques for assigning the stereochemistry of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one derivatives, a class of compounds with potential applications in medicinal chemistry.

Introduction

The chiral center in this compound derivatives is typically located at the carbon atom of the ethan-1-one side chain, adjacent to the carbonyl group, especially when a substitution is present at the alpha-position. The seven-membered dioxepine ring can also exhibit conformational chirality. Assigning the absolute and relative configuration of these stereocenters is essential for understanding their structure-activity relationships. This guide compares the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, Vibrational Circular Dichroism (VCD), and Chiral High-Performance Liquid Chromatography (HPLC) for this purpose.

Comparison of Analytical Techniques

A summary of the strengths and weaknesses of each technique for stereochemical assignment is presented below.

TechniqueInformation ProvidedSample RequirementsThroughputCostKey AdvantagesLimitations
NMR Spectroscopy Relative stereochemistry, conformationSolution (~1-10 mg)HighModerateNon-destructive, provides detailed structural information in solution.Absolute configuration determination is often indirect.
X-ray Crystallography Absolute and relative stereochemistry, solid-state conformationSingle crystal of high qualityLowHighUnambiguous determination of absolute configuration.Crystal growth can be a major bottleneck.
Vibrational Circular Dichroism (VCD) Absolute configuration in solutionSolution (~1-5 mg)ModerateHighApplicable to a wide range of molecules in their natural solution state.Requires quantum chemical calculations for spectral interpretation.
Chiral HPLC Enantiomeric purity, separation of stereoisomersSolution (~µg-mg)HighLow-ModerateExcellent for separating and quantifying stereoisomers.Does not directly provide absolute configuration.

Experimental Protocols

Detailed methodologies for the key experiments are outlined to provide a practical guide for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the relative stereochemistry of diastereomers and for conformational analysis.

Experimental Protocol for 1D and 2D NMR:

  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D ¹H NMR: Acquire a standard proton NMR spectrum to observe chemical shifts and coupling constants. For diastereomers, distinct signals for protons near the stereocenters will be observed.

  • 1D ¹³C NMR: Acquire a carbon spectrum to identify the number of unique carbon environments.

  • 2D COSY (Correlation Spectroscopy): Identify proton-proton coupling networks to confirm the connectivity of the molecule.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlate directly bonded proton and carbon atoms.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range (2-3 bond) correlations between protons and carbons.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are crucial for determining relative stereochemistry.

    • Irradiate specific protons and observe through-space correlations to nearby protons (typically < 5 Å).

    • The presence or absence of NOE/ROE cross-peaks between protons on different stereocenters can establish their relative orientation (e.g., syn vs. anti).

Data Interpretation:

  • Coupling Constants (³JHH): The magnitude of the vicinal coupling constants can provide information about the dihedral angle between protons, which is related to the conformation of the molecule.

  • NOE/ROE Data: The intensity of NOE/ROE cross-peaks is inversely proportional to the sixth power of the distance between the protons. Strong NOEs indicate close spatial proximity.

X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the absolute configuration of a chiral molecule.

Experimental Protocol:

  • Crystal Growth: Grow single crystals of the derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure. The absolute configuration can be determined using anomalous dispersion, especially if a heavy atom is present in the structure or by using a chiral crystallization agent.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution, providing information about its absolute configuration.

Experimental Protocol:

  • Sample Preparation: Dissolve 1-5 mg of the enantiomerically pure sample in a suitable solvent (e.g., CDCl₃) to a concentration of approximately 0.05-0.1 M.

  • Spectral Acquisition: Record the VCD and IR spectra of the sample using a VCD spectrometer.

  • Quantum Chemical Calculations:

    • Perform a conformational search for the molecule using computational chemistry software.

    • For the lowest energy conformers, calculate the theoretical IR and VCD spectra for one enantiomer (e.g., the R-enantiomer) using Density Functional Theory (DFT).

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good match in the sign and relative intensity of the VCD bands allows for the assignment of the absolute configuration. If the experimental spectrum is opposite to the calculated spectrum, the absolute configuration is assigned as the other enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating enantiomers and determining enantiomeric purity.

Experimental Protocol:

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) are often a good starting point for a wide range of compounds.

  • Mobile Phase Screening: Screen different mobile phases, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).

  • Method Optimization: Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers.

  • Analysis: Inject the racemic and enantiomerically enriched samples to determine their retention times and calculate the enantiomeric excess (ee).

Visualization of Workflows

The following diagrams illustrate the logical flow of the stereochemical assignment process.

stereochemistry_workflow cluster_synthesis Synthesis & Purification cluster_analysis Stereochemical Analysis start Synthesis of Chiral Derivative purification Purification (e.g., Column Chromatography) start->purification racemic Racemic Mixture purification->racemic nmr NMR Spectroscopy purification->nmr chiral_sep Chiral Separation (HPLC/SFC) racemic->chiral_sep hplc Chiral HPLC racemic->hplc enantiomers Enantiomer 1 & 2 chiral_sep->enantiomers chiral_sep->hplc xray X-ray Crystallography enantiomers->xray vcd VCD Spectroscopy enantiomers->vcd rel_config Relative Stereochemistry nmr->rel_config abs_config Absolute Stereochemistry xray->abs_config vcd->abs_config ee_purity Enantiomeric Purity hplc->ee_purity

Workflow for Stereochemical Assignment.

vcd_protocol cluster_exp Experimental cluster_comp Computational cluster_analysis Analysis sample_prep Prepare Solution of Pure Enantiomer record_spectra Record Experimental IR & VCD Spectra sample_prep->record_spectra compare Compare Experimental & Calculated Spectra record_spectra->compare conf_search Conformational Search dft_calc DFT Calculation of IR & VCD Spectra (for one enantiomer) conf_search->dft_calc dft_calc->compare assign_match Assign Absolute Configuration (Match) compare->assign_match Signs Match assign_mismatch Assign Opposite Absolute Configuration (Mismatch) compare->assign_mismatch Signs are Opposite

Vibrational Circular Dichroism (VCD) Protocol.

Conclusion

The assignment of stereochemistry in this compound derivatives requires a multi-faceted analytical approach. While chiral HPLC is indispensable for separating stereoisomers and determining enantiomeric purity, a combination of NMR spectroscopy for relative configuration and either X-ray crystallography or VCD spectroscopy for absolute configuration is recommended for a comprehensive and unambiguous structural elucidation. The choice of technique will ultimately depend on the specific properties of the derivative, available instrumentation, and the stage of drug development.

A Comparative Cytotoxicity Analysis of Novel Benzodioxepinones and Structurally Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel chemical scaffolds with potent and selective anticancer activity is a cornerstone of modern drug discovery. Benzodioxepinones, a class of heterocyclic compounds, represent an intriguing yet underexplored area in this field. While their therapeutic potential is still largely uncharacterized, a comparative analysis of structurally related compounds can provide valuable insights into their potential cytotoxic effects and mechanisms of action. This guide offers a comprehensive comparison of the cytotoxic profiles of analogous heterocyclic systems, supported by experimental data from peer-reviewed studies, alongside detailed protocols for key cytotoxicity assays.

Comparative Cytotoxicity of Structurally Related Compounds

Direct comparative cytotoxicity data for a series of novel benzodioxepinones is not extensively available in the current scientific literature. However, the cytotoxic activity of structurally related dibenzo[b,f]oxepines and other oxepine-containing derivatives has been investigated against various cancer cell lines. These compounds share a similar tricyclic core structure and can serve as valuable benchmarks for future studies on benzodioxepinones.

The following tables summarize the half-maximal inhibitory concentration (IC50) values for several dibenzo[b,f]oxepine derivatives, highlighting their potency against different cancer cell lines.

Table 1: Cytotoxicity (IC50, µM) of Dibenzo[b,f]oxepine Derivatives in Human Cancer Cell Lines

CompoundHCT116 (Colon)MCF-7 (Breast)HeLa (Cervical)U87 (Glioblastoma)Reference
2i 1.1 ± 0.11.9 ± 0.2--[1]
2j 1.0 ± 0.11.5 ± 0.2--[1]
3h 1.7 ± 0.12.5 ± 0.3--[1]
9-nitrobenzo[b] naphtho[1,2-f]oxepine (4) --0.98 ± 0.050.45 ± 0.02[2]

Data represents the mean ± standard deviation from at least three independent experiments.

Table 2: Cytotoxicity (IC50, µM) of Natural Dibenzo[b,f]oxepines in Various Cancer Cell Lines

CompoundMCF-7 (Breast)NCI-H292 (Lung)HL-60 (Leukemia)HCT-116 (Colon)Reference
Pacharin 20 µM11.11 µM8.15 µM19.26 µM[3]
Bauhiniastatin-1 7.8 to 45.1 µM (range)---[4]

IC50 values for Bauhiniastatin-1 are presented as a range across a panel of six tumor cell lines.[4]

Experimental Protocols

To ensure reproducibility and facilitate the design of future studies, detailed methodologies for key cytotoxicity and apoptosis assays are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Workflow cluster_plate_prep Cell Plating and Treatment cluster_assay MTT Assay Procedure cluster_readout Data Acquisition plate_cells Seed cells in 96-well plate incubate_adhesion Incubate for 24h for cell adhesion plate_cells->incubate_adhesion add_compounds Add test compounds at various concentrations incubate_adhesion->add_compounds incubate_treatment Incubate for 48-72h add_compounds->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt Incubate for 3-4h to allow formazan formation add_mtt->incubate_mtt add_solubilizer Add solubilization solution (e.g., DMSO) incubate_mtt->add_solubilizer incubate_solubilization Incubate for 15 min with shaking add_solubilizer->incubate_solubilization read_absorbance Measure absorbance at 570 nm incubate_solubilization->read_absorbance calculate_viability Calculate % cell viability and IC50 values read_absorbance->calculate_viability

Caption: Workflow of the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel benzodioxepinone compounds and reference drugs in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow for Apoptosis Assay

Apoptosis_Workflow cluster_cell_prep Cell Preparation and Treatment cluster_staining Cell Staining cluster_analysis Flow Cytometry Analysis seed_cells Seed cells in 6-well plates treat_compounds Treat with compounds at IC50 concentrations seed_cells->treat_compounds incubate_apoptosis Incubate for 24-48h treat_compounds->incubate_apoptosis harvest_cells Harvest and wash cells incubate_apoptosis->harvest_cells resuspend_buffer Resuspend in Annexin V binding buffer harvest_cells->resuspend_buffer add_stains Add Annexin V-FITC and Propidium Iodide resuspend_buffer->add_stains incubate_dark Incubate for 15 min in the dark add_stains->incubate_dark acquire_data Acquire data on a flow cytometer incubate_dark->acquire_data analyze_quadrants Analyze cell populations (viable, apoptotic, necrotic) acquire_data->analyze_quadrants

Caption: Workflow of the Annexin V/PI apoptosis assay.

Detailed Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compounds at their respective IC50 concentrations for 24 to 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Potential Signaling Pathways

Based on the mechanisms of action reported for structurally related dibenzo[b,f]oxepines, novel benzodioxepinones may exert their cytotoxic effects through the induction of apoptosis. Several of these related compounds have been shown to target the microtubule network or modulate key proteins in the apoptotic cascade.[1][2][5][6][7]

A plausible signaling pathway for benzodioxepinone-induced apoptosis could involve the intrinsic (mitochondrial) pathway. This is often initiated by cellular stress and leads to the activation of a cascade of caspases, the executioners of apoptosis.

Apoptosis_Pathway cluster_induction Apoptosis Induction cluster_mitochondrial Mitochondrial Pathway cluster_caspase Caspase Cascade Compound Novel Benzodioxepinone Tubulin Tubulin Polymerization Inhibition Compound->Tubulin Potential Target ROS ↑ ROS Production Compound->ROS Bax ↑ Bax Tubulin->Bax Bcl2 ↓ Bcl-2 Tubulin->Bcl2 ROS->Bax ROS->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Postulated apoptosis signaling pathway for novel benzodioxepinones.

This proposed pathway suggests that novel benzodioxepinones may inhibit tubulin polymerization or induce reactive oxygen species (ROS) production, leading to an increased Bax/Bcl-2 ratio. This, in turn, triggers mitochondrial outer membrane permeabilization and the release of cytochrome c, which activates the caspase cascade, ultimately resulting in apoptotic cell death.[8]

Conclusion

While the anticancer potential of novel benzodioxepinones is yet to be fully elucidated, the cytotoxic data from structurally related compounds, such as dibenzo[b,f]oxepines, provide a strong rationale for their investigation. The experimental protocols and potential signaling pathways outlined in this guide offer a framework for researchers to systematically evaluate the cytotoxic and apoptotic effects of this promising class of compounds. Further studies are warranted to synthesize and screen a library of novel benzodioxepinones to establish their structure-activity relationships and validate their potential as a new class of anticancer agents.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols for the proper disposal of 1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)ethan-1-one, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with chemical waste.

I. Immediate Safety Precautions

Before beginning any disposal process, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound and your institution's environmental health and safety (EHS) guidelines. The toxicological properties of this compound have not been fully investigated, warranting a cautious approach.[1]

Personal Protective Equipment (PPE):

Proper PPE is mandatory to prevent exposure. The following table outlines the required equipment.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield. Standard EN166 (EU) or 29 CFR 1910.133 (OSHA) compliant.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use.[2]
Body Protection A lab coat or chemical-resistant apron.
Respiratory Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, use a NIOSH/MSHA or EN 149 approved respirator.[1]

II. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility. Do not discharge this chemical into drains or the environment.[1]

Step 1: Segregation and Collection

  • Solid Waste:

    • Carefully sweep any solid residue of the compound.

    • Place the collected solid into a clearly labeled, sealable, and chemically compatible waste container.

    • The container should be marked as "Hazardous Waste" and include the full chemical name: "this compound".

  • Liquid Waste (Solutions):

    • Collect all solutions containing the compound in a designated, leak-proof, and sealed hazardous waste container.

    • Label the container with "Hazardous Waste," the chemical name, and the approximate concentration.

    • Generally, ketones and their solutions should be disposed of as hazardous waste.

  • Contaminated Materials:

    • Any materials that have come into contact with the compound, such as pipette tips, gloves, and bench paper, must be considered contaminated.

    • Place all contaminated materials in a designated hazardous waste container.

Step 2: Storage

  • Store the sealed hazardous waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as acid chlorides.[1]

  • Ensure the storage area is secure and accessible only to authorized personnel.

Step 3: Arrange for Disposal

  • Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.

  • Follow all institutional and local regulations for waste pickup and documentation.

III. Emergency Procedures

In the event of a spill or exposure, follow these immediate steps:

Emergency SituationProcedure
Spill 1. Evacuate the immediate area. 2. Ensure the area is well-ventilated. 3. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). 4. Collect the absorbed material into a hazardous waste container. 5. Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
Skin Contact 1. Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] 2. Remove contaminated clothing. 3. Seek medical attention if irritation persists.
Eye Contact 1. Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.
Inhalation 1. Move the individual to fresh air.[1] 2. If breathing is difficult, provide oxygen. 3. Seek immediate medical attention.
Ingestion 1. Do not induce vomiting. 2. Rinse the mouth with water. 3. Seek immediate medical attention.

IV. Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Consult SDS and Institutional Guidelines B Wear Appropriate PPE A->B C Segregate Waste Streams (Solid, Liquid, Contaminated) B->C Proceed with Disposal Tasks D Use Labeled, Sealed Hazardous Waste Containers C->D E Store in a Cool, Dry, Well-Ventilated, Secure Area D->E F Contact EHS for Pickup E->F G Transport to Approved Hazardous Waste Facility F->G

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one

This document provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No. 22776-09-6). In the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on the safety information for the structurally similar compound, 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one, and general laboratory safety protocols. It is imperative to handle this chemical with caution and adhere to the recommended safety measures.

Hazard Assessment and Personal Protective Equipment (PPE)

The primary hazards associated with structurally similar compounds include severe skin burns and eye damage, and potential for causing drowsiness or dizziness.[1] Therefore, a stringent personal protective equipment protocol is mandatory to minimize exposure and ensure personal safety.

Table 1: Personal Protective Equipment (PPE) Requirements

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Chemical Safety Goggles and Face ShieldAlways wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when there is a risk of splashing.[2][3]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or punctures before use. Always wash hands thoroughly after removing gloves.[4]
Body Laboratory Coat or Chemical-Resistant ApronA full-length, buttoned laboratory coat is required to protect against skin contact. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[2][5]
Respiratory Fume Hood or RespiratorAll handling of the compound, especially if it is a powder or volatile, must be conducted in a certified chemical fume hood to prevent inhalation of dust, vapors, or aerosols. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[5]
Feet Closed-Toed ShoesNever wear open-toed shoes in the laboratory. Sturdy, closed-toed shoes are required to protect against spills.

Operational Plan: Handling and Disposal

A systematic approach to handling and disposal is essential to maintain a safe laboratory environment. The following workflow outlines the key steps from preparation to waste management.

Experimental Workflow Diagram

G Figure 1: Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment Cleanup cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_fume_hood Prepare Fume Hood prep_ppe->prep_fume_hood prep_materials Gather Materials prep_fume_hood->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh handle_dissolve Dissolve/Use in Reaction handle_weigh->handle_dissolve disp_solid Solid Waste handle_weigh->disp_solid clean_decontaminate Decontaminate Glassware & Surfaces handle_dissolve->clean_decontaminate disp_liquid Liquid Waste handle_dissolve->disp_liquid clean_ppe Doff PPE Correctly clean_decontaminate->clean_ppe clean_decontaminate->disp_solid clean_decontaminate->disp_liquid disp_sharps Contaminated Sharps clean_decontaminate->disp_sharps

Caption: This diagram illustrates the procedural flow for safely handling this compound, from initial preparation to final waste disposal.

Detailed Methodologies

Preparation Protocol
  • Don Personal Protective Equipment (PPE): Before entering the laboratory and handling any chemicals, put on all required PPE as specified in Table 1.

  • Prepare the Work Area: Ensure that a certified chemical fume hood is operational. The work surface should be clean and uncluttered. Have a spill kit readily accessible.

  • Gather Materials: Collect all necessary equipment, including glassware, spatulas, and reagents. Ensure all glassware is clean and dry.

Handling Protocol
  • Weighing: If the compound is a solid, carefully weigh the desired amount in the fume hood. Use a disposable weighing boat to avoid contamination.

  • Dissolving and Reaction: Add the compound to the solvent or reaction mixture within the fume hood. Keep the container covered as much as possible to minimize the release of vapors or dust.

  • Avoid Inhalation and Contact: Do not breathe dust, fumes, gas, mist, vapors, or spray.[1] Avoid contact with skin and eyes.[6]

Post-Experiment Cleanup
  • Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the chemical. Use an appropriate solvent, followed by soap and water.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the face shield, lab coat, and goggles. Wash hands immediately and thoroughly after removing all PPE.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Solid Waste: Contaminated consumables such as gloves, weighing boats, and paper towels should be placed in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a clearly labeled, sealed hazardous waste container.

  • Contaminated Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[1] If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water. Seek immediate medical attention.

  • Spills: For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, evacuate the area and follow your institution's emergency spill response procedures.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.